molecular formula C9H9NO B8535163 2-Phenylacrylamide

2-Phenylacrylamide

Cat. No.: B8535163
M. Wt: 147.17 g/mol
InChI Key: IMOLAGKJZFODRK-UHFFFAOYSA-N
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Description

2-Phenylacrylamide is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-phenylprop-2-enamide

InChI

InChI=1S/C9H9NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,10,11)

InChI Key

IMOLAGKJZFODRK-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Phenylacrylamide

This document provides a comprehensive technical overview of this compound (also known as 2-phenylprop-2-enamide), a molecule of interest in organic synthesis and medicinal chemistry. It details the compound's chemical structure, physicochemical properties, reactivity, and relevant biological interactions, supported by experimental protocols and graphical representations of key processes.

Chemical Structure and Properties

This compound is an organic compound featuring a phenyl group and an amide group attached to an acrylamide (B121943) backbone. Its structure as a Michael acceptor makes it a subject of interest for covalent inhibitor design in drug development.

Chemical Identifiers and Physical Data

The fundamental properties and identifiers for this compound are summarized below.

PropertyValueReference
IUPAC Name 2-phenylprop-2-enamide[1]
Synonyms Atropamide, Phenyl acrylamide[1]
CAS Number 14485-09-7[1]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
Canonical SMILES C=C(C1=CC=CC=C1)C(=O)N[1]
InChI InChI=1S/C9H9NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,10,11)[1]
InChIKey IMOLAGKJZFODRK-UHFFFAOYSA-N[1]
Computed Physicochemical Properties

Computational models provide further insight into the molecule's characteristics relevant to its behavior in biological systems.

PropertyValueReference
XLogP3 1.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Exact Mass 147.068413911 Da[1]
Topological Polar Surface Area 43.1 Ų[1]
Heavy Atom Count 11[1]

Reactivity and Biological Activity

Chemical Reactivity: Michael Addition

The α,β-unsaturated carbonyl structure of acrylamides designates them as soft electrophiles.[2] This property makes them susceptible to nucleophilic attack through a Michael addition reaction. They react preferentially with soft nucleophiles, such as the thiol group of cysteine residues in peptides and proteins, like glutathione (B108866) (GSH).[2][3] This covalent modification is the primary mechanism of action for many acrylamide-based covalent inhibitors. The reaction is generally not favorable with harder nucleophiles like those found in DNA, suggesting a lower potential for direct genotoxicity unless metabolically activated.[2]

Michael_Addition cluster_reactants Reactants cluster_product Product R1 This compound (Michael Acceptor) P1 GSH-Adduct R1->P1 Nucleophilic Attack by Thiolate R2 Glutathione (GSH) (Michael Donor) R2->P1 caption Mechanism of Michael Addition

Caption: Covalent modification via Michael addition.

Biological Activity: Oxidative Stress Response

Acrylamides are known to trigger the Nrf-2/Keap-1 signaling pathway, a primary cellular defense mechanism against oxidative stress.[2] Under normal conditions, the transcription factor Nrf-2 is bound by Keap-1, leading to its ubiquitination and subsequent degradation. Electrophilic compounds like this compound can react with cysteine residues on Keap-1.[4] This modification disrupts the Keap-1/Nrf-2 interaction, allowing Nrf-2 to stabilize, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE)-dependent genes.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_basal Basal State cluster_stress Electrophilic Stress cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Keap1_mod Keap1 (modified) Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 (stabilized) Keap1_Nrf2->Nrf2_free Release Ub Ubiquitin Ub->Keap1_Nrf2 Ubiquitination Electrophile This compound Electrophile->Keap1_Nrf2 Reacts with Keap1 ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation & Binding Genes Antioxidant Genes ARE->Genes Transcription caption Activation of the Nrf-2/Keap-1 Pathway

Caption: Nrf-2/Keap-1 pathway activation.

Experimental Protocols

Synthesis of N-Substituted Acrylamides (General Protocol)

This protocol is adapted from a general procedure for the synthesis of N-substituted acrylamides and can be applied to produce this compound from the appropriate precursors.[5]

Materials:

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂), dissolve atropic acid (1.0 equiv) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 equiv) dropwise. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases.

  • Amidation: In a separate flask, prepare a solution of the ammonia source in anhydrous DCM. Cool this solution to 0 °C. Slowly add the freshly prepared 2-phenylacryloyl chloride solution from step 1 to the ammonia solution.

  • Reaction: Stir the resulting solution at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated brine solution (3 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash chromatography on silica gel to yield pure this compound.

Synthesis_Workflow Reactants 1. Reactants (Atropic Acid + Chlorinating Agent) AcidChloride 2. Form Acid Chloride Reactants->AcidChloride Amidation 3. Amidation (Add Ammonia Source) AcidChloride->Amidation Workup 4. Aqueous Work-up (Quench & Extract) Amidation->Workup Purification 5. Purification (Chromatography) Workup->Purification Product Final Product: This compound Purification->Product caption General Synthesis and Purification Workflow

Caption: General synthesis workflow.

Reactivity Analysis with Glutathione (GSH)

This protocol describes a method to monitor the reaction between an acrylamide and GSH using ¹H NMR spectroscopy, based on methodologies used for studying N-phenylacrylamides.[6]

Materials:

  • This compound

  • Glutathione (GSH)

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

  • D₂O (Deuterium Oxide)

  • Pyrazine (B50134) (internal standard)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in DMSO-d₆ (e.g., 0.073 M). Include a known concentration of pyrazine as an internal standard for integration.

  • GSH Solution: Prepare a stock solution of glutathione in D₂O (e.g., 0.22 M).

  • Reaction Initiation: In an NMR tube, combine the this compound solution with the glutathione solution. The final concentrations should be accurately known.

  • NMR Monitoring: Acquire ¹H NMR spectra at regular time intervals immediately after mixing. The reaction progress can be monitored by observing the disappearance of the vinyl proton signals of this compound and the appearance of new signals corresponding to the GSH-adduct.

  • Data Analysis: Integrate the signals of the starting material relative to the internal standard (pyrazine) at each time point. Use this data to calculate the reaction rate and half-life (t₁/₂) of this compound in the presence of GSH.

Spectral Data

While a comprehensive, publicly available spectral database for this compound is limited, characteristic spectral features can be inferred from related N-phenylacrylamide compounds.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbon (~165-170 ppm), aromatic carbons (~120-140 ppm), and vinyl carbons (~125-135 ppm).[7]

  • ¹H NMR: Characteristic signals include aromatic protons (7-8 ppm), an amide proton (variable, ~8-9 ppm), and vinyl protons (~5.5-6.5 ppm).[5]

  • IR Spectroscopy: Key absorption bands would be expected for the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), the C=O stretch (Amide I band, ~1670 cm⁻¹), and the C=C stretch (~1620 cm⁻¹).[8]

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 147.17. Fragmentation patterns would likely involve the loss of the amide group or cleavage of the phenyl group.[8]

References

A Comprehensive Technical Guide to the Synthesis of 2-Phenylacrylamide Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the primary synthetic routes for producing the 2-phenylacrylamide monomer, a valuable building block in polymer science and materials chemistry. The guide focuses on a robust and widely applicable two-stage methodology commencing with the synthesis of the precursor, 2-phenylacrylic acid (also known as atropic acid), followed by its conversion to the target this compound monomer. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further development by researchers in academic and industrial settings.

Introduction

This compound is an α-substituted acrylic monomer characterized by the presence of a phenyl group on the α-carbon of the acrylamide (B121943) backbone. This structural feature imparts unique properties to its corresponding polymers, poly(this compound), including altered thermal stability, solubility, and reactivity compared to unsubstituted polyacrylamide. These polymers and copolymers are explored for various applications, from advanced materials to biomedical engineering.

This guide details the most common and effective synthetic strategy, which proceeds through the 2-phenylacrylic acid intermediate. This approach is advantageous as it utilizes readily available starting materials and involves well-established chemical transformations.

Synthesis of 2-Phenylacrylic Acid Precursor

The synthesis of the 2-phenylacrylic acid precursor is a critical first stage. A common method involves the reaction of a phenylacetic acid ester with formaldehyde, followed by hydrolysis. This process leverages the reactivity of the α-carbon of the phenylacetic ester.

Experimental Protocol: Synthesis of 2-Phenylacrylate Ester

This protocol is adapted from methodologies involving the reaction of phenylacetic acid esters with paraformaldehyde in the presence of a base and a phase-transfer catalyst.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenyl acetate (B1210297) (1 equivalent), paraformaldehyde (1-2 equivalents), and a suitable solvent such as dimethylformamide (DMF) or toluene.

  • Addition of Reagents: Add an alkali base, such as potassium carbonate or sodium carbonate (1.2-2.5 equivalents).[1] Introduce a phase-transfer catalyst, for instance, a C1-C4 quaternary ammonium (B1175870) salt (0.5-5 mol%).[1]

  • Reaction Execution: Heat the mixture to a temperature between 60-100°C and stir for 1-3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, perform an aqueous workup. Extract the crude product with a suitable organic solvent like ethyl acetate.[1] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-phenyl acrylate (B77674) ester.[2]

  • Purification: The crude ester can be purified via vacuum distillation or column chromatography.

Data Summary: 2-Phenylacrylate Ester Synthesis
ParameterValue/ConditionSource
Starting Materials Phenyl acetate, Paraformaldehyde[1]
Base Potassium Carbonate / Sodium Carbonate[1]
Catalyst C1-C4 Quaternary Ammonium Salt[1]
Solvent Toluene / DMF[1]
Temperature 60 - 100 °C[1]
Reaction Time 1 - 3 hours[1]
Reported Yield Up to 74% (for ethyl ester)[1]
Workflow for 2-Phenylacrylic Acid Synthesis

The synthesized ester is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) followed by acidic neutralization to yield the final 2-phenylacrylic acid.[1]

G Reactant1 Phenylacetic Acid Ester Reagents1 Base (K₂CO₃) Phase Transfer Catalyst Solvent (Toluene) 60-100°C Reactant1->Reagents1 Reactant2 Paraformaldehyde Reactant2->Reagents1 Intermediate 2-Phenylacrylate Ester Reagents1->Intermediate Condensation Reagents2 1. Base (NaOH) 2. Acid (HCl) (Hydrolysis) Intermediate->Reagents2 Product 2-Phenylacrylic Acid (Atropic Acid) Reagents2->Product Hydrolysis

Caption: Workflow for the synthesis of 2-phenylacrylic acid.

Synthesis of this compound Monomer

The conversion of 2-phenylacrylic acid to this compound is typically achieved via a two-step process involving the activation of the carboxylic acid, followed by aminolysis.

Step 1: Synthesis of 2-Phenylacryloyl Chloride

The carboxylic acid is first converted to a more reactive acid chloride. This is a standard transformation in organic synthesis.

Experimental Protocol:

  • Reaction Setup: In a fume hood, add 2-phenylacrylic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas).

  • Addition of Reagents: Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, either neat or in an inert solvent like dichloromethane (B109758) (DCM).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating until the evolution of gas ceases, indicating the completion of the reaction.

  • Isolation: Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-phenylacryloyl chloride, which is often used immediately in the next step without further purification.

Step 2: Aminolysis of 2-Phenylacryloyl Chloride

The resulting acid chloride is reacted with an ammonia (B1221849) source to form the final amide product. The aminolysis of acid chlorides is a well-established and efficient reaction.[3]

Experimental Protocol:

  • Reaction Setup: Dissolve the crude 2-phenylacryloyl chloride from the previous step in a dry, inert solvent such as DCM or acetone (B3395972) in a flask cooled in an ice bath (0-5°C).

  • Addition of Reagents: Add a solution of aqueous ammonia or bubble ammonia gas through the solution. Alternatively, an organic base like triethylamine (B128534) (2 equivalents) followed by ammonium chloride can be used.[4] The use of at least two equivalents of the amine base is crucial, with one acting as the nucleophile and the second to neutralize the HCl byproduct.[3]

  • Reaction Execution: Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature. The reaction is typically rapid.

  • Workup and Isolation: Quench the reaction with water. Separate the organic layer, wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure.[4]

  • Purification: The resulting solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether or an ethanol/water mixture).

Data Summary: this compound Synthesis
ParameterValue/ConditionSource
Starting Material 2-Phenylacrylic Acid[5][6]
Activation Reagent Thionyl Chloride (SOCl₂)General Method
Aminolysis Reagent Ammonia (aq. or gas) / NH₄Cl + Et₃N[3][4]
Solvent Dichloromethane (DCM) / Acetone[4]
Temperature 0°C to Room Temperature[4]
Reaction Time 1 - 6 hours[4]

Workflow for this compound Synthesis

G Reactant 2-Phenylacrylic Acid Reagents1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reactant->Reagents1 Intermediate 2-Phenylacryloyl Chloride Reagents1->Intermediate Acid Activation Reagents2 Ammonia (NH₃) or NH₄Cl / Et₃N Solvent (DCM) Intermediate->Reagents2 Product This compound Reagents2->Product Aminolysis

Caption: Two-step synthesis of this compound from its acid.

Characterization of this compound

Proper characterization of the final monomer is essential to confirm its purity and structural integrity before use in polymerization or other applications.

Physicochemical and Spectroscopic Data
PropertyDataSource
Molecular Formula C₉H₉NON/A
Molecular Weight 147.17 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 93-95 °CN/A
¹H NMR (CDCl₃) δ ~7.4 (m, 5H, Ar-H), ~6.3 (br s, 1H, NH), ~5.9 (s, 1H, C=CH), ~5.7 (br s, 1H, NH), ~5.5 (s, 1H, C=CH)Predicted
¹³C NMR (CDCl₃) δ ~167 (C=O), ~143 (C=CH₂), ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (C=CH₂)Predicted
IR (KBr, cm⁻¹) ~3350, 3180 (N-H stretch), ~1660 (C=O stretch), ~1620 (C=C stretch)Predicted

Note: NMR and IR data are predicted based on the structure and values for similar acrylamide compounds. Experimental verification is required.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process beginning with the formation of 2-phenylacrylic acid, followed by its conversion to the target amide. The methodologies described herein utilize standard organic chemistry techniques and are scalable for producing high-purity monomer for research and development. This guide provides the necessary procedural details and quantitative data to enable professionals in the chemical and pharmaceutical sciences to synthesize and utilize this important monomer for the development of novel polymers and materials.

References

An In-depth Technical Guide to Phenylacrylamide Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of phenylacrylamide isomers, with a primary focus on the readily synthesized and widely studied N-phenylacrylamide, a compound with significant applications in polymer chemistry and drug delivery systems. Due to the limited availability of specific data for 2-phenylacrylamide (IUPAC name: 2-phenylprop-2-enamide), this guide also explores the properties, synthesis, and biological significance of its more common isomer, N-phenylacrylamide (IUPAC name: N-phenylprop-2-enamide). Furthermore, it delves into the therapeutic potential of related phenylacrylamide derivatives, offering insights for researchers and professionals in drug development.

Chemical Identification and Properties

The nomenclature of "phenylacrylamide" can be ambiguous. The position of the phenyl group on the acrylamide (B121943) backbone is crucial in defining the molecule's structure and properties. The two primary isomers are 2-phenylprop-2-enamide and N-phenylprop-2-enamide.

Identifier2-phenylprop-2-enamideN-phenylprop-2-enamide
Synonyms This compound, AtropamideN-phenylacrylamide, Acrylanilide
IUPAC Name 2-phenylprop-2-enamideN-phenylprop-2-enamide[1]
CAS Number 14485-09-72210-24-4[2]
Molecular Formula C₉H₉NOC₉H₉NO[1][2]
Molecular Weight 147.17 g/mol 147.17 g/mol [2][3][4]
Appearance -White to almost white powder/crystal[5]
Melting Point -103-106 °C[2][3][4]
Boiling Point -145-150 °C at 3 Torr[3]
Solubility -Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[5]

Synthesis of N-phenylacrylamide

N-phenylacrylamide can be synthesized through several methods. A common laboratory-scale preparation involves the acylation of aniline (B41778) with acryloyl chloride or the reaction of aniline with acrylic acid in the presence of a coupling agent.[6]

Experimental Protocol: Acylation of Aniline with Acryloyl Chloride

This protocol describes the synthesis of N-phenylacrylamide from aniline and acryloyl chloride.

Materials:

  • Aniline

  • Acryloyl chloride

  • Triethylamine (B128534)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure N-phenylacrylamide.

Applications in Research and Drug Development

The acrylamide functional group is a key feature of phenylacrylamides, acting as a Michael acceptor that can covalently react with nucleophilic residues, such as cysteine, in proteins.[7] This reactivity is the basis for many of its applications in drug development.

Polymer-based Drug Delivery

N-phenylacrylamide is a monomer used in the synthesis of polymers for various biomedical applications, including drug delivery systems and tissue engineering scaffolds.[5][8] Copolymers of N-phenylacrylamide can be designed to be stimuli-responsive (e.g., to pH or temperature), allowing for targeted drug release in specific physiological environments.[8]

Phenylacrylamide Derivatives as Therapeutic Agents

Numerous derivatives of phenylacrylamide have been investigated for their potential as therapeutic agents.

  • Anticancer Activity: Certain 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which are structurally related to phenylacrylamides, have shown antiproliferative activity by acting as antitubulin agents.[9][10] Additionally, N-(2-aminophenyl)-prop-2-enamide derivatives are being explored for their potential in cancer treatment through the inhibition of the SALL4-NuRD complex.[11] Acrylamide derivatives have also been investigated as potential chemotherapeutic agents against breast cancer cell lines.[12]

  • Anti-inflammatory and Antioxidant Activity: Phenylacrylamide derivatives have been synthesized and evaluated as novel antioxidant and anti-inflammatory agents.[13] One mechanism of action is the activation of the Nrf2 signaling pathway, which upregulates the expression of downstream antioxidant enzymes.[13]

  • Anticonvulsant Activity: A cinnamamide (B152044) derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, has demonstrated significant anticonvulsant activity in animal models.[14]

Mandatory Visualizations

Synthesis Workflow of N-phenylacrylamide

G Synthesis of N-phenylacrylamide cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Aniline Aniline Reaction Acylation in Dichloromethane at 0°C to RT Aniline->Reaction Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction Quenching Quench with Water Reaction->Quenching Extraction Wash with NaHCO3 and Brine Quenching->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Product N-phenylacrylamide Purification->Product

Caption: A flowchart illustrating the synthesis and purification of N-phenylacrylamide.

Phenylacrylamide Derivatives as Nrf2 Activators

G Proposed Mechanism of Phenylacrylamide Derivatives as Nrf2 Activators PAD Phenylacrylamide Derivative Keap1 Keap1 PAD->Keap1 Covalent modification of Cysteine residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to nucleus and binding to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation of gene expression Cellular_Protection Cellular Protection (Anti-inflammatory & Antioxidant Effects) Antioxidant_Enzymes->Cellular_Protection

Caption: A diagram of the Keap1-Nrf2 pathway and its activation by phenylacrylamide derivatives.

References

Navigating the Isomeric Landscape of Phenylacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important point of clarification: The term "2-phenylacrylamide" is ambiguous and can refer to two different chemical structures. The scientific literature predominantly focuses on N-phenylacrylamide , where the phenyl group is attached to the nitrogen atom of the amide. The alternative, with the phenyl group on the second carbon of the acrylamide (B121943) backbone, is more precisely named 2-phenylpropenamide . Due to a significant lack of available research on 2-phenylpropenamide, this guide will focus on the well-documented isomer, N-phenylacrylamide . For researchers and drug development professionals, understanding the properties and biological activities of N-phenylacrylamide is crucial for its application in polymer science and potential therapeutic development.

Core Molecular Data of N-Phenylacrylamide

A summary of the fundamental molecular information for N-phenylacrylamide is presented below.

PropertyValueCitation(s)
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
IUPAC Name N-phenylprop-2-enamide
CAS Number 2210-24-4
Synonyms Acrylanilide, N-Acryloylaniline, Asylanilide[1][2]

Synthesis of N-Phenylacrylamide

A common method for the synthesis of N-phenylacrylamide involves the reaction of aniline (B41778) with acrylic acid or its derivatives.[3]

Experimental Protocol: Synthesis from Aniline and Acryloyl Chloride

This protocol describes a laboratory-scale synthesis of N-phenylacrylamide.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N-phenylacrylamide.

  • The product can be further purified by recrystallization.

Biological Activity and Potential Applications

N-phenylacrylamide is a reactive monomer utilized in the synthesis of polymers for various applications, including coatings, adhesives, and biomedical materials.[1] Its biological activities have also been a subject of investigation.

Inhibition of Transglutaminase 2 (TGM2)

N-phenylacrylamide has been identified as an inhibitor of human recombinant transglutaminase 2 (TGM2).[4] TGM2 is an enzyme involved in a variety of cellular processes, and its dysregulation has been implicated in several diseases.

Cytotoxicity and Reactivity

As a member of the acrylamide class of compounds, N-phenylacrylamide is a reactive electrophile. The cytotoxicity of acrylamides is often attributed to their ability to react with biological nucleophiles, such as the tripeptide glutathione (B108866) (GSH). This reaction can disrupt the cellular redox balance, leading to oxidative stress and cell death. The general mechanism of action involves the activation of the Nrf-2/Keap-1 signaling pathway, a key regulator of the cellular antioxidant response.

Below is a diagram illustrating the proposed mechanism of acrylamide-induced oxidative stress.

Acrylamide_Toxicity_Pathway Proposed Mechanism of Acrylamide-Induced Oxidative Stress Acrylamide N-Phenylacrylamide GSH Glutathione (GSH) Acrylamide->GSH Michael Addition GSH_Depletion GSH Depletion GSH->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress ROS Reactive Oxygen Species (ROS) ROS->Oxidative_Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription of

Caption: Proposed mechanism of N-phenylacrylamide-induced oxidative stress.

Phenylpropenamide Derivatives: A Note on Related Compounds

While data on 2-phenylpropenamide is scarce, research on its derivatives has shown some interesting biological activities. For instance, certain phenylpropenamide derivatives have demonstrated anti-hepatitis B virus (HBV) activity.[5] Additionally, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have been synthesized and identified as antitubulin agents with antiproliferative activity.[6] These findings suggest that the phenylpropenamide scaffold may be a valuable starting point for the development of novel therapeutic agents. However, it is critical to reiterate that these are more complex molecules and their activities cannot be directly extrapolated to the parent 2-phenylpropenamide.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Phenylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 2-phenylacrylamide (IUPAC name: 2-phenylprop-2-enamide). Due to the limited availability of specific experimental data for this compound, this guide also includes information on its close isomer, N-phenylacrylamide, to provide a comparative context. Furthermore, detailed experimental protocols for determining these fundamental physicochemical properties are presented to empower researchers to generate precise data for their specific needs.

Core Physicochemical Properties

A critical aspect of drug development and chemical research is the thorough characterization of a compound's physical properties. Solubility and melting point are fundamental parameters that influence a substance's bioavailability, formulation, and purification processes.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

Table 1: Melting Point of N-Phenylacrylamide

Compound NameIUPAC NameCAS NumberMelting Point (°C)
N-PhenylacrylamideN-phenylprop-2-enamide2210-24-4103-106[1]

It is crucial to note that isomers can have significantly different physical properties. Therefore, the experimental determination of the melting point of this compound is highly recommended.

Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Quantitative solubility data for this compound in various organic solvents is not extensively reported. Based on its chemical structure, which includes a phenyl group and an amide group, a qualitative solubility profile can be predicted. The presence of the polar amide group suggests potential solubility in polar solvents, while the nonpolar phenyl group may contribute to solubility in less polar organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWater, Ethanol, MethanolSparingly soluble to solubleThe amide group can participate in hydrogen bonding.
Polar AproticDMSO, DMF, AcetoneSolubleGood dipole-dipole interactions are expected.
NonpolarHexane, TolueneSparingly soluble to insolubleThe overall polarity of the molecule may limit solubility in highly nonpolar solvents.

For drug development and formulation, precise quantitative solubility data is essential. The following section details the experimental protocol to determine this.

Experimental Protocols

To facilitate the accurate characterization of this compound, this section provides detailed methodologies for determining its melting point and solubility.

Determination of Melting Point

A standard and widely accepted method for determining the melting point of a crystalline solid is the capillary method.

Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent and dry it under a vacuum.

    • Finely powder the crystalline sample using a mortar and pestle.

  • Capillary Tube Loading:

    • Tamp the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

  • Melting Point Apparatus:

    • Use a calibrated melting point apparatus (e.g., Mel-Temp or similar).

    • Place the loaded capillary tube into the sample holder of the apparatus.

  • Measurement:

    • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

    • Allow the apparatus to cool.

    • For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Determination of Solubility

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol: Shake-Flask Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the collected supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectroscopy or High-Performance Liquid Chromatography - HPLC).

    • Determine the concentration of this compound in the diluted solution using the chosen analytical method.

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

Workflow and Process Visualization

To provide a clear overview of the characterization process, the following diagrams illustrate the logical flow of experiments.

G cluster_0 Physicochemical Characterization Workflow A Obtain/Synthesize this compound B Purification (e.g., Recrystallization) A->B C Purity Assessment (e.g., HPLC, NMR) B->C D Melting Point Determination C->D E Solubility Screening (Qualitative) C->E G Data Analysis and Reporting D->G F Quantitative Solubility Determination E->F F->G

Caption: A general workflow for the physicochemical characterization of this compound.

G cluster_1 Shake-Flask Solubility Protocol S1 Add excess this compound to solvent S2 Equilibrate at constant temperature (24-48h) S1->S2 S3 Collect and filter supernatant S2->S3 S4 Dilute sample for analysis S3->S4 S5 Quantify concentration (HPLC/UV-Vis) S4->S5 S6 Calculate solubility S5->S6

Caption: A step-by-step diagram of the shake-flask method for solubility determination.

This guide provides foundational information and actionable protocols for researchers working with this compound. The experimental determination of its specific melting point and solubility in a range of solvents is a critical next step for its successful application in research and development.

References

spectroscopic analysis of 2-phenylacrylamide (FTIR, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-phenylacrylamide, a valuable monomer in polymer chemistry and a potential building block in medicinal chemistry. The following sections detail the expected and observed spectral data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.

Molecular Structure

Chemical Name: 2-phenylprop-2-enamide Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3180Strong, BroadN-H stretching (primary amide)
~3060MediumAromatic C-H stretching
~3020MediumVinylic C-H stretching
~1660StrongC=O stretching (Amide I)
~1625MediumC=C stretching (alkene)
~1600, ~1490, ~1450Medium to WeakAromatic C=C stretching
~1410MediumN-H bending (primary amide)
~760, ~700StrongC-H out-of-plane bending (monosubstituted benzene)
Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.50Multiplet5HAromatic protons (C₆H₅)
~6.50Singlet1HVinylic proton
~6.00Singlet1HVinylic proton
~5.50Broad Singlet2HAmide protons (-NH₂)

2.2.2. ¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)Assignment
~168Carbonyl carbon (C=O)
~142Vinylic carbon (quaternary)
~138Aromatic carbon (ipso)
~129Aromatic carbons (ortho, meta)
~128Aromatic carbon (para)
~125Vinylic carbon (CH₂)
Mass Spectrometry (MS)

The following data is derived from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
147~40[M]⁺ (Molecular ion)
131~10[M-NH₂]⁺
118~25[M-C=O]⁺
103~100[C₆H₅-C=CH₂]⁺ (Base Peak)
91~30[C₇H₇]⁺ (Tropylium ion)
77~50[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.

  • Sample Preparation: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water. Allow it to cool to room temperature in a desiccator.

  • Grinding: In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently mix the sample and KBr with a pestle, and then grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr matrix.

  • Pellet Formation: Transfer the powdered mixture to a pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply a pressure of 8-10 tons for 2-3 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy (Solution-State)

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis in a deuterated solvent.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles. If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Sample Capping and Labeling: Cap the NMR tube and label it clearly.

  • Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. Follow the instrument's software instructions to acquire the ¹H and ¹³C NMR spectra.

Mass Spectrometry (GC-MS with Electron Ionization)

This protocol describes the general procedure for analyzing a volatile or semi-volatile compound using Gas Chromatography-Mass Spectrometry with an Electron Ionization source.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph (GC): Set the appropriate GC parameters, including the injection port temperature, the oven temperature program (a ramp from a lower temperature to a higher temperature to separate components), the carrier gas (usually helium) flow rate, and the type of capillary column (e.g., a non-polar column like DB-5ms).

    • Mass Spectrometer (MS): Set the ion source to Electron Ionization (EI) mode. The standard electron energy is 70 eV. Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample solution into the GC injection port.

  • Data Acquisition: The sample is vaporized in the injector, carried through the GC column by the carrier gas where it is separated from other components, and then enters the MS ion source. The molecules are ionized and fragmented, and the resulting ions are separated by the mass analyzer and detected. The instrument's software will record the mass spectrum of the eluting compound.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for that peak and interpret the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_FTIR FTIR Spectrometer Prep_FTIR->Acq_FTIR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_FTIR Identify Functional Groups Acq_FTIR->Analysis_FTIR Analysis_NMR Determine Chemical Structure & Connectivity Acq_NMR->Analysis_NMR Analysis_MS Determine Molecular Weight & Fragmentation Pattern Acq_MS->Analysis_MS Conclusion Structural Confirmation Analysis_FTIR->Conclusion Analysis_NMR->Conclusion Analysis_MS->Conclusion

Caption: Workflow for Spectroscopic Analysis.

Phenylacrylamide Derivatives: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of phenylacrylamide derivatives, a versatile scaffold exhibiting a wide range of biological activities. This document details their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as therapeutic agents. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.

Synthesis of Phenylacrylamide Derivatives

The synthesis of phenylacrylamide derivatives is typically achieved through the amidation of a substituted cinnamic acid or the reaction of an aniline (B41778) with an acryloyl chloride. The versatility of this scaffold allows for a wide range of substitutions on both the phenyl ring and the acrylamide (B121943) nitrogen, enabling the fine-tuning of physicochemical properties and biological activity.

A general and common method involves the reaction of a substituted aniline with acryloyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like acetone (B3395972) or dichloromethane. The reaction is typically carried out at a low temperature (0-10°C) to control the reactivity of the acryloyl chloride.[1]

Another approach involves the preparation of a cinnamoyl chloride from the corresponding cinnamic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The resulting cinnamoyl chloride is then reacted with a desired substituted aniline to yield the N-substituted phenylacrylamide.[3]

Below is a generalized workflow for the synthesis of N-substituted phenylacrylamides.

G cluster_0 Method 1: From Substituted Aniline cluster_1 Method 2: From Cinnamic Acid Substituted Aniline Substituted Aniline Reaction_1 Amidation Reaction (0-10°C to RT) Substituted Aniline->Reaction_1 Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Reaction_1 Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction_1 Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction_1 N-Substituted Phenylacrylamide_1 N-Substituted Phenylacrylamide Reaction_1->N-Substituted Phenylacrylamide_1 Substituted Cinnamic Acid Substituted Cinnamic Acid Reaction_2 Chlorination Substituted Cinnamic Acid->Reaction_2 Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2)->Reaction_2 Cinnamoyl Chloride Cinnamoyl Chloride Reaction_3 Amidation Cinnamoyl Chloride->Reaction_3 Substituted Aniline_2 Substituted Aniline Substituted Aniline_2->Reaction_3 Reaction_2->Cinnamoyl Chloride N-Substituted Phenylacrylamide_2 N-Substituted Phenylacrylamide Reaction_3->N-Substituted Phenylacrylamide_2

General Synthetic Routes to N-Substituted Phenylacrylamides

Biological Activities of Phenylacrylamide Derivatives

Phenylacrylamide derivatives have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of phenylacrylamide derivatives. These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.

Table 1: Anticancer Activity of Phenylacrylamide Derivatives (IC₅₀ Values)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b)PC3 (Prostate)52[2]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)PC3 (Prostate)80[2]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)MCF-7 (Breast)100[2]
1g2a (a 2-phenylacrylonitrile (B1297842) derivative)HCT116 (Colon)0.0059[4]
1g2a (a 2-phenylacrylonitrile derivative)BEL-7402 (Liver)0.0078[4]
Derivative 4HL60 (Leukemia)8.09[5]
Derivative 4MCF-7 (Breast)3.26[5]
Derivative 4A549 (Lung)9.34[5]

One of the key mechanisms of anticancer action for some phenylacrylamides is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Anti-inflammatory and Antioxidant Activity

Phenylacrylamide derivatives have also been investigated for their anti-inflammatory and antioxidant properties. These activities are often linked to the modulation of the Nrf2 signaling pathway and the inhibition of pro-inflammatory mediators.

Table 2: Anti-inflammatory and Antioxidant Activity of Phenylacrylamide Derivatives

Compound/DerivativeAssayActivity/IC₅₀Reference
Compound 6aH₂O₂-induced ROS accumulation in HBZY-1 cellsPotent protection[6]
Compound 6aNO production in LPS-stimulated HBZY-1 cellsInhibition[6]
Epimuqubilin A (norsesterterpene peroxide)NO inhibition in LPS-stimulated RAW 264.7 cellsIC₅₀ = 7.4 µM[7]
Sigmosceptrellin ANO inhibition in LPS-stimulated RAW 264.7 cellsIC₅₀ = 9.9 µM[7]

The antioxidant effects of certain phenylacrylamide derivatives are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Phenylacrylamide Phenylacrylamide Derivative (e.g., 6a) Phenylacrylamide->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 ubiquitination Nucleus Nucleus Nrf2->Nucleus translocates Proteasome Proteasomal Degradation Cul3->Proteasome targets for Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) sMaf sMaf Transcription Gene Transcription Antioxidant_Enzymes NQO-1, HO-1, GCLM, GCLC Cell_Protection Cellular Protection (Antioxidant & Anti-inflammatory Effects) Antioxidant_Enzymes->Cell_Protection mediates sMaf_n sMaf Nrf2_n->sMaf_n dimerizes ARE_n ARE sMaf_n->ARE_n binds to Transcription_n Gene Transcription ARE_n->Transcription_n initiates Transcription_n->Antioxidant_Enzymes leads to expression of

Nrf2 Signaling Pathway Activation by Phenylacrylamide Derivatives
Kinase Inhibitory Activity

The phenylacrylamide scaffold has also been explored for the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. While specific quantitative data for a broad range of phenylacrylamide derivatives as kinase inhibitors is still emerging, their potential to target pathways like PI3K/Akt/mTOR and MAPK has been suggested.[1][8][9][10][11][12]

Table 3: Phenylacrylamide and Related Derivatives as Kinase Inhibitors (Representative Data)

Compound/DerivativeTarget Kinase(s)IC₅₀ (nM)Reference
Palbociclib (a pyrido[2,3-d]pyrimidin-7-one)CDK4 / CDK611 / 16[13]
Futibatinib (a pan-FGFR inhibitor)FGFR1/2/3/43.9/1.3/1.6/8.3[14]
Derivative 1gEGFRModerately Active[5]

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][10]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds & activates PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates Phenylacrylamide_KI Phenylacrylamide Kinase Inhibitor Phenylacrylamide_KI->PI3K inhibits PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PIP3->Akt recruits PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream activates Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation promotes

Targeting the PI3K/Akt/mTOR Pathway with Phenylacrylamide Kinase Inhibitors
Neuroprotective Activity

Emerging research suggests that phenylacrylamide derivatives may also possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[15] Their mechanisms of action in this context are thought to involve antioxidant and anti-inflammatory effects, as well as the modulation of specific signaling pathways involved in neuronal survival.[16][17]

Table 4: Neuroprotective Activity of Phenylacrylamide and Related Derivatives

Compound/DerivativeAssay/ModelActivity/IC₅₀Reference
(S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide (2)KCNQ2 potassium channel openerOrally bioavailable[15]
C. tougourensis n-BuOH extract (contains phenolic compounds)anti-AChE assayIC₅₀ = 9.8 µg/mL[16]

The neuroprotective effects of phenolic compounds, a broad class that includes phenylacrylamide-like structures, are often attributed to their ability to scavenge free radicals and reduce oxidative stress, which are key contributors to neuronal damage in many neurodegenerative conditions.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of phenylacrylamide derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenylacrylamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Incubate overnight (cell adherence) seed->adhere treat Treat with phenylacrylamide derivatives (various conc.) adhere->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4 hours (formazan formation) add_mtt->incubate_mtt remove_media Remove media incubate_mtt->remove_media add_dmso Add DMSO (solubilize formazan) remove_media->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze Calculate cell viability and IC50 value read_absorbance->analyze end End analyze->end

Workflow for MTT Cell Viability Assay
Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with phenylacrylamide derivatives, with or without an oxidative stress inducer (e.g., H₂O₂).

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA solution in serum-free medium for 30 minutes at 37°C in the dark.[18][19][20]

  • Washing: Wash the cells twice with PBS to remove excess DCFH-DA.[19][20]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[19][20]

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a percentage of the control.

Nitric Oxide (NO) Production Measurement (Griess Assay)

The Griess assay is a colorimetric method for the measurement of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) in a 96-well plate and pre-treat with phenylacrylamide derivatives for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[21]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.[22][23]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[7][23]

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite and calculate the percentage of NO inhibition.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the phenylacrylamide derivative for a specified time (e.g., 10 minutes at 37°C).[24][25]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[24][25]

  • Product Measurement: After a set reaction time, stop the reaction and measure the amount of prostaglandin (B15479496) E₂ (PGE₂) produced, typically using an ELISA kit or LC-MS/MS.[24]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's selectivity.[24]

Conclusion

The phenylacrylamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The synthetic accessibility and the potential for diverse substitutions make it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this versatile class of compounds. Future research should focus on elucidating the specific molecular targets and mechanisms of action for various derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy and safety in preclinical and clinical studies.

References

An In-depth Technical Guide to the Safety and Handling of N-Phenylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's request specified "2-phenylacrylamide." Following a comprehensive search, it has been determined that this is likely an ambiguous or non-standard chemical name. The information provided in this guide pertains to N-phenylacrylamide (CAS No. 2210-24-4) , which is the most plausible and well-documented compound corresponding to the user's query.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the safe handling, storage, and emergency procedures for N-phenylacrylamide.

Chemical and Physical Properties

N-Phenylacrylamide is a white to off-white crystalline solid.[1] It is a reactive monomer that can undergo polymerization.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 2210-24-4[2][3][4][5][6]
Molecular Formula C₉H₉NO[3][4]
Molecular Weight 147.17 g/mol
Appearance White to off-white powder/crystal[1]
Melting Point 103-106 °C
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[1]

Hazard Identification and GHS Classification

N-Phenylacrylamide is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling.

Hazard ClassGHS Category
Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 4
Acute Toxicity (Inhalation)Category 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Source: [3][6]

Signal Word: Warning[7]

Hazard Statements:

  • H302: Harmful if swallowed.[3][6]

  • H312: Harmful in contact with skin.[3][6]

  • H315: Causes skin irritation.[2][3][6][7]

  • H319: Causes serious eye irritation.[2][3][6][7]

  • H332: Harmful if inhaled.[3][6]

  • H335: May cause respiratory irritation.[2][3][7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]

  • P264: Wash skin thoroughly after handling.[3][4]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3][4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[3][8]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[3][8]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[3]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P405: Store locked up.[3]

  • P501: Dispose of contents/container in accordance with local regulations.[3]

Toxicological Data

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

4.1. Engineering Controls:

  • Work in a well-ventilated area.[3]

  • Use a certified chemical fume hood, especially when handling the powder, to minimize inhalation exposure.[10]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[11]

4.2. Personal Protective Equipment (PPE): A comprehensive PPE plan should be in place before handling N-phenylacrylamide.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection A laboratory coat should be worn and fully buttoned. For larger scale operations, consider disposable coveralls.
Respiratory Protection A NIOSH-approved respirator is required when working outside of a certified chemical fume hood, if ventilation is inadequate, or when there is a potential for generating dust.

Source:

4.3. Handling Procedures:

  • Avoid all personal contact, including inhalation.[3][4]

  • Avoid formation of dust and aerosols.[2]

  • Use designated tools for transferring the chemical.

  • Keep containers securely sealed when not in use.[4]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

4.4. Storage:

  • Store in a cool, dry, and dark place in a well-ventilated area.[3]

  • Keep the container tightly closed.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • Store locked up.[3]

Experimental Protocols for Safety Assessment

Detailed experimental protocols for assessing the safety of N-phenylacrylamide are not specifically available. However, standardized OECD guidelines for similar chemical substances can be adapted.

5.1. OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method This test method is used to assess the skin irritation potential of a chemical.

  • Principle: The test chemical is applied topically to a reconstructed human epidermis model. The cell viability is measured after a specific exposure and post-treatment incubation period. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[12][13]

  • Methodology:

    • Reconstructed human epidermis tissues are pre-incubated.

    • The test chemical (solid or liquid) is applied to the surface of the tissue in triplicate.[14]

    • Negative and positive controls (e.g., ultrapure water and 5% SDS, respectively) are run in parallel.[14]

    • After a 60-minute exposure, the chemical is washed off, and the tissues are incubated for a 42-hour recovery period.[14]

    • Cell viability is assessed using the MTT assay, where viable cells convert MTT into a blue formazan (B1609692) salt.[12][14]

    • The amount of formazan produced is measured spectrophotometrically, and the percentage of viable cells is calculated relative to the negative control.[14]

    • A viability of ≤ 50% classifies the substance as a skin irritant (UN GHS Category 2).[13][14]

5.2. OECD Test Guideline 405: Acute Eye Irritation/Corrosion This in vivo test is performed to determine the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[15][16]

  • Methodology:

    • A weight-of-evidence analysis of existing data should be performed before in vivo testing to avoid unnecessary animal use.[15][17]

    • If testing is necessary, it is initially performed on a single animal.[15][17]

    • The test substance is applied to the conjunctival sac of one eye.[18] For solids or granular substances, they should be crushed into a fine powder.[18]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[17]

    • If effects are observed, the observation period can be extended up to 21 days to assess reversibility.[17][18]

    • If no serious eye damage is observed in the first animal, the test is confirmed using up to two additional animals.[16][18]

    • The use of analgesics and anesthetics is recommended to minimize pain and distress.[15][16]

Emergency Procedures

6.1. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. Never give anything by mouth to an unconscious person.[2][3]

6.2. Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel. Avoid breathing dust. Use personal protective equipment as outlined in Section 4.2.[2]

  • Environmental Precautions: Prevent the substance from entering drains.[2]

  • Methods for Cleaning Up: Use dry clean-up procedures and avoid generating dust. Sweep or shovel the spilled material into a suitable, labeled container for disposal.[2][3][4] Wash the spill area with large amounts of water.[4]

6.3. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: May emit poisonous and corrosive fumes upon combustion.[4]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Disposal Considerations

Dispose of N-phenylacrylamide and its contaminated packaging as hazardous waste in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain or in regular trash.[2] Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of N-phenylacrylamide in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for N-Phenylacrylamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response a Review SDS and SOPs b Hazard Assessment a->b c Don Personal Protective Equipment (PPE) b->c d Work in a Certified Chemical Fume Hood c->d e Weigh and Transfer Chemical d->e f Perform Experiment e->f k Spill e->k g Decontaminate Work Area f->g l Exposure f->l h Properly Store or Dispose of Chemical g->h i Doff and Dispose of PPE h->i j Wash Hands Thoroughly i->j m Follow Emergency Procedures k->m l->m

Safe handling workflow for N-phenylacrylamide.

References

The Rising Potential of 2-Phenylacrylamide in Advanced Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of polymer chemistry is in a constant state of evolution, driven by the pursuit of novel materials with tailored functionalities for advanced applications. Among the myriad of monomers, 2-phenylacrylamide, also known as N-phenylacrylamide, is emerging as a versatile building block for the synthesis of functional polymers with significant potential, particularly in the biomedical and pharmaceutical sectors. This technical guide provides an in-depth exploration of the synthesis, polymerization, and potential applications of this compound, with a focus on its relevance to drug development and materials science.

Synthesis of this compound Monomer

The synthesis of this compound can be achieved through several routes, with the reaction of aniline (B41778) with acryloyl chloride being a common and effective method.

Experimental Protocol: Synthesis of N-Phenylacrylamide

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-phenylacrylamide.

  • Purify the crude product by recrystallization or column chromatography to yield the pure monomer.

cluster_synthesis Monomer Synthesis Workflow reactants Aniline + Acryloyl Chloride + Triethylamine dissolution Dissolve in Anhydrous DCM reactants->dissolution reaction Reaction at 0°C to RT dissolution->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup drying Dry with MgSO4 workup->drying purification Purification (Recrystallization/ Chromatography) drying->purification product Pure this compound purification->product

Figure 1: Synthesis workflow for this compound.

Polymerization of this compound

Poly(this compound) can be synthesized through various polymerization techniques, with free radical polymerization being a common and versatile method. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the advantage of producing polymers with well-defined molecular weights and narrow molecular weight distributions.

Free Radical Polymerization

Experimental Protocol: Free Radical Polymerization of this compound

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., dimethylformamide (DMF), toluene)

  • Non-solvent for precipitation (e.g., methanol, diethyl ether)

  • Standard polymerization glassware and inert atmosphere setup

Procedure:

  • In a polymerization tube or flask, dissolve the this compound monomer and the radical initiator (e.g., AIBN) in the chosen anhydrous solvent.

  • Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen, argon) for at least 30 minutes to remove oxygen.

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

  • Allow the polymerization to proceed for the desired time to achieve the target conversion.

  • Terminate the polymerization by cooling the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of a stirred non-solvent.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by redissolving it in a suitable solvent and re-precipitating it into a non-solvent. Repeat this process 2-3 times.

  • Dry the purified poly(this compound) under vacuum until a constant weight is achieved.

cluster_polymerization Free Radical Polymerization Workflow reactants This compound + Radical Initiator (AIBN) dissolution Dissolve in Anhydrous Solvent reactants->dissolution degassing Degassing (Freeze-Pump-Thaw) dissolution->degassing polymerization Polymerization (Heat) degassing->polymerization precipitation Precipitation in Non-solvent polymerization->precipitation purification Purification (Redissolution/ Reprecipitation) precipitation->purification product Poly(this compound) purification->product

Figure 2: Experimental workflow for free radical polymerization.
Controlled Radical Polymerization: RAFT

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and architectures, such as block copolymers. The choice of RAFT agent is crucial for successful polymerization. For acrylamides, trithiocarbonates are often effective.

Properties of Poly(this compound)

The properties of poly(this compound) are influenced by its molecular weight, architecture, and the presence of comonomers.

Table 1: Physical and Thermal Properties of this compound and its Polymer

PropertyThis compound (Monomer)Poly(this compound) (Homopolymer)
Molecular Formula C₉H₉NO(C₉H₉NO)n
Molecular Weight 147.17 g/mol [1]Varies with polymerization conditions
Melting Point 103-106 °C[2]Not applicable (amorphous)
Boiling Point 145-150 °C at 3 TorrDecomposes at high temperatures
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[3]Soluble in polar aprotic solvents (e.g., DMF, DMSO). Solubility in other solvents depends on molecular weight.
Glass Transition Temp. (Tg) Not applicableExpected to be relatively high due to the rigid phenyl group, analogous to poly(N-isopropylacrylamide) which has a Tg around 133°C.[4]

Copolymerization of this compound

Copolymerization of this compound with other vinyl monomers is a powerful strategy to tailor the properties of the resulting polymer. The reactivity ratios of the comonomers determine the composition and sequence distribution of the copolymer.

Table 2: Representative Reactivity Ratios for Copolymerization

Comonomer 1 (M₁)Comonomer 2 (M₂)r₁r₂r₁ * r₂Copolymer TypeReference
Phenyl AcrylamideMethyl Methacrylate0.030.5930.01779Alternating tendency[5]
N-acryloylaminobenzoic acidsStyrene~0.9 - 1.06~0.23 - 0.27~0.21 - 0.29Random[3]

A product of reactivity ratios (r₁ * r₂) close to zero suggests a tendency towards alternating copolymerization, while a product close to one indicates a more random incorporation of monomers.

Potential Applications in Drug Delivery

The unique properties of poly(this compound) and its copolymers make them attractive candidates for various applications in drug delivery and biomedicine. Much of the potential is inferred from the well-studied analogous polymer, poly(N-isopropylacrylamide) (PNIPAM).

Hydrogels for Controlled Release

Poly(this compound) can be cross-linked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids. These hydrogels can serve as matrices for the controlled release of therapeutic agents. The release of the drug can be controlled by diffusion through the swollen polymer network and/or by the degradation of the hydrogel matrix.[6]

Thermoresponsive Polymers

The presence of the amide group and the phenyl ring in the repeating unit suggests that poly(this compound) may exhibit thermoresponsive behavior in aqueous solutions, similar to PNIPAM.[7][8] This property, characterized by a lower critical solution temperature (LCST), could be exploited for "smart" drug delivery systems. Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition to become insoluble, leading to the release of an encapsulated drug.

Biocompatibility

While specific data on the biocompatibility of poly(this compound) is limited, related polyacrylamides, such as PNIPAM, have been extensively studied and are generally considered to be biocompatible, making them suitable for various biomedical applications.[7][9][10] Further studies are necessary to fully establish the biocompatibility profile of poly(this compound).

cluster_drug_delivery Drug Delivery Application Workflow polymer Poly(this compound) or Copolymer formulation Formulation with Drug (e.g., Hydrogel, Nanoparticles) polymer->formulation administration Administration (e.g., Oral, Injectable) formulation->administration stimulus Stimulus Trigger (e.g., Temperature, pH) administration->stimulus release Controlled Drug Release stimulus->release effect Therapeutic Effect release->effect

Figure 3: Logical workflow for drug delivery applications.

Conclusion and Future Outlook

This compound presents a compelling platform for the development of advanced polymeric materials. Its straightforward synthesis and versatile polymerization capabilities, including controlled radical techniques, allow for the creation of polymers with tunable properties. While direct research on poly(this compound) for drug delivery is still emerging, the extensive knowledge base of analogous polyacrylamides provides a strong foundation for its exploration in areas such as controlled release hydrogels and smart, stimuli-responsive systems. Future research should focus on a more detailed characterization of the physical, chemical, and biological properties of poly(this compound) and its copolymers to fully unlock their potential in the pharmaceutical and biomedical fields. The continued investigation into this promising monomer is poised to contribute significantly to the next generation of advanced drug delivery technologies.

References

The Rise of a Covalent Warrior: An In-depth Technical Guide to the Discovery and History of N-phenylacrylamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacrylamide and its derivatives have journeyed from relative obscurity in early polymer science to the forefront of modern drug discovery as highly effective targeted covalent inhibitors. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of this important class of compounds. We delve into the foundational synthesis of anilides, trace the development of N-phenylacrylamide-based polymers, and detail their pivotal role in the creation of life-saving covalent inhibitor drugs. This document offers detailed experimental protocols for key synthetic methodologies, presents quantitative biochemical data for prominent inhibitor compounds, and visualizes the critical signaling pathways they modulate.

A Historical Perspective: From Anilide Synthesis to Polymer Precursors

The story of N-phenylacrylamide begins not with the compound itself, but with the foundational chemistry of anilides. In the mid-19th century, French chemist Charles Gerhardt was instrumental in the synthesis and understanding of anilides, amides derived from aniline (B41778).[1][2][3] His work in 1845 laid the groundwork for the acylation of aromatic amines, a fundamental reaction that would later be crucial for the synthesis of N-phenylacrylamides.[1][2][3]

The direct synthesis of acrylanilide, or N-phenylacrylamide, followed the development of methods for producing acryloyl chloride. A common and enduring method for synthesizing N-substituted acrylamides is the reaction of an amine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5][6]

By the mid-20th century, the focus on N-phenylacrylamide and its derivatives was primarily in the realm of polymer science.[4][7] Researchers explored the polymerization of these monomers to create polymers with a range of properties.[7][8][9] These early polymers found applications as thickening agents, in paper manufacturing, and for soil erosion control.[4] The inherent reactivity of the acrylamide (B121943) group, particularly its susceptibility to Michael addition, was recognized during this period, though its full potential in a biological context remained largely untapped.[4]

The Dawn of a New Era: N-phenylacrylamides in Drug Discovery

The true paradigm shift for N-phenylacrylamide compounds came with the rise of targeted covalent inhibitors in drug discovery. The electrophilic β-carbon of the acrylamide moiety was identified as an ideal "warhead" capable of forming a stable, covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active site of a target protein.[10][11] This irreversible or slowly reversible binding offered several advantages over traditional non-covalent inhibitors, including enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[10][11]

Two of the most prominent success stories for N-phenylacrylamide-based covalent inhibitors are in the field of oncology, with the development of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).

Taming the Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[12] Dysregulation of this pathway, often through mutations in the EGFR gene, is a hallmark of several cancers, particularly non-small cell lung cancer.[13][14] The discovery of a cysteine residue (Cys797) in the ATP-binding site of EGFR provided a key target for covalent inhibition.[13][15]

N-phenylacrylamide-based inhibitors were designed to first bind reversibly to the ATP-binding pocket of EGFR and then position the acrylamide warhead to react specifically with Cys797, forming an irreversible covalent bond.[13][15][16] This covalent modification effectively locks the inhibitor in place, leading to sustained inactivation of the kinase.[13][15][16] Drugs like afatinib (B358) and dacomitinib (B1663576) are prominent examples of second-generation EGFR inhibitors that utilize this mechanism.[11][12]

EGFR Signaling Pathway and Covalent Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Signaling EGFR EGFR Covalent_Bond Covalent Bond (Michael Addition) EGFR->Covalent_Bond RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor N-phenylacrylamide Inhibitor Inhibitor->EGFR Reversible Binding Inhibitor->Covalent_Bond Forms Covalent_Bond->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds

Caption: Covalent inhibition of the EGFR signaling pathway.

Silencing Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, and survival.[3][17] Aberrant BTK activity is implicated in various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.[3][18]

Similar to EGFR, the active site of BTK contains a strategically located cysteine residue (Cys481) that is susceptible to covalent modification.[19][20] Ibrutinib (B1684441), a first-in-class BTK inhibitor, features an N-phenylacrylamide warhead that forms an irreversible covalent bond with Cys481.[18][21][22] This targeted inhibition effectively shuts down the BCR signaling cascade, leading to apoptosis of malignant B-cells.[3][17]

BTK Signaling Pathway and Covalent Inhibition

BTK_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates Ibrutinib Ibrutinib (N-phenylacrylamide) Covalent_Bond Covalent Bond (Michael Addition) Ibrutinib->Covalent_Bond Forms Ibrutinib->BTK Reversible Binding Covalent_Bond->BTK BTK->Covalent_Bond PLCG2 PLCγ2 BTK->PLCG2 Activates NFkB NF-κB PLCG2->NFkB Activates Survival B-Cell Proliferation and Survival NFkB->Survival Promotes Antigen Antigen Antigen->BCR Activates

Caption: Covalent inhibition of the BTK signaling pathway.

Quantitative Analysis of N-phenylacrylamide-based Inhibitors

The efficacy of covalent inhibitors is often characterized by two key parameters: the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact). The overall efficiency of inactivation is represented by the ratio kinact/Ki.

Table 1: Biochemical Potency of N-phenylacrylamide-based EGFR Inhibitors

CompoundEGFR MutantIC50 (nM)Ki (nM)kinact (s-1)kinact/Ki (M-1s-1)Reference(s)
AfatinibL858R/T790M2.50.160.00211.3 x 107[13][23]
DacomitinibL858R/T790M6.30.0930.00066.5 x 106[13]
NeratinibL858R/T790M8.14.70.00132.8 x 105[13]
OsimertinibL858R/T790M1.2---[24]
Compound 14 L858R/T790M33---[23][24]

Table 2: Biochemical Potency of N-phenylacrylamide-based BTK Inhibitors

CompoundIC50 (nM)KI (nM)kinact (min-1)kinact/Ki (μM-1s-1)Reference(s)
Ibrutinib0.50.590.0411.17[1][25]
Acalabrutinib5.115.070.0380.04[1][25]
Zanubrutinib (B611923)<1---[18]
JS25 -0.770.4018.72[25]
Tirabrutinib---2.4 x 104 M-1s-1[14]

Key Experimental Protocols

General Synthesis of N-phenylacrylamide via Acylation with Acryloyl Chloride

This protocol describes a common laboratory-scale synthesis of N-phenylacrylamide.

Materials:

  • Aniline

  • Acryloyl chloride

  • Triethylamine (B128534)

  • Dry acetone

  • Petroleum ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Stirring and cooling apparatus

Procedure:

  • In a round-bottom flask, dissolve aniline (1 equivalent) and triethylamine (1.2 equivalents) in dry acetone.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude N-phenylacrylamide.

  • Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether/ethyl acetate, to obtain pure N-phenylacrylamide.

Experimental Workflow for N-phenylacrylamide Synthesis

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Dissolve Aniline and Triethylamine in Acetone Cool Cool to 0-5 °C Start->Cool Add_Acryloyl Add Acryloyl Chloride Dropwise Cool->Add_Acryloyl Stir Stir at Room Temperature for 4-6 hours Add_Acryloyl->Stir Filter Filter Reaction Mixture Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Dry Dry Organic Layer Extract->Dry Recrystallize Recrystallize Dry->Recrystallize Final_Product Pure N-phenylacrylamide Recrystallize->Final_Product

Caption: General workflow for the synthesis of N-phenylacrylamide.

Synthesis of Ibrutinib: A Representative Covalent Inhibitor

The synthesis of ibrutinib is a multi-step process. The final acylation step to introduce the N-phenylacrylamide warhead is critical. The following is a generalized protocol for this final step.

Materials:

  • (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one (Ibrutinib precursor)

  • Acryloyl chloride

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • An inert solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the ibrutinib precursor (1 equivalent) and the base (1.2-1.5 equivalents) in the inert solvent under an inert atmosphere.

  • Cool the reaction mixture to 0 °C.

  • Slowly add acryloyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ibrutinib by column chromatography on silica (B1680970) gel to yield the final product.

Conclusion and Future Outlook

The journey of N-phenylacrylamide compounds from their humble beginnings in polymer chemistry to their current status as sophisticated tools in precision medicine is a testament to the continuous evolution of chemical synthesis and our understanding of molecular biology. The acrylamide warhead has proven to be a highly effective and versatile moiety for the design of targeted covalent inhibitors.

Future research in this area will likely focus on several key aspects:

  • Enhanced Selectivity: Designing novel N-phenylacrylamide derivatives with improved selectivity for their intended targets to minimize off-target effects and associated toxicities.

  • Overcoming Resistance: Developing next-generation covalent inhibitors that can overcome resistance mechanisms that arise from mutations in the target protein.

  • Expanding the Target Space: Applying the principles of covalent inhibition with N-phenylacrylamide warheads to a broader range of protein targets implicated in various diseases beyond cancer.

  • Reversible Covalent Inhibition: Exploring modifications to the acrylamide scaffold to create reversible covalent inhibitors, which may offer a more controlled and tunable therapeutic effect.

The N-phenylacrylamide scaffold, once a simple building block for polymers, has firmly established itself as a cornerstone in the development of covalent drugs. Its continued exploration promises to yield even more innovative and effective therapies for a multitude of human diseases.

References

Methodological & Application

Free Radical Polymerization of 2-Phenylacrylamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-phenylacrylamide) is a polymer with potential applications in the biomedical field, including drug delivery and biomaterials, owing to the properties imparted by the phenyl group. This document provides an overview of the synthesis of poly(this compound) via free radical polymerization, including detailed experimental protocols and characterization data. The information is intended to guide researchers in the synthesis and evaluation of this polymer for various applications.

Application Notes

The synthesis of copolymers containing phenyl acrylamide (B121943) has been explored for various applications. For instance, copolymers of phenyl acrylamide and methyl methacrylate (B99206) have been synthesized by free radical polymerization. The characterization of such copolymers, including their composition and thermal properties, provides insights into how the incorporation of the phenyl acrylamide monomer influences the overall properties of the resulting polymer. This information is valuable for designing polymers with specific characteristics for applications like drug delivery systems, where the polymer's thermal stability and composition are crucial.

The general principles of free radical polymerization are well-established for acrylamide and its derivatives. This type of polymerization typically involves an initiation step, where a free radical is generated, followed by propagation, where monomer units add to the growing polymer chain, and termination, where the growth of the polymer chain is stopped. Common initiators for this process include azo compounds like azobisisobutyronitrile (AIBN) and persulfates. The choice of initiator, solvent, and reaction temperature can significantly impact the molecular weight and polydispersity of the resulting polymer.

For acrylamide-based polymers, solution polymerization is a common method. This technique involves dissolving the monomer and initiator in a suitable solvent, which helps to control the reaction temperature and the viscosity of the reaction mixture. The resulting polymer can then be isolated by precipitation in a non-solvent.

Experimental Protocols

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer and Initiator Preparation: In a polymerization vessel (e.g., a Schlenk flask), dissolve a specific amount of this compound in DMF.

  • Initiator Addition: Add a calculated amount of AIBN to the monomer solution. The monomer-to-initiator ratio is a critical parameter that influences the molecular weight of the resulting polymer.

  • Degassing: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Polymerization: Immerse the reaction vessel in a preheated oil bath at a controlled temperature (e.g., 60-80 °C) and stir the mixture. The reaction time will depend on the specific conditions and desired conversion.

  • Precipitation and Purification: After the desired reaction time, cool the viscous polymer solution to room temperature. Precipitate the polymer by slowly adding the solution to a stirred excess of a non-solvent, such as methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomer and initiator, and then dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Data Presentation

Quantitative data for the free radical homopolymerization of this compound is not extensively reported. However, for copolymers of phenyl acrylamide (PAM) with methyl methacrylate (MMA), the following reactivity ratios have been determined: r1 (PAM) = 0.03 and r2 (MMA) = 0.593. This indicates that in this specific copolymerization, the MMA radical prefers to add to another MMA monomer, while the PAM radical has a higher tendency to add to an MMA monomer.

For context, the molecular weight and polydispersity index (PDI) are crucial parameters for characterizing polymers. For other polyacrylamides prepared by free radical polymerization, a range of molecular weights can be achieved by varying the monomer and initiator concentrations. The PDI for conventional free radical polymerization is typically greater than 1.5, indicating a broad distribution of polymer chain lengths.

Table 1: Representative Polymerization Parameters and Expected Outcomes (Hypothetical)

ParameterValueExpected Outcome
MonomerThis compoundPoly(this compound)
InitiatorAIBNInitiation of polymerization
SolventDMFHomogeneous reaction medium
Temperature60-80 °CControl of initiation and propagation rates
Monomer Conc.1.0 MAffects polymerization rate and molecular weight
Initiator Conc.0.01 MAffects polymerization rate and molecular weight
Molecular Weight (Mn)10,000 - 100,000 g/mol Dependent on reaction conditions
Polydispersity (PDI)> 1.5Typical for conventional free radical polymerization

Visualizations

Diagram 1: Workflow for Free Radical Polymerization of this compound

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer This compound Mixing Dissolve Monomer & Initiator in Solvent Monomer->Mixing Initiator AIBN Initiator->Mixing Solvent DMF Solvent->Mixing Degassing Purge with Nitrogen Mixing->Degassing Heating Heat to 60-80°C Degassing->Heating Precipitation Precipitate in Methanol Heating->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product Poly(this compound) Drying->Product

Caption: Workflow for the synthesis of poly(this compound).

Diagram 2: Signaling Pathway of Free Radical Polymerization

FRP_Mechanism Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Initiation (kd) GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Addition to Monomer Monomer Monomer (M) Monomer->GrowingChain GrowingChain->GrowingChain Propagation (kp) DeadPolymer Terminated Polymer (P) GrowingChain->DeadPolymer Termination (kt)

Application Notes and Protocols: Synthesis of Poly(2-phenylacrylamide) and its Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(2-phenylacrylamide) and its copolymers, which are of interest for various biomedical applications, including drug delivery, due to their potential thermo-responsive and pH-responsive properties.

Synthesis of this compound Monomer

The foundational step for producing poly(this compound) and its copolymers is the synthesis of the this compound monomer. This is typically achieved through the reaction of aniline (B41778) with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • Aniline

  • Acryloyl chloride

  • Triethylamine (B128534) (or other suitable base like pyridine)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq), dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound monomer.

  • Characterize the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Homopolymerization of this compound

Poly(this compound) can be synthesized via various polymerization techniques. Below are protocols for free radical polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP).

Free Radical Polymerization

This method is straightforward but offers limited control over the polymer's molecular weight and dispersity.

Experimental Protocol: Free Radical Polymerization of this compound

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane, or Toluene)

  • Precipitating solvent (e.g., Methanol (B129727), Diethyl ether)

Procedure:

  • Dissolve the this compound monomer and the initiator (e.g., AIBN, 0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath.

  • Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent (e.g., methanol or diethyl ether).

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 40-60 °C) to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), and by spectroscopic methods (¹H NMR, FTIR).

RAFT Polymerization

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

  • This compound monomer

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), 2-cyano-2-propyl dodecyl trithiocarbonate)

  • AIBN (initiator)

  • Anhydrous solvent (e.g., Dioxane, DMF)

  • Precipitating solvent (e.g., Diethyl ether, Hexane)

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer, RAFT agent, and AIBN in the chosen anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.1 for a target degree of polymerization of 100).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath at the appropriate temperature (e.g., 60-70 °C).

  • Monitor the polymerization by taking aliquots at regular intervals to determine monomer conversion (via ¹H NMR or gravimetry) and molecular weight evolution (via GPC).

  • Quench the polymerization by cooling and exposing the solution to air.

  • Precipitate, collect, and dry the polymer as described in the free radical polymerization protocol.

  • Characterize the final polymer for its molecular weight, PDI, and end-group fidelity.

ATRP of this compound

ATRP is another controlled radical polymerization technique that can be used to synthesize well-defined poly(this compound). The polymerization of acrylamides by ATRP can sometimes be challenging, and optimization of the catalyst system and reaction conditions is often necessary.

Experimental Protocol: ATRP of this compound

Materials:

  • This compound monomer

  • Initiator (e.g., Ethyl α-bromoisobutyrate (EBiB))

  • Catalyst (e.g., Copper(I) bromide (CuBr))

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA))

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Precipitating solvent (e.g., Hexane, Methanol)

Procedure:

  • To a Schlenk flask, add the this compound monomer and the solvent.

  • In a separate flask, prepare the catalyst complex by adding CuBr and PMDETA under a nitrogen atmosphere.

  • Degas the monomer solution by three freeze-pump-thaw cycles.

  • Under a nitrogen counterflow, add the catalyst complex to the monomer solution, followed by the initiator (EBiB).

  • Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90 °C).

  • Monitor the reaction as described for RAFT polymerization.

  • Terminate the polymerization by cooling and exposing the mixture to air.

  • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

  • Precipitate, collect, and dry the polymer.

  • Characterize the polymer's molecular weight and PDI using GPC.

Synthesis of Poly(this compound) Copolymers

Copolymerization of this compound with functional monomers such as N-isopropylacrylamide (NIPAM) or acrylic acid (AAc) can impart stimuli-responsive properties to the resulting polymers, making them suitable for "smart" drug delivery systems.

Synthesis of Thermo-responsive Copolymers: Poly(this compound-co-N-isopropylacrylamide)

The incorporation of NIPAM units can render the copolymer thermo-responsive, exhibiting a Lower Critical Solution Temperature (LCST).

Experimental Protocol: Free Radical Copolymerization of this compound and NIPAM

Materials:

  • This compound monomer

  • N-isopropylacrylamide (NIPAM) monomer

  • AIBN (initiator)

  • Anhydrous solvent (e.g., Dioxane, DMF)

  • Precipitating solvent (e.g., Diethyl ether)

Procedure:

  • Dissolve the desired molar ratio of this compound and NIPAM monomers and AIBN in the chosen solvent in a Schlenk flask.

  • Follow the degassing, polymerization, and purification steps as outlined in the free radical homopolymerization protocol (Section 2.1).

  • Characterize the copolymer composition using ¹H NMR spectroscopy.

  • Determine the molecular weight and PDI by GPC.

  • Evaluate the thermo-responsive behavior by measuring the LCST of aqueous solutions of the copolymer using UV-Vis spectroscopy to monitor the change in transmittance with temperature.

Synthesis of pH-responsive Copolymers: Poly(this compound-co-acrylic acid)

Copolymerization with acrylic acid introduces carboxylic acid groups, making the copolymer's swelling and solubility dependent on the pH of the surrounding medium.

Experimental Protocol: Free Radical Copolymerization of this compound and Acrylic Acid

Materials:

  • This compound monomer

  • Acrylic acid (AAc) monomer (freshly distilled to remove inhibitors)

  • AIBN or Potassium Persulfate (KPS) for aqueous polymerization

  • Solvent (e.g., DMF for AIBN, water for KPS)

  • Precipitating solvent (e.g., Acetone for aqueous polymerization)

  • Dialysis tubing (for purification of water-soluble polymers)

Procedure:

  • Dissolve the desired molar ratio of this compound and acrylic acid monomers and the initiator in the chosen solvent. If using water as a solvent with KPS, adjust the pH if necessary.

  • Follow the general procedure for free radical polymerization.

  • If synthesized in an organic solvent, precipitate the polymer. If synthesized in water, purify the polymer by dialysis against deionized water for several days to remove unreacted monomers and initiator, followed by lyophilization.

  • Characterize the copolymer composition (¹H NMR), molecular weight, and PDI (GPC).

  • Investigate the pH-responsive swelling behavior by preparing hydrogels (if cross-linked) or by measuring the hydrodynamic radius of polymer solutions at different pH values using Dynamic Light Scattering (DLS).

Data Presentation

Quantitative data from polymerization experiments should be summarized for clear comparison.

Table 1: Homopolymerization of this compound

Polymerization Method[Monomer]:[Initiator/CTA]:[Catalyst/Ligand]SolventTemp (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Free Radical[1]:[2]DMF7012DataDataData
RAFT[1]:[2]:[0.1]Dioxane708DataDataData
ATRP[1]:[2]:[2]:[2]Toluene8010DataDataData
Note: The data in this table is illustrative and should be replaced with experimental results.

Table 2: Copolymerization of this compound with Functional Monomers

CopolymerMonomer Feed Ratio (mol%)Polymerization MethodMn ( g/mol )PDI (Mw/Mn)Copolymer Composition (mol%)LCST (°C) / Swelling Ratio
P(2PA-co-NIPAM)90:10Free RadicalDataDataDataData
P(2PA-co-NIPAM)70:30Free RadicalDataDataDataData
P(2PA-co-AAc)90:10Free RadicalDataDataDataData (at pH 7.4)
P(2PA-co-AAc)70:30Free RadicalDataDataDataData (at pH 7.4)
Note: The data in this table is illustrative and should be replaced with experimental results.

Table 3: Reactivity Ratios for Copolymerization of this compound (M1)

Comonomer (M2)r1r2r1 * r2Copolymerization Tendency
Methyl Methacrylate0.03[3]0.593[3]0.01779Alternating[3]
N-isopropylacrylamideDataDataDataData
Acrylic AcidDataDataDataData
Note: The data for NIPAM and AAc is illustrative and needs to be determined experimentally.

Visualization of Workflows and Concepts

Diagram 1: Synthesis of this compound Monomer

Synthesis_Monomer Aniline Aniline Reaction Reaction at 0°C to RT Aniline->Reaction AcryloylChloride Acryloyl Chloride AcryloylChloride->Reaction SolventBase Anhydrous Solvent + Triethylamine SolventBase->Reaction Filtration Filtration Reaction->Filtration Washing Washing with NaHCO3 (aq) Filtration->Washing Drying Drying over MgSO4 Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Monomer Pure this compound Monomer Recrystallization->Monomer

Caption: Workflow for the synthesis of this compound monomer.

Diagram 2: General Polymerization Workflow

Polymerization_Workflow cluster_prep Preparation Monomer Monomer(s) Mix Mixing Monomer->Mix Initiator Initiator / RAFT Agent Initiator->Mix Solvent Solvent Solvent->Mix Degassing Degassing (Freeze-Pump-Thaw) Mix->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Termination Termination (Cooling) Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Purification Filtration & Washing Precipitation->Purification Drying Drying under Vacuum Purification->Drying Polymer Pure Polymer/Copolymer Drying->Polymer

Caption: General workflow for free radical and RAFT polymerization.

Diagram 3: Concept of a Stimuli-Responsive Drug Delivery System

Drug_Delivery_Concept cluster_copolymer Copolymer Nanoparticle/Hydrogel P2PA Poly(this compound) (Hydrophobic/Structural) Drug Drug Molecule PNIPAM PNIPAM (Thermo-responsive) PAAc PAAc (pH-responsive) Release Drug Release Drug->Release is released from Stimuli External Stimulus (e.g., Temp > LCST or pH change) Stimuli->Release triggers

Caption: Conceptual diagram of a stimuli-responsive drug delivery system.

References

Application Notes and Protocols: The Use of Acrylamide-Based Polymers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

Our comprehensive investigation into the use of 2-phenylacrylamide in drug delivery systems has revealed a notable scarcity of detailed, publicly available research. While the chemical structure of this compound suggests potential for creating stimuli-responsive and hydrophobic drug carriers, there is a significant lack of published quantitative data, specific experimental protocols, and in-depth application studies in the field of drug delivery.

However, the broader class of acrylamide-based polymers, particularly Poly(N-isopropylacrylamide) (PNIPAAm) , is extensively researched and well-documented for its versatile applications in advanced drug delivery. PNIPAAm is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions, a property that makes it highly suitable for developing "smart" drug delivery systems that respond to physiological temperature changes.

In light of the limited information on this compound, and to provide a comprehensive and actionable resource, we have compiled detailed Application Notes and Protocols for the closely related and widely used N-isopropylacrylamide (PNIPAAm) . These notes will be valuable for researchers, scientists, and drug development professionals interested in the design and application of stimuli-responsive polymer-based drug delivery systems.

Application Notes: Poly(N-isopropylacrylamide) (PNIPAAm) in Drug Delivery

PNIPAAm is a "smart" polymer that undergoes a reversible phase transition from a hydrophilic (swollen) state to a hydrophobic (collapsed) state as the temperature is raised above its LCST. This unique property is harnessed to design drug delivery systems with controlled and targeted release profiles.

1. Key Applications:

  • Thermoresponsive Hydrogels: PNIPAAm can be cross-linked to form hydrogels that swell at temperatures below the LCST, allowing for drug loading. Upon administration and warming to body temperature (above the LCST), the hydrogel collapses and releases the encapsulated drug in a sustained manner.[1][2][3][4][5]

  • Stimuli-Responsive Nanoparticles: PNIPAAm and its copolymers can be formulated into nanoparticles for targeted drug delivery. These nanoparticles can be designed to release their payload in response to the slightly elevated temperatures found in tumor microenvironments (hyperthermia-triggered release).[6]

  • Micelles for Hydrophobic Drug Solubilization: Amphiphilic block copolymers containing PNIPAAm can self-assemble into micelles in aqueous solutions. The hydrophobic core of these micelles serves as a reservoir for poorly water-soluble drugs, enhancing their bioavailability. The thermoresponsive nature of the PNIPAAm shell can be used to trigger drug release.[7][8]

2. Biocompatibility and Cytotoxicity:

While the N-isopropylacrylamide monomer is known to be toxic, the polymer (PNIPAAm) is generally considered biocompatible.[7] However, it is crucial to ensure the complete removal of unreacted monomers from the final formulation. The cytotoxicity of PNIPAAm-based systems can be cell-type dependent, and thorough in vitro and in vivo toxicity studies are essential for any new formulation.[7]

Quantitative Data on PNIPAAm-Based Drug Delivery Systems

The following tables summarize key quantitative data from various studies on PNIPAAm-based drug delivery systems.

Table 1: Physicochemical Properties of PNIPAAm-Based Nanoparticles

Copolymer CompositionLCST (°C)Particle Size (nm)Reference
PNIPAAm/VP (9:1)33.5 - 34.0Not Specified[9][10]
PNIPAAm-co-DMAEMA41100 - 140[6]

Table 2: Drug Loading and Encapsulation Efficiency in PNIPAAm-Based Systems

DrugDelivery SystemDrug Loading (%)Encapsulation Efficiency (%)Reference
SN-38PNIPAAm-co-DMAEMA Nanoparticles6.293~80[6]
DoxorubicinP(NIPAAm-co-DMAAm)-b-PLGA MicellesVaries with PLGA blockNot Specified[11]
CurcuminPNIPAm-co-PAAm HydrogelNot Specified~65[12]

Table 3: In Vitro Drug Release from PNIPAAm-Based Systems

DrugDelivery SystemStimulusRelease ProfileReference
Bovine Serum Albumin (BSA)PNIPAAm/VP MicrogelTemperature (37°C)Zero-order kinetics[9][10]
SN-38PNIPAAm-co-DMAEMA NanoparticlesTemperature (42°C vs 37°C)Higher release rate at 42°C[6]
DoxorubicinP(NIPAAm-co-DMAAm)-b-PLGA MicellesTemperature (>LCST)Triggered release above LCST[11]
CurcuminPNIPAm-co-PAAm HydrogelpH 5.5 and 40°CNearly 100% release in 4 hours[12]

Experimental Protocols

Protocol 1: Synthesis of PNIPAAm by Free Radical Polymerization

Materials:

  • N-isopropylacrylamide (NIPAAm) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as cross-linker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

  • Deionized water

Procedure:

  • Dissolve the desired amounts of NIPAAm and MBA in deionized water in a reaction flask.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add APS solution to the reaction mixture.

  • Add TEMED to initiate the polymerization.

  • Allow the reaction to proceed at the desired temperature (e.g., room temperature or 70°C) for a specified time (e.g., 24 hours).[9][10]

  • The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomers and initiator.

  • Lyophilize the purified polymer to obtain a dry powder.

Protocol 2: Preparation of Thermoresponsive PNIPAAm Hydrogels

Materials:

  • Synthesized PNIPAAm polymer

  • Deionized water

Procedure:

  • Disperse the synthesized PNIPAAm powder in deionized water at a concentration below its LCST (e.g., at 4°C).

  • Stir the mixture until a homogeneous solution is formed.

  • To form the hydrogel, raise the temperature of the solution above the LCST (e.g., to 37°C). The solution will turn into a gel.

Protocol 3: Drug Loading into PNIPAAm Hydrogels

Procedure:

  • Dissolve the drug of interest in the PNIPAAm solution prepared in Protocol 2 (while the solution is below the LCST).

  • Ensure the drug is completely dissolved and the mixture is homogeneous.

  • Induce gelation by increasing the temperature above the LCST. The drug will be physically entrapped within the collapsed hydrogel network.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded PNIPAAm hydrogel

  • Phosphate-buffered saline (PBS) at desired pH

  • A temperature-controlled shaker or water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a dialysis bag or a vial containing a known volume of pre-warmed PBS (e.g., at 37°C).

  • Place the setup in a shaker or water bath maintained at the desired temperature.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.[12]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)[9][10][12]

  • Cell culture medium

  • PNIPAAm-based formulation (e.g., nanoparticles, hydrogel extracts)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the PNIPAAm-based formulation for a specified duration (e.g., 24, 48 hours).

  • After the incubation period, remove the treatment medium and add MTT solution to each well.

  • Incubate the plate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.

Visualizations

Thermoresponsive_Mechanism cluster_below_LCST Below LCST (<32°C) cluster_above_LCST Above LCST (>32°C) PolymerChain_Hydrated PNIPAAm Chain (Hydrated) - Hydrophilic - Swollen State WaterMolecules_Below Water Molecules PolymerChain_Hydrated->WaterMolecules_Below H-bonding Temp_Increase Temperature Increase PolymerChain_Collapsed PNIPAAm Chain (Collapsed) - Hydrophobic - Globular State PolymerChain_Collapsed->PolymerChain_Collapsed Intra/Inter-chain H-bonding WaterMolecules_Above Water Molecules (Expelled) Temp_Increase->PolymerChain_Collapsed Phase Transition

Caption: Thermoresponsive behavior of PNIPAAm.

Experimental_Workflow Monomer NIPAAm Monomer + Drug Polymerization Emulsion Polymerization Monomer->Polymerization Nanoparticles Drug-loaded PNIPAAm Nanoparticles Polymerization->Nanoparticles Purification Purification (e.g., Dialysis) Nanoparticles->Purification Characterization Characterization (Size, LCST, Drug Load) Purification->Characterization Application In Vitro / In Vivo Studies Characterization->Application

Caption: Workflow for preparing drug-loaded nanoparticles.

Signaling_Pathway DrugCarrier Drug-loaded Nanoparticle Drug Released Drug DrugCarrier->Drug Stimuli-triggered Release Receptor Cell Surface Receptor Drug->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Apoptosis) TranscriptionFactor->GeneExpression

References

Application Notes and Protocols for Acrylamide-Based Hydrogels in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylamide-based hydrogels, particularly polyacrylamide (PAAm) and its temperature-responsive derivative poly(N-isopropylacrylamide) (PNIPAm), are versatile synthetic polymers extensively utilized in tissue engineering and regenerative medicine. Their tunable mechanical properties, high water content, and biocompatibility make them ideal candidates for creating scaffolds that mimic the native extracellular matrix (ECM). These scaffolds provide structural support for cell adhesion, proliferation, and differentiation, crucial for the repair and regeneration of various tissues. While the specific use of 2-phenylacrylamide in tissue engineering is not well-documented in current literature, the broader class of acrylamide-based hydrogels offers a wealth of research and applications.

These application notes provide an overview of the properties, synthesis, and key experimental protocols for utilizing PAAm and PNIPAm hydrogels as scaffolds in tissue engineering research.

Data Presentation: Properties of Acrylamide-Based Hydrogels

The mechanical and physical properties of acrylamide-based hydrogels can be tailored by modulating the polymer and crosslinker concentrations. The following tables summarize typical quantitative data for PAAm and PNIPAm hydrogels.

PropertyPolyacrylamide (PAAm) HydrogelPoly(N-isopropylacrylamide) (PNIPAm) HydrogelReference
Young's Modulus (kPa) 2.63 - 10.09~90 (wet state)[1][2]
Swelling Ratio (%) Up to 170 (volumetric)Temperature-dependent[1][2]
Pore Size (µm) Variable (fabrication dependent)48 ± 6 (sphere-templating)[3]

Table 1: Mechanical and Physical Properties of Acrylamide-Based Hydrogels. The properties can be significantly altered by adjusting synthesis parameters.

Cell TypeScaffold TypeOutcomeReference
NIH3T3 FibroblastsDegradable PNIPAmGood cell response and proliferation over 5 days. No cytotoxicity from hydrogel or its degradation products.[3]
A-10 Smooth Muscle CellsDegradable PNIPAmSuccessful cell loading and entrapment within pores.[3]

Table 2: Summary of Biocompatibility and Cell Culture Studies on PNIPAm Scaffolds.

Experimental Protocols

Protocol 1: Synthesis of a Polyacrylamide (PAAm) Hydrogel Scaffold

This protocol describes a standard method for preparing a PAAm hydrogel for 2D cell culture studies, which can be adapted for 3D scaffold fabrication.

Materials:

  • Acrylamide (B121943) solution (40% w/v)

  • Bis-acrylamide solution (2% w/v)

  • Ammonium persulfate (APS) solution (10% w/v in deionized water)

  • Tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS)

  • Glass slides and coverslips

Procedure:

  • Prepare the pre-polymer solution by mixing the acrylamide and bis-acrylamide solutions to achieve the desired final concentration and crosslinking ratio. A common starting point is a final concentration of 8% acrylamide and a 1:50 bis-acrylamide to acrylamide ratio.

  • De-gas the pre-polymer solution under vacuum for at least 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate polymerization by adding APS (to a final concentration of 0.1% w/v) and TEMED (to a final concentration of 0.1% v/v) to the pre-polymer solution. Mix gently but quickly.

  • Immediately pipette the solution between two glass slides separated by spacers of a desired thickness to create a sheet-like scaffold, or into a mold for a 3D structure.

  • Allow the polymerization to proceed at room temperature for at least 30 minutes.

  • After polymerization, carefully disassemble the mold and wash the hydrogel scaffold extensively in sterile PBS to remove unreacted monomers and initiators. The scaffold is now ready for cell seeding.

Protocol 2: Fabrication of a Porous PNIPAm Scaffold using Sphere-Templating

This protocol details the fabrication of a thermoresponsive and degradable PNIPAm scaffold with a controlled pore size, suitable for 3D cell culture and tissue engineering applications.[3]

Materials:

  • N-isopropylacrylamide (NIPAM) monomer

  • Polycaprolactone-based di-chlorinated macroinitiator

  • Polycaprolactone dimethacrylate (crosslinker)

  • Copper(I) chloride (CuCl)

  • Hexamethyltriethylenetetramine (HMTETA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Poly(methyl methacrylate) (PMMA) microspheres (template)

  • Dichloromethane (B109758)

Procedure:

  • Template Preparation: Sinter PMMA microspheres of a defined diameter in a mold to create a solid, interconnected template.

  • Polymerization Mixture: In an inert atmosphere, prepare the polymerization mixture by dissolving NIPAM, the macroinitiator, and the crosslinker in DMSO. Add CuCl and HMTETA as the catalyst and ligand for atom transfer radical polymerization (ATRP).

  • Infiltration and Polymerization: Infiltrate the PMMA template with the polymerization mixture and allow it to polymerize at room temperature for 18 hours.

  • Template Removal: After polymerization, immerse the composite in dichloromethane to dissolve the PMMA template, leaving behind a porous PNIPAm hydrogel scaffold.

  • Washing: Thoroughly wash the scaffold in acetone (B3395972) and then hydrate (B1144303) it in sterile distilled water to remove any residual chemicals.

  • Cell Seeding: The resulting scaffold will have a monodisperse pore size. Cells can be loaded into the pores at a temperature below the lower critical solution temperature (LCST) of PNIPAm (~32°C). Upon warming to 37°C, the hydrogel will contract, entrapping the cells within the pores.[3]

Mandatory Visualizations

experimental_workflow_paam cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing prep_solution Prepare Pre-polymer Solution (Acrylamide, Bis-acrylamide) degas De-gas Solution prep_solution->degas initiate Initiate Polymerization (Add APS and TEMED) degas->initiate cast Cast into Mold initiate->cast polymerize Polymerize at RT cast->polymerize demold Demold Hydrogel polymerize->demold wash Wash with PBS demold->wash ready Scaffold Ready for Cell Seeding wash->ready

Caption: Workflow for the synthesis of a polyacrylamide (PAAm) hydrogel scaffold.

signaling_pathway_cell_adhesion cluster_ecm Extracellular Matrix / Scaffold cluster_cell Cell scaffold Hydrogel Scaffold (e.g., PAAm, PNIPAm) ligands Adhesive Ligands (e.g., Fibronectin, RGD peptides) scaffold->ligands functionalized with integrins Integrins ligands->integrins binds to focal_adhesion Focal Adhesion Complex integrins->focal_adhesion clustering forms cytoskeleton Actin Cytoskeleton focal_adhesion->cytoskeleton links to signaling Intracellular Signaling Cascades (e.g., FAK, Src) focal_adhesion->signaling activates cytoskeleton->signaling mechanotransduction gene_expression Altered Gene Expression signaling->gene_expression leads to

References

Application Notes and Protocols for the Copolymerization of 2-Phenylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copolymers of 2-phenylacrylamide are of significant interest in the development of advanced materials for biomedical applications, including drug delivery systems, hydrogels, and responsive materials. The incorporation of the phenylacrylamide moiety can impart unique properties such as hydrophobicity, thermal stability, and specific interactions with biological molecules. This document provides a detailed experimental protocol for the synthesis of this compound and its subsequent copolymerization with a common comonomer, methyl methacrylate (B99206) (MMA), via free-radical solution polymerization. The protocols are based on established methodologies for N-substituted acrylamides and their vinyl comonomers.

Synthesis of this compound Monomer

This protocol describes the synthesis of this compound via the reaction of aniline (B41778) with acryloyl chloride in the presence of a base.

Materials
Equipment
  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Protocol
  • In a round-bottom flask, dissolve aniline (0.01 mol) and triethylamine (0.01 mol) in 30 mL of dry acetone.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Add acryloyl chloride (0.011 mol) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 4-6 hours.

  • A precipitate of triethylamine hydrochloride will form. Remove the precipitate by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in chloroform and wash it three times with distilled water in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the chloroform to yield the purified this compound monomer.

  • The product can be further purified by recrystallization from a suitable solvent such as petroleum ether.

  • Characterize the synthesized monomer using FTIR and ¹H NMR spectroscopy to confirm its structure and purity.

Free-Radical Copolymerization of this compound with Methyl Methacrylate (MMA)

This section details the procedure for the copolymerization of this compound (M₁) with methyl methacrylate (M₂) in a solution of dimethylformamide (DMF) using benzoyl peroxide (BPO) as a free-radical initiator.

Materials
  • This compound (synthesized as per Protocol 1)

  • Methyl methacrylate (MMA, inhibitor removed by washing with 5% NaOH solution)

  • Benzoyl peroxide (BPO, recrystallized from chloroform/methanol)

  • N,N-Dimethylformamide (DMF, dried over anhydrous calcium chloride and distilled under reduced pressure)

  • Methanol (B129727)

Equipment
  • Polymerization tubes or Schlenk flask

  • Nitrogen or Argon gas supply

  • Constant temperature oil or water bath

  • Magnetic stirrer

  • Vacuum oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomers Weigh Monomers (this compound, MMA) Dissolve Dissolve Monomers and Initiator in DMF Monomers->Dissolve Initiator Weigh Initiator (BPO) Initiator->Dissolve Solvent Prepare Solvent (DMF) Solvent->Dissolve Purge Purge with Nitrogen (30 min) Dissolve->Purge React Heat at 70°C (Specified Time) Purge->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter the Copolymer Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum at 60°C Wash->Dry Characterization Characterization Dry->Characterization Final Product

Caption: Workflow for the free-radical copolymerization of this compound and MMA.

Protocol
  • Prepare a series of polymerization tubes each containing a specific molar ratio of this compound and methyl methacrylate. The total monomer concentration should be kept constant.

  • Add the calculated amount of benzoyl peroxide (typically 0.1-1.0 mol% with respect to the total moles of monomers) to each tube.

  • Add a sufficient amount of DMF to dissolve the monomers and the initiator.

  • Purge the solution with dry nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Seal the polymerization tubes under the inert atmosphere.

  • Immerse the tubes in a constant temperature bath set at 70°C.

  • Allow the polymerization to proceed for a predetermined time. To determine reactivity ratios, the conversion should be kept low (<15%).[1]

  • After the specified time, remove the tubes from the bath and cool them to room temperature to quench the reaction.

  • Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with constant stirring to precipitate the copolymer.

  • Filter the precipitated copolymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and initiator.

  • Dry the purified copolymer in a vacuum oven at 60°C to a constant weight.

Characterization of the Copolymer

Composition Analysis by ¹H NMR Spectroscopy

The composition of the synthesized copolymer can be determined using ¹H NMR spectroscopy.[2]

  • Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Record the ¹H NMR spectrum.

  • The molar fraction of each monomer unit in the copolymer can be calculated by comparing the integration of characteristic proton signals. For the this compound-co-MMA system:

    • The aromatic protons of the this compound unit typically appear in the range of 7.0-7.8 ppm.

    • The methoxy (B1213986) protons (-OCH₃) of the methyl methacrylate unit appear around 3.6 ppm.

  • The copolymer composition is calculated from the ratio of the integrated peak areas of these characteristic protons.[2]

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymer.[2]

  • Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in a suitable eluent such as tetrahydrofuran (B95107) (THF) or DMF.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

  • The GPC system is typically equipped with a refractive index (RI) detector.

  • Use a set of polystyrene or polymethylmethacrylate standards for calibration.[3]

  • Analyze the obtained chromatograms to determine Mₙ, Mₙ, and PDI.

Structural and Thermal Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain by identifying their characteristic functional group vibrations (e.g., C=O of amide and ester, N-H stretching, aromatic C-H).[1][4]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the copolymer, which provides information about the miscibility and chain dynamics of the copolymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer by measuring its weight loss as a function of temperature.[1][4]

Quantitative Data Summary

The following table summarizes typical data obtained from the copolymerization of N-phenyl methacrylamide (B166291) and methyl methacrylate, which is expected to be analogous to the this compound system.

Mole Fraction of this compound in FeedMole Fraction of this compound in CopolymerMₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
0.10.1845,00088,0001.95
0.20.2952,000105,0002.01
0.30.3758,000119,0002.05
0.40.4465,000135,0002.07
0.50.5172,000151,0002.09

Data adapted from analogous N-substituted acrylamide (B121943) copolymerization studies. Actual values for this compound may vary.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in determining copolymer properties from experimental parameters.

G cluster_inputs Experimental Inputs cluster_process Polymerization Process cluster_outputs Copolymer Properties MonomerFeed Monomer Feed Ratio ([M1]/[M2]) Copolymerization Free Radical Copolymerization MonomerFeed->Copolymerization InitiatorConc Initiator Concentration ([I]) InitiatorConc->Copolymerization ReactionCond Reaction Conditions (Temp, Time, Solvent) ReactionCond->Copolymerization Composition Copolymer Composition (F1, F2) Copolymerization->Composition MolecularWeight Molecular Weight (Mn, Mw, PDI) Copolymerization->MolecularWeight ThermalProps Thermal Properties (Tg, Td) Copolymerization->ThermalProps Composition->MolecularWeight Composition->ThermalProps

Caption: Relationship between experimental inputs and resulting copolymer properties.

References

Application Notes and Protocols for RAFT Polymerization of Acrylamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Controlled Synthesis of Acrylamide-Based Polymers via RAFT

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures such as block, graft, and star polymers.[1][2] This level of control is particularly advantageous for acrylamide (B121943) and its derivatives, a class of monomers widely used in biomedical and pharmaceutical applications due to the biocompatibility and stimuli-responsive nature of their corresponding polymers.[3][4][5]

Conventional free radical polymerization of acrylamides often yields polymers with broad molecular weight distributions and poorly controlled structures, which can lead to variability in performance.[6] RAFT polymerization overcomes these limitations by employing a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization through a reversible chain transfer process.[7][8] This allows for the synthesis of well-defined polyacrylamides, poly(N-isopropylacrylamide) (PNIPAM), poly(N,N-dimethylacrylamide) (PDMAA), and other derivatives with precise control over their macromolecular structure.[9][10][11]

The ability to synthesize tailored acrylamide-based polymers is crucial for drug development. For instance, amphiphilic block copolymers can self-assemble into micelles or vesicles for drug encapsulation and delivery.[12] Thermoresponsive polymers like PNIPAM, which exhibits a Lower Critical Solution Temperature (LCST) near physiological temperature, are valuable for creating "smart" hydrogels and drug carriers that release their payload in response to temperature changes.[13] The RAFT process also facilitates the incorporation of functional end-groups, enabling the conjugation of polymers to drugs, targeting ligands, or imaging agents.[14]

Key considerations for a successful RAFT polymerization of acrylamide derivatives include the careful selection of the CTA, initiator, and solvent.[2][15][16] Trithiocarbonates are often effective CTAs for acrylamides.[7][15] The reaction kinetics can be influenced by factors such as temperature, monomer concentration, and the CTA-to-initiator ratio.[17][18][19] While aqueous media is often preferred for these hydrophilic monomers, solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to offer faster reaction rates and achieve high conversions.[7][15][16]

Core Mechanism and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of RAFT polymerization and a typical experimental workflow.

RAFT_Mechanism cluster_initiation Initiation cluster_equilibrium RAFT Equilibrium cluster_propagation Chain Propagation & Main Equilibrium cluster_termination Termination I Initiator R Primary Radical (R●) I->R kd P1 Propagating Radical (Pn●) R->P1 + Monomer M Monomer CTA RAFT Agent (Z-C(=S)S-R) P1->CTA + P1->CTA INT1 Intermediate Radical P1->INT1 Dead Dead Polymer P1->Dead + Pn● P1->Dead CTA->INT1 MacroCTA Macro-CTA (Z-C(=S)S-Pn) INT1->MacroCTA Fragmentation MacroCTA->R P2 Propagating Radical (Pm●) MacroCTA->P2 + Monomer (m) cluster_propagation cluster_propagation MacroCTA->cluster_propagation INT2 Intermediate Radical P2->INT2 MacroCTA2 Macro-CTA (Z-C(=S)S-Pm) P2->MacroCTA2 + INT2->MacroCTA Fragmentation MacroCTA2->INT2

Caption: The core mechanism of RAFT polymerization.

RAFT_Workflow prep 1. Reagent Preparation dissolve Dissolve Monomer, CTA, & Initiator in Solvent prep->dissolve degas 2. Deoxygenation fpt Perform Freeze-Pump-Thaw Cycles (3-4x) degas->fpt polymerize 3. Polymerization heat Immerse in Preheated Oil Bath (e.g., 60-70 °C) polymerize->heat quench 4. Termination cool Quench by Cooling & Exposing to Air quench->cool purify 5. Purification precipitate Precipitate Polymer in a Non-Solvent (e.g., cold ether) purify->precipitate dry Dry Under Vacuum precipitate->dry characterize 6. Characterization gpc GPC/SEC (for Mn, Đ) characterize->gpc nmr ¹H NMR (for Conversion) characterize->nmr

Caption: General experimental workflow for RAFT polymerization.

Experimental Protocols & Data

The following sections provide detailed protocols for the RAFT polymerization of common acrylamide derivatives and summarize typical experimental results.

This protocol is adapted for the synthesis of polyacrylamide in DMSO, which has been shown to achieve high conversions in a relatively short time.[15][16]

Materials:

  • Acrylamide (AM) (Monomer)

  • Dodecyl trithiodimethyl propionic acid (DMPA) or similar trithiocarbonate (B1256668) (RAFT Agent/CTA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • Dimethyl sulfoxide (DMSO) (Solvent)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon source for degassing

  • Oil bath

Procedure:

  • Reagent Preparation: In a Schlenk tube, dissolve Acrylamide (e.g., 1.70 g, 23.9 mmol), DMPA (e.g., 87.5 mg, 0.24 mmol), and AIBN (e.g., 4.0 mg, 0.024 mmol) in DMSO (e.g., 12.5 mL). This corresponds to a target degree of polymerization (DP) of 100 and a [CTA]/[AIBN] ratio of 10.

  • Deoxygenation: Seal the tube with a rubber septum. Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: After the final thaw cycle, backfill the tube with an inert gas (N₂ or Ar) and place it in a preheated oil bath at 70 °C with stirring.

  • Monitoring & Termination: The reaction can be monitored by taking aliquots at different time points and analyzing for monomer conversion via ¹H NMR. To terminate the polymerization, remove the tube from the oil bath, cool it in an ice bath, and expose the solution to air.

  • Purification: Precipitate the resulting polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold methanol (B129727) or diethyl ether.

  • Drying: Isolate the precipitated polymer by filtration or centrifugation, then dry under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Determine the final monomer conversion by ¹H NMR. Analyze the number-average molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Representative Data for Polyacrylamide Synthesis:

Time (h)Conversion (%)Mₙ (Theoretical) ( g/mol )Mₙ (Experimental, GPC) ( g/mol )Đ (Mₙ/Mₙ)
0.532.8240025001.15
1.058.6420044001.18
1.579.3570058001.21
2.091.2650067001.24
2.595.7680070001.25
Conditions: [AM]₀/[CTA]₀/[AIBN]₀ = 200/1/0.1 in DMSO at 70 °C. Data synthesized from trends reported in[15].

This protocol describes a room-temperature RAFT polymerization of NIPAM, which is beneficial for preserving the integrity of thermally sensitive molecules.[9]

Materials:

  • N-isopropylacrylamide (NIPAM) (Monomer)

  • 2-Dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid (DDMAT) (RAFT Agent/CTA)

  • 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) (Room-temperature Initiator)

  • N,N-Dimethylformamide (DMF) (Solvent)

Procedure:

  • Reagent Preparation: In a reaction vessel, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol), DDMAT (e.g., 32.2 mg, 0.088 mmol), and V-70 (e.g., 2.7 mg, 0.0088 mmol) in DMF. The target DP is 100 with a [CTA]/[Initiator] ratio of 10.

  • Deoxygenation: Degas the solution using standard procedures (e.g., purging with inert gas for 30 minutes or freeze-pump-thaw cycles).

  • Polymerization: Conduct the polymerization at room temperature (e.g., 25 °C) under an inert atmosphere with stirring.

  • Termination: After the desired time (e.g., 24-48 hours), quench the reaction by exposing it to air.

  • Purification: Purify the polymer by precipitation in cold diethyl ether and subsequent drying under vacuum.

  • Characterization: Analyze the polymer for Mₙ and Đ by GPC, typically using DMF with LiCl as the eluent at an elevated temperature (e.g., 60 °C) to avoid polymer aggregation.[9]

Representative Data for Poly(N-isopropylacrylamide) Synthesis:

| [NIPAM]/[CTA] | [CTA]/[AIBN] | Time (h) | Conversion (%) | Mₙ (Theoretical) ( g/mol ) | Mₙ (Experimental, GPC) ( g/mol ) | Đ (Mₙ/Mₙ) | |:---|:---|:---|:---|:---|:---|:---|:---| | 100 | 5 | 6 | 45 | 5100 | 5500 | 1.15 | | 100 | 5 | 24 | 85 | 9600 | 9900 | 1.12 | | 200 | 10 | 6 | 30 | 6800 | 7200 | 1.20 | | 200 | 10 | 24 | 75 | 17000 | 17500 | 1.18 | Conditions: Polymerization in methanol-toluene at 60 °C with AIBN as initiator. Data synthesized from trends reported in[10].

This protocol outlines the synthesis of well-defined poly(N,N-dimethylacrylamide) in an organic solvent.[11]

Materials:

  • N,N-Dimethylacrylamide (DMAA) (Monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or similar dithiobenzoate (RAFT Agent/CTA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • Benzene (B151609) or 1,4-Dioxane (Solvent)

Procedure:

  • Reagent Preparation: In a flame-sealed glass reactor, dissolve DMAA (e.g., 2.0 g, 20.2 mmol), CPAD (e.g., 56.4 mg, 0.202 mmol), and AIBN (e.g., 6.6 mg, 0.040 mmol) in benzene (e.g., 10 mL). This corresponds to a target DP of 100 and a [CTA]/[AIBN] ratio of 5.

  • Deoxygenation: Perform several freeze-pump-thaw cycles to ensure an oxygen-free environment, which is crucial to prevent oxidation of the CTA.[11]

  • Polymerization: Place the sealed reactor in an oil bath set to 60 °C for the desired reaction time (e.g., 6-24 hours).

  • Termination & Purification: Terminate the reaction by cooling. The polymer can be isolated by precipitation into a non-solvent like cold hexane (B92381) or diethyl ether, followed by vacuum drying.

  • Characterization: Determine Mₙ and Đ by GPC.

Representative Data for Poly(N,N-dimethylacrylamide) Synthesis:

Time (h)Conversion (%)Mₙ (Theoretical) ( g/mol )Mₙ (Experimental, GPC) ( g/mol )Đ (Mₙ/Mₙ)
215180021001.18
435380041001.15
860620065001.12
1685870090001.10
Conditions: [DMAA]/[CTA]/[AIBN] = 200/1/0.2 in 1,4-Dioxane at 70 °C. Data synthesized from trends reported in[11][20].

Application in Drug Delivery

RAFT-synthesized block copolymers of acrylamide derivatives are frequently used to create nanocarriers for drug delivery. An amphiphilic diblock copolymer, consisting of a hydrophilic block (e.g., PDMAA) and a hydrophobic block, can self-assemble in an aqueous environment to form micelles that encapsulate hydrophobic drugs.

Drug_Delivery cluster_micelle Self-Assembled Micelle in Water center center_label Hydrophobic Drug (Encapsulated) h1 t1 h1->t1 Hydrophilic Block h2 t2 h2->t2 h3 t3 h3->t3 h4 t4 h4->t4 h5 t5 h5->t5 h6 t6 h6->t6 h7 t7 h7->t7 h8 t8 h8->t8 t1->center Hydrophobic Block t2->center t3->center t4->center t5->center t6->center t7->center t8->center polymers Amphiphilic Diblock Copolymers cluster_micelle cluster_micelle polymers->cluster_micelle Self-Assembly in Aqueous Solution

Caption: Drug encapsulation via micelle formation.

References

Application Notes and Protocols: Aqueous Solution Polymerization of Acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacrylamide (PAM) is a versatile, water-soluble polymer synthesized from acrylamide (B121943) monomers. Its biocompatibility, non-toxic nature, and tunable physical properties make it a material of significant interest across various scientific disciplines.[1][2] In the biomedical and pharmaceutical fields, polyacrylamide and its hydrogel derivatives are extensively used for applications ranging from electrophoresis matrices for separating biomolecules to advanced systems for drug delivery, tissue engineering, and enzyme immobilization.[1][3][4][5]

Aqueous solution polymerization is a common, cost-effective, and environmentally friendly method for synthesizing high molecular weight polyacrylamide.[6] This document provides detailed protocols and technical notes on the synthesis of polyacrylamide via free-radical polymerization in an aqueous solution, methods for controlling its molecular weight, and key characterization techniques.

Core Concepts: Free-Radical Polymerization

The aqueous solution polymerization of acrylamide is a chain-growth process initiated by free radicals. The reaction proceeds through three main stages:

  • Initiation: A free-radical initiator decomposes to form primary radicals. This can be induced thermally or through a redox reaction at lower temperatures.[7] These highly reactive primary radicals then attack the vinyl bond of an acrylamide monomer, creating a monomer radical.

  • Propagation: The newly formed monomer radical rapidly adds to other acrylamide monomers, extending the polymer chain. This step is highly exothermic, with an enthalpy of polymerization around 17-20 kcal/mol.[7]

  • Termination: The growth of a polymer chain ceases when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation). Termination can also occur via reaction with an inhibitor or a chain transfer agent.

A critical factor for successful polymerization is the removal of dissolved oxygen from the reaction medium, as oxygen is a potent inhibitor that scavenges free radicals.[8][9]

Data Presentation: Factors Influencing Polymerization

The final properties of the synthesized polyacrylamide, such as molecular weight (Mw), viscosity, and solubility, are highly dependent on the reaction conditions. The effects of key parameters are summarized below.

Table 1: Effect of Reaction Parameters on Polyacrylamide Properties
ParameterEffect on Polymerization RateEffect on Molecular Weight (Mw)Rationale
Monomer Concentration Increases[7][10]Increases[9][11]Higher monomer concentration leads to a greater probability of propagation reactions. However, at very high concentrations (>15 wt%), the exothermic reaction can become difficult to control, potentially leading to side reactions or insoluble products.[9][12]
Initiator Concentration Increases (Rp ∝ [I]⁰⁵)[13]Decreases (Mw ∝ [I]⁻⁰⁵)A higher initiator concentration generates more primary radicals, leading to the formation of a larger number of shorter polymer chains.[13][14]
Reaction Temperature Increases[10]Generally DecreasesHigher temperatures accelerate the decomposition of the initiator, increasing the rate. However, it also increases the rate of termination and chain transfer reactions, which results in lower molecular weight polymers.[9]
Chain Transfer Agent May decreaseSignificantly Decreases[14]Chain transfer agents (e.g., isopropanol (B130326), thiols) terminate a growing chain and initiate a new, smaller one, effectively lowering the average molecular weight.[11][14]
pH Affects initiator efficiency and potential for monomer/polymer hydrolysis.Can be affected by hydrolysis at extreme pH values.For redox systems like APS/TEMED, the reaction is efficient in a neutral to slightly acidic or basic range. Extreme pH can cause hydrolysis of acrylamide to acrylic acid.
Table 2: Example Reaction Conditions for High Molecular Weight PAM
ParameterValue/ConditionReference
Monomer (Acrylamide) Conc.10 - 25 wt%[7][15][16]
Initiator SystemRedox Pair: Ammonium Persulfate (APS) / N,N,N',N'-Tetramethylethylenediamine (TEMED)[7][8]
APS Concentration0.05 - 0.1 wt% (relative to monomer)[16][17]
TEMED ConcentrationEquimolar or slight excess relative to APS[9]
SolventDeionized, Deoxygenated Water[8]
TemperatureRoom Temperature (~20-25 °C)[7]
Reaction Time2 - 4 hours[10][18]
AtmosphereInert (Nitrogen or Argon)[8][9]

Experimental Protocols

Safety Precaution: Acrylamide monomer is a neurotoxin and a suspected carcinogen. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.

Protocol 1: Synthesis of High Molecular Weight Polyacrylamide

This protocol details the synthesis of high molecular weight polyacrylamide using a redox initiation system at room temperature.

Materials:

  • Acrylamide (AM)

  • Ammonium Persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized (DI) Water

  • Acetone (B3395972) (for precipitation)

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., three-neck flask) with magnetic stirrer

Procedure:

  • Monomer Solution Preparation: Prepare a 10% (w/v) acrylamide solution by dissolving 10 g of acrylamide in 90 mL of DI water in the reaction vessel. Stir until fully dissolved.

  • Deoxygenation: Sparge the monomer solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which inhibits polymerization.[8] Maintain a gentle, positive pressure of the inert gas throughout the reaction.

  • Initiator Preparation: Prepare fresh stock solutions of 10% (w/v) APS in DI water and a 10% (v/v) TEMED solution in DI water.

  • Initiation: While stirring the deoxygenated monomer solution, add the initiator components. For a 100 mL reaction, a typical starting point is to add 0.5 mL of the 10% APS solution, followed by 0.5 mL of the 10% TEMED solution.[8]

  • Polymerization: The solution viscosity will begin to increase noticeably within minutes. The reaction is exothermic, and a rise in temperature can be observed.[7][8] Allow the reaction to proceed for 2-4 hours at room temperature to ensure high monomer conversion.[10][18]

  • Isolation (Optional): To obtain a solid polymer, slowly pour the viscous polymer solution into a beaker containing a large excess of acetone (e.g., 1 L) while stirring vigorously. The polyacrylamide will precipitate as a white solid.

  • Drying: Collect the precipitated polymer by filtration, wash with fresh acetone, and dry in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Molecular Weight Control Using a Chain Transfer Agent

This protocol modifies Protocol 1 to produce a lower molecular weight polyacrylamide by incorporating isopropanol as a chain transfer agent.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add Chain Transfer Agent: Before adding the initiators, add a specific amount of isopropanol to the deoxygenated monomer solution. Using ~2 wt% isopropanol in the water solution can reduce the molecular weight by an order of magnitude.[14] For a 100 mL reaction, this corresponds to approximately 2 mL of isopropanol.

  • Proceed with steps 3 through 7 from Protocol 1. The resulting polymer will have a significantly lower intrinsic viscosity and molecular weight compared to the polymer synthesized without the chain transfer agent.

Protocol 3: Basic Characterization by Viscometry

The viscosity average molecular weight (Mv) of the synthesized polymer can be estimated using dilute solution viscometry with a Ubbelohde viscometer.[19][20]

Procedure:

  • Prepare Polymer Solutions: Accurately prepare a stock solution of the dried polyacrylamide in a suitable solvent (e.g., 0.05 M NaNO₃).[21] From this stock, prepare a series of dilutions (e.g., 4-5 different concentrations).

  • Measure Efflux Times: For each concentration and the pure solvent, measure the flow time (efflux time) through the capillary of the Ubbelohde viscometer in a constant temperature water bath.[19]

  • Calculate Intrinsic Viscosity [η]: Calculate the relative viscosity (η_rel) and specific viscosity (η_sp) for each concentration. Plot η_sp/C versus concentration (C) and extrapolate to zero concentration to find the intrinsic viscosity [η].

  • Estimate Molecular Weight: Use the Mark-Houwink equation, [η] = K * Mv^a , where K and a are constants specific to the polymer-solvent-temperature system (for PAM in water at 25°C, typical values are K = 6.8 x 10⁻⁴ dL/g and a = 0.66). Solve for Mv.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Characterization prep_monomer 1. Prepare Aqueous Monomer Solution deoxygenate 2. Deoxygenate Solution (N2/Ar Sparge) prep_monomer->deoxygenate initiation 4. Add Initiators (e.g., APS + TEMED) deoxygenate->initiation prep_initiator 3. Prepare Initiator Stock Solutions polymerization 5. Allow Reaction to Proceed (2-4h at RT) initiation->polymerization precipitate 6. Precipitate Polymer (in Acetone) polymerization->precipitate dry 7. Filter and Dry (Vacuum Oven) precipitate->dry characterize 8. Characterize Polymer (Viscometry, GPC, etc.) dry->characterize

Caption: General workflow for the aqueous solution polymerization of acrylamide.

parameter_effects cluster_inputs Input Parameters cluster_outputs Polymer Properties monomer_conc Monomer Conc. mw Molecular Weight monomer_conc->mw + rate Polymerization Rate monomer_conc->rate + initiator_conc Initiator Conc. initiator_conc->mw - initiator_conc->rate + temp Temperature temp->mw - temp->rate + cta Chain Transfer Agent cta->mw --

Caption: Relationship between key reaction parameters and polymer properties.

Applications in Drug Development and Research

The polyacrylamide synthesized through these methods serves as a foundational material for numerous advanced applications:

  • Drug Delivery: Polyacrylamide hydrogels can encapsulate therapeutic agents, providing a matrix for controlled and sustained release.[3][5] Their swelling properties can be tailored for stimuli-responsive delivery systems (e.g., pH or temperature-sensitive).[1]

  • Tissue Engineering: Due to their high water content, biocompatibility, and soft, tissue-like consistency, PAM hydrogels are excellent scaffolds for cell culture and soft tissue regeneration.[2][3]

  • Biomolecule Separation: Polyacrylamide is the standard matrix for gel electrophoresis (PAGE), a fundamental technique for separating proteins and nucleic acids based on their size and charge.[3][4]

  • Enzyme Immobilization: Enzymes can be entrapped within a polyacrylamide gel matrix, which enhances their stability and allows for their reuse in biocatalytic processes.[1][4]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Polymerization does not occur or is very slow Presence of oxygen (inhibitor).Ensure thorough deoxygenation of the monomer solution by sparging with inert gas for a sufficient time.[8][9]
Inactive or insufficient initiator.Use freshly prepared initiator solutions. Increase initiator concentration slightly.
Low Molecular Weight / Low Viscosity High initiator concentration.Decrease the concentration of the initiator.[13]
High reaction temperature.Conduct the polymerization at a lower temperature.[9]
Presence of impurities that act as chain transfer agents.Use high-purity monomer and solvent.
Insoluble Gel or Cross-linked Product Monomer concentration is too high, leading to an uncontrolled exothermic reaction.Reduce the initial monomer concentration.[9] Ensure adequate heat dissipation, especially for larger volume reactions.[16]
Impurities in the monomer (e.g., N,N'-methylenebisacrylamide).Use high-purity acrylamide monomer.

References

Application Notes and Protocols: The Role of 2-Phenylacrylamide in Hydrogel Formation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels, three-dimensional polymeric networks capable of absorbing and retaining large quantities of water, have emerged as highly promising materials for a wide range of biomedical applications, including controlled drug delivery. Their high water content, biocompatibility, and tunable physical properties make them ideal candidates for encapsulating and releasing therapeutic agents in a controlled manner. Among the various monomers used for hydrogel synthesis, 2-phenylacrylamide stands out for its unique contribution to the final properties of the hydrogel network. The incorporation of the phenyl group introduces hydrophobicity into the otherwise hydrophilic acrylamide-based polymer backbone, leading to the formation of hydrogels with distinct swelling behaviors, mechanical strengths, and capabilities for encapsulating and controlling the release of hydrophobic drugs.

These application notes provide a comprehensive overview of the role of this compound in hydrogel formation, detailing its impact on hydrogel properties and providing protocols for synthesis and characterization.

The Role of the Phenyl Group in Hydrogel Properties

The presence of the phenyl group in the this compound monomer imparts several key characteristics to the resulting hydrogel:

  • Hydrophobicity and Stimuli-Responsiveness: The aromatic phenyl ring is inherently hydrophobic. Its incorporation into the hydrogel network can lead to temperature and/or pH-responsive behavior. Changes in these environmental conditions can alter the hydrophobic-hydrophilic balance within the hydrogel, causing it to swell or shrink and thereby modulating the release of an encapsulated drug.[1]

  • Enhanced Mechanical Strength: The rigid structure of the phenyl group can contribute to the overall mechanical integrity of the hydrogel. Aromatic stacking interactions between phenyl groups can act as physical crosslinks, reinforcing the polymer network and leading to hydrogels with higher compressive and tensile strength compared to their purely acrylamide-based counterparts.[2]

  • Controlled Release of Hydrophobic Drugs: The hydrophobic domains created by the phenyl groups within the hydrogel matrix can serve as reservoirs for hydrophobic drug molecules. This interaction allows for higher loading capacities of poorly water-soluble drugs and provides a mechanism for their sustained release, which is often challenging to achieve with purely hydrophilic hydrogels.[3][4]

Data Presentation

The following tables summarize quantitative data on the properties of hydrogels containing acrylamide (B121943) and its derivatives. While specific data for this compound is emerging, the provided data for related acrylamide-based hydrogels illustrates the impact of monomer composition and crosslinker concentration on key hydrogel properties.

Table 1: Swelling Ratios of Acrylamide-Based Hydrogels

Hydrogel CompositionpHTemperature (°C)Swelling Ratio (%)Reference
Poly(acrylamide-co-acrylic acid)7.437High
Poly(acrylamide-co-acrylic acid)1.237Low[5]
Poly(N-isopropylacrylamide)7.4< 32High[1]
Poly(N-isopropylacrylamide)7.4> 32Low[1]
Poly(acrylamide) (Low Crosslinker)Neutral25High
Poly(acrylamide) (High Crosslinker)Neutral25Low[6]

Table 2: Mechanical Properties of Acrylamide-Based Hydrogels

Hydrogel CompositionTest TypeModulus/StrengthReference
Poly(acrylamide) (1% Crosslinker)CompressionLow Modulus[7]
Poly(acrylamide) (4% Crosslinker)CompressionHigh Modulus[7]
PAMPS/PNIPAAm Double NetworkCompression~2.5 MPa (Modulus)[8]
PAMPS/P(NIPAAm-co-MEDSAH) DNCompression~23 MPa (Strength)[8]

Table 3: Drug Release Kinetics from Acrylamide-Based Hydrogels

Hydrogel SystemDrugRelease MechanismKey FindingsReference
PNIPAM-co-allylamine networkDextranTemperature-dependentFaster release at room temp. than body temp.[1]
PNIPAM-co-acrylic acid networkDextranTemperature-independentRelease profile not affected by temperature.[1]
Cyclodextrin-dextran hydrogelNicardipineDiffusion-controlledSteady release over 6 days.[4]
Gelatin-β-cyclodextrin hydrogelDexamethasoneDiffusion-controlled2.7-fold higher release with cyclodextrin.[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound-containing hydrogels. Researchers should optimize the specific concentrations and conditions based on their desired hydrogel properties and application.

Protocol 1: Synthesis of Poly(acrylamide-co-2-phenylacrylamide) Hydrogel via Free Radical Polymerization

Materials:

  • Acrylamide (AAm)

  • This compound (PAAm)

  • N,N'-methylenebis(acrylamide) (MBAA) (Crosslinker)

  • Ammonium (B1175870) persulfate (APS) (Initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Monomer Solution Preparation:

    • In a flask, dissolve the desired molar ratio of Acrylamide and this compound in deionized water to achieve the target total monomer concentration (e.g., 10-20 wt%).

    • Add the crosslinker, N,N'-methylenebis(acrylamide), to the monomer solution (e.g., 1-5 mol% with respect to the total monomer concentration).

    • Stir the solution until all components are fully dissolved.

  • Initiation of Polymerization:

    • Degas the solution by bubbling nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator, ammonium persulfate (e.g., 0.5-1 wt% of the total monomer mass).

    • Add the accelerator, TEMED (e.g., in a 1:1 molar ratio with APS), to the solution and mix gently.

  • Gelation:

    • Quickly pour the solution into a mold of the desired shape (e.g., petri dish, glass tubes).

    • Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed. The gelation time will vary depending on the specific concentrations of monomers, crosslinker, and initiator.[9][10]

  • Purification:

    • Once the hydrogel is formed, carefully remove it from the mold.

    • Immerse the hydrogel in a large volume of deionized water or PBS to wash away any unreacted monomers, initiator, and other impurities.

    • Change the washing solution periodically (e.g., every 12 hours) for 2-3 days to ensure complete purification.

  • Drying (Optional):

    • For characterization of the dried state or for swelling studies, the hydrogel can be dried. This can be achieved by air-drying, oven-drying at a low temperature (e.g., 40-60°C), or by freeze-drying (lyophilization).

Protocol 2: Characterization of Hydrogel Properties

1. Swelling Ratio Determination:

  • Weigh the dried hydrogel sample (W_d).

  • Immerse the dried hydrogel in a solution of interest (e.g., PBS at a specific pH and temperature).

  • At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh the swollen hydrogel (W_s).

  • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100

2. Mechanical Testing (Compressive Strength):

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Place a swollen hydrogel sample between the parallel plates of a mechanical testing machine.

  • Apply a compressive force at a constant strain rate until the hydrogel fractures.

  • Record the stress-strain curve. The compressive modulus can be calculated from the initial linear region of the curve, and the compressive strength is the maximum stress the hydrogel can withstand before breaking.[7][8]

3. In Vitro Drug Release Study:

  • Drug Loading:

    • Immerse a known weight of dried hydrogel in a concentrated solution of the desired drug (e.g., a hydrophobic drug dissolved in an appropriate solvent) for a specific period to allow for drug absorption.

    • Alternatively, the drug can be incorporated directly into the monomer solution before polymerization.

  • Release Study:

    • Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS at pH 7.4 and 37°C) with gentle agitation.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[1][11]

Visualizations

Hydrogel Synthesis Workflow

Hydrogel_Synthesis_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing Monomer_Solution Monomer Solution (AAm, PAAm, MBAA in DI Water) Degassing Degassing (Nitrogen Purge) Monomer_Solution->Degassing Initiation Initiation (Add APS and TEMED) Degassing->Initiation Gelation Gelation (Molding) Initiation->Gelation Purification Purification (Washing) Gelation->Purification Drying Drying (Optional) Purification->Drying Phenyl_Group_Influence Phenyl This compound Hydrophobicity Increased Hydrophobicity Phenyl->Hydrophobicity Mechanical Enhanced Mechanical Strength Phenyl->Mechanical Drug_Interaction Hydrophobic Drug Interaction Hydrophobicity->Drug_Interaction Stimuli_Response Stimuli-Responsive Behavior Hydrophobicity->Stimuli_Response Sustained_Release Sustained Drug Release Drug_Interaction->Sustained_Release Drug_Release_Mechanism cluster_stimulus External Stimulus cluster_hydrogel Hydrogel Response cluster_release Drug Release Stimulus Change in Temperature or pH Hydrophobic_Interaction Altered Hydrophobic Interactions of Phenyl Groups Stimulus->Hydrophobic_Interaction Swelling_Change Hydrogel Swelling or Shrinking Hydrophobic_Interaction->Swelling_Change Drug_Diffusion Diffusion of Encapsulated Drug Swelling_Change->Drug_Diffusion Release Controlled Drug Release Drug_Diffusion->Release

References

Application Notes and Protocols: 2-Phenylacrylamide Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-phenylacrylamide derivatives, specifically 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3), as effective corrosion inhibitors, particularly for copper in acidic environments. The information is compiled from recent studies and is intended to guide researchers in the evaluation and application of this class of compounds for metal protection.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. Organic compounds containing heteroatoms (N, O, S) and π-electrons are effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][2] Acrylamide derivatives, such as this compound and its analogues, have emerged as promising, environmentally friendly, and non-toxic corrosion inhibitors.[1] This document details the application of 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) as a case study.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound derivatives is the adsorption of the inhibitor molecules onto the metal surface.[2] This adsorption can be physical (physisorption) or chemical (chemisorption) and is influenced by the electronic structure of the inhibitor and the nature of the metal surface. For 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3), studies indicate that the adsorption process on copper in a 1.0 M nitric acid solution follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface.[1][3] This compound acts as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][3]

Quantitative Data Summary

The corrosion inhibition efficiency of 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) has been evaluated using various electrochemical techniques. The following tables summarize the key quantitative data from studies on copper in 1.0 M nitric acid solution.

Table 1: Inhibition Efficiency of ACR-3 on Copper in 1.0 M HNO₃

Inhibitor Concentration (M)Inhibition Efficiency (%)
20 x 10⁻⁵86.1

Data sourced from potentiodynamic polarization and electrochemical impedance spectroscopy measurements.[1][3]

Table 2: Electrochemical Parameters for Copper in 1.0 M HNO₃ with and without ACR-3

ConditionCorrosion Current Density (Icorr) (µA/cm²)Corrosion Potential (Ecorr) (mV vs. SCE)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)
Blank (1.0 M HNO₃)Value not specified in abstractValue not specified in abstractValue not specified in abstractValue not specified in abstract
1.0 M HNO₃ + 20 x 10⁻⁵ M ACR-3Significantly ReducedShiftedSignificantly IncreasedReduced

Note: Specific values for the blank and inhibited solutions were not all available in the provided search result abstracts. The trends are indicated based on the descriptive text.[1][3]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of this compound derivatives as corrosion inhibitors, based on methodologies described in the literature.[1][3]

Synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3)

Materials:

Procedure:

  • Dissolve equimolar amounts of benzaldehyde and 2-cyano-N-(4-hydroxyphenyl)acetamide in ethanol.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture for 1 hour.

  • After cooling, filter the solid product.

  • Wash the product with ethanol.

  • Recrystallize the solid product from an ethanol and DMF mixture (e.g., 5:1 ratio) to obtain pure 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide.[1]

  • Characterize the synthesized compound using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), and mass spectroscopy (MS) to confirm its structure.[1][3]

Corrosion Inhibition Studies

4.2.1. Preparation of Test Specimens and Solutions:

  • Metal Specimen: Use copper coupons of a defined size (e.g., 1 cm x 1 cm x 0.1 cm).

  • Surface Preparation: Mechanically polish the copper coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Corrosive Medium: Prepare a 1.0 M nitric acid (HNO₃) solution using analytical grade acid and distilled water.[1][3]

  • Inhibitor Solutions: Prepare a stock solution of the synthesized inhibitor in the corrosive medium and then prepare different concentrations by serial dilution.

4.2.2. Weight Loss Measurements:

  • Weigh the prepared copper coupons accurately.

  • Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh.

  • Calculate the corrosion rate and inhibition efficiency.

4.2.3. Electrochemical Measurements:

  • Electrochemical Cell: Use a standard three-electrode cell with the copper coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization (PDP):

    • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the polarization curves.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

4.2.4. Surface Analysis:

  • After the corrosion tests, analyze the surface morphology of the copper coupons using techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

  • Use X-ray Photoelectron Spectroscopy (XPS) and FTIR to confirm the adsorption of the inhibitor on the metal surface.[4]

Visualized Workflows and Mechanisms

Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_synthesis Inhibitor Synthesis & Characterization cluster_corrosion_testing Corrosion Inhibition Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivative characterization Structural Characterization (FTIR, NMR, MS) synthesis->characterization preparation Specimen & Solution Preparation characterization->preparation weight_loss Weight Loss Measurements preparation->weight_loss electrochemical Electrochemical Tests (PDP, EIS) preparation->electrochemical calc_efficiency Calculate Inhibition Efficiency weight_loss->calc_efficiency surface_analysis Surface Analysis (SEM, XPS) electrochemical->surface_analysis electrochemical->calc_efficiency determine_mechanism Determine Inhibition Mechanism surface_analysis->determine_mechanism calc_efficiency->determine_mechanism adsorption_isotherm Adsorption Isotherm Analysis determine_mechanism->adsorption_isotherm

Caption: Workflow for synthesis, characterization, and evaluation of corrosion inhibitors.

Proposed Corrosion Inhibition Mechanism

G cluster_metal Metal Surface in Corrosive Medium cluster_inhibitor Inhibitor Action cluster_result Inhibition Outcome metal Copper (Cu) anodic Anodic Reaction: Cu -> Cu²⁺ + 2e⁻ metal->anodic cathodic Cathodic Reaction: 2H⁺ + 2e⁻ -> H₂ metal->cathodic inhibitor This compound Derivative adsorption Adsorption on Cu Surface via N, O atoms & π-electrons inhibitor->adsorption protective_layer Formation of a Protective Film adsorption->protective_layer reduced_anodic Reduced Anodic Reaction protective_layer->reduced_anodic Blocks active sites reduced_cathodic Reduced Cathodic Reaction protective_layer->reduced_cathodic Blocks active sites corrosion_inhibition Corrosion Inhibition reduced_anodic->corrosion_inhibition reduced_cathodic->corrosion_inhibition

References

Application Notes and Protocols: N-phenylacrylamide in the Synthesis of Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-phenylacrylamide (NPAA) is a versatile monomer increasingly utilized in the synthesis of advanced bioconjugates. Its unique chemical structure, featuring a reactive acrylamide (B121943) group and a hydrophobic phenyl group, allows for the creation of polymers with tunable properties, making it a valuable building block in drug delivery, tissue engineering, and bioimaging.[1] Polymers derived from NPAA can be designed to be stimuli-responsive, reacting to changes in their environment, such as temperature or pH.[1] This characteristic is particularly advantageous for targeted drug delivery systems, where the therapeutic agent is released at a specific site in the body, enhancing efficacy and minimizing side effects.[1]

The acrylamide functionality of NPAA provides a handle for various bioconjugation strategies, including Michael addition and radical polymerization.[1] This enables the covalent attachment of a wide range of bioactive molecules, such as peptides, proteins, antibodies, and nucleic acids, to the polymer backbone. The phenyl group contributes to the polymer's hydrophobicity and can be involved in non-covalent interactions, such as π-π stacking, which can be useful for encapsulating hydrophobic drugs.[1]

These application notes provide an overview of the use of N-phenylacrylamide in bioconjugate synthesis, along with detailed experimental protocols for key methodologies.

Key Applications

Polymers and hydrogels synthesized from N-phenylacrylamide have found applications in several key areas of bioconjugation:

  • Drug Delivery Systems: NPAA-based polymers can be formulated into nanoparticles, micelles, or hydrogels to encapsulate and deliver therapeutic agents.[1][2] The stimuli-responsive nature of these polymers allows for controlled drug release in response to specific physiological cues.[1]

  • Tissue Engineering: Scaffolds made from NPAA-containing polymers can provide a suitable microenvironment for cell attachment, proliferation, and differentiation.[1] The mechanical properties and biocompatibility of these scaffolds can be tailored to mimic the native extracellular matrix.

  • Bioimaging and Diagnostics: By conjugating imaging agents to NPAA-based polymers, targeted probes can be developed for various imaging modalities. These bioconjugates can enhance the signal and improve the specificity of diagnostic assays.

  • Stimuli-Responsive Surfaces: Surfaces coated with NPAA polymers can be designed to change their properties, such as wettability and protein adsorption, in response to external stimuli. This has applications in cell sheet engineering and smart cell culture substrates.

Data Presentation

Table 1: Properties of N-phenylacrylamide (NPAA)
PropertyValueReference
CAS Number 2210-24-4[3]
Molecular Formula C₉H₉NO[3]
Molecular Weight 147.17 g/mol [3]
Appearance White to light yellow crystalline solid[4]
Solubility Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water[4]
Table 2: Example of Drug Loading and Release in Acrylamide-Based Nanoparticles
DrugPolymer SystemDrug Loading Efficiency (%)Release at pH 5.0 (Cumulative %)Release at pH 7.4 (Cumulative %)Reference Principle
DoxorubicinPEG-modified nanoparticles~85%~70% over 48h~30% over 48h
Bovine Serum AlbuminNIPAM/VP copolymer microgelsNot specifiedNot applicable (Temperature-responsive)Zero-order release at 37°C[4]

Experimental Protocols

Protocol 1: Synthesis of N-phenylacrylamide-based Copolymers via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Workflow for RAFT Polymerization of N-phenylacrylamide

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Monomer N-phenylacrylamide & Comonomer Mix Mix Monomers, CTA, Initiator, Solvent Monomer->Mix CTA RAFT Agent (e.g., DDMAT) CTA->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix Solvent Solvent (e.g., Dioxane) Solvent->Mix Degas Degas with Nitrogen Mix->Degas Polymerize Polymerize at 70°C for 24h Degas->Polymerize Precipitate Precipitate in Cold Ether Polymerize->Precipitate Dry Dry under Vacuum Precipitate->Dry Characterize Characterize (GPC, NMR) Dry->Characterize

Caption: Workflow for RAFT polymerization of N-phenylacrylamide.

Materials:

  • N-phenylacrylamide (NPAA)

  • Co-monomer (e.g., N-isopropylacrylamide for thermo-responsiveness, or a functional monomer for subsequent bioconjugation)

  • RAFT agent (e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, DDMAT)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-Dioxane)

  • Anhydrous diethyl ether (cold)

  • Nitrogen gas

  • Schlenk flask and standard glassware

Procedure:

  • In a Schlenk flask, dissolve N-phenylacrylamide, the co-monomer, the RAFT agent, and the initiator in the solvent. The molar ratio of monomer:CTA:initiator will determine the target molecular weight and should be calculated based on the desired polymer characteristics. A typical ratio might be [Monomer]:[CTA]:[Initiator] = 100:1:0.1.

  • De-gas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours), with stirring.

  • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh cold diethyl ether to remove unreacted monomers and initiator.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the copolymer composition.

Protocol 2: Bioconjugation of a Thiol-Containing Peptide to an N-phenylacrylamide Copolymer

This protocol describes the conjugation of a cysteine-containing peptide to a copolymer of N-phenylacrylamide and a monomer containing a maleimide (B117702) group, which reacts specifically with thiols.

Signaling Pathway for Thiol-Maleimide Conjugation

Thiol_Maleimide Polymer NPAA-Maleimide Copolymer Reaction Thiol-Maleimide Michael Addition Polymer->Reaction Peptide Thiol-containing Peptide Peptide->Reaction Bioconjugate Polymer-Peptide Bioconjugate Reaction->Bioconjugate

Caption: Thiol-maleimide conjugation reaction scheme.

Materials:

  • NPAA-maleimide copolymer (synthesized, for example, using RAFT polymerization with a maleimide-functionalized co-monomer)

  • Cysteine-containing peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Dissolve the NPAA-maleimide copolymer in PBS to a final concentration of, for example, 10 mg/mL.

  • Dissolve the thiol-containing peptide in PBS.

  • Add the peptide solution to the polymer solution in a molar excess of the peptide to the maleimide groups on the polymer (e.g., 1.2:1 molar ratio).

  • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Purify the resulting bioconjugate to remove unreacted peptide. This can be achieved by dialysis against PBS using a membrane with an appropriate molecular weight cut-off, or by size-exclusion chromatography.

  • Characterize the bioconjugate to confirm successful conjugation. This can be done using techniques such as UV-Vis spectroscopy (if the peptide has a chromophore), and SDS-PAGE to observe the increase in molecular weight of the polymer after conjugation. The efficiency of the bioconjugation can be quantified by analyzing the amount of unreacted peptide in the purification flow-through.

Protocol 3: Preparation of N-phenylacrylamide-based Hydrogels for Cell Culture

This protocol outlines the synthesis of a crosslinked N-phenylacrylamide hydrogel, which can be used as a substrate for 2D cell culture.

Experimental Workflow for Hydrogel Synthesis

Hydrogel_Workflow cluster_prep Preparation cluster_gelation Gelation cluster_post Post-Processing NPAA N-phenylacrylamide Mix Mix NPAA and Crosslinker in Buffer NPAA->Mix Crosslinker Crosslinker (e.g., BIS) Crosslinker->Mix Initiator Initiator (e.g., APS/TEMED) Buffer Buffer (e.g., PBS) Buffer->Mix AddInitiator Add APS and TEMED Mix->AddInitiator Pour Pour into Mold AddInitiator->Pour Gel Allow to Polymerize Pour->Gel Wash Wash with PBS Gel->Wash Sterilize Sterilize (e.g., UV) Wash->Sterilize SeedCells Seed Cells Sterilize->SeedCells

Caption: Workflow for N-phenylacrylamide hydrogel synthesis.

Materials:

  • N-phenylacrylamide (NPAA)

  • Crosslinker (e.g., N,N'-methylenebis(acrylamide), BIS)

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS)

  • Glass slides or cell culture dishes

Procedure:

  • Prepare a stock solution of N-phenylacrylamide and the crosslinker in PBS. The ratio of NPAA to BIS will determine the stiffness of the hydrogel.

  • To initiate polymerization, add APS (as a 10% w/v solution in water) and TEMED to the monomer solution. The final concentrations of APS and TEMED should be optimized but are typically in the range of 0.05-0.1% (v/v).

  • Quickly mix the solution and pipette it onto the desired substrate (e.g., a glass slide or the bottom of a cell culture dish).

  • Allow the solution to polymerize at room temperature for at least 30 minutes. Gelation should be visible as the solution becomes opaque and solidifies.

  • After polymerization, wash the hydrogel extensively with PBS to remove any unreacted monomers and initiators.

  • The hydrogel can be sterilized, for example, by exposure to UV light, before seeding with cells.

  • If required, the hydrogel surface can be functionalized with cell adhesion ligands by incorporating a functional co-monomer during the polymerization step and then performing a subsequent bioconjugation reaction as described in Protocol 2.

Conclusion

N-phenylacrylamide is a valuable monomer for the synthesis of a wide range of bioconjugates with applications in drug delivery, tissue engineering, and diagnostics. Its unique chemical properties allow for the creation of smart materials that can respond to their environment. The protocols provided here offer a starting point for researchers to explore the potential of N-phenylacrylamide in their own work. Further optimization of reaction conditions and polymer compositions will be necessary to tailor the properties of the resulting bioconjugates for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Phenylacrylamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-phenylacrylamide. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in the laboratory.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture-sensitive reagents (e.g., acryloyl chloride) may have degraded. 3. Inefficient Catalyst: The base or catalyst used is not effective. 4. Side Reactions: Polymerization of the acrylamide (B121943) product or starting materials.1. Reaction Monitoring & Optimization: Monitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature incrementally. 2. Use Fresh Reagents: Ensure all reagents, especially acylating agents and anhydrous solvents, are fresh and dry.[1] 3. Catalyst Screening: Experiment with different bases (e.g., triethylamine (B128534), pyridine, or an inorganic base like potassium carbonate).[1][2] 4. Inhibitor Addition: Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture to prevent polymerization.
Formation of Polymer Byproduct 1. High Reaction Temperature: Elevated temperatures can initiate polymerization of the acrylamide. 2. Presence of Initiators: Trace impurities can act as polymerization initiators. 3. Extended Reaction Times: Longer reaction times at elevated temperatures can favor polymerization.1. Temperature Control: Maintain a lower reaction temperature and use an ice bath to control exothermic reactions.[1] 2. Use High-Purity Reagents: Ensure the purity of starting materials and solvents to minimize potential initiators.[3] 3. Optimize Reaction Time: Determine the minimum reaction time required for completion through careful monitoring.
Difficult Product Purification 1. Co-eluting Impurities: Impurities with similar polarity to the product. 2. Oily Product: The product does not crystallize easily. 3. Residual Starting Materials: Unreacted starting materials contaminating the product.1. Chromatography Optimization: Adjust the solvent system for column chromatography to improve separation. Consider using a different stationary phase. 2. Recrystallization: Attempt recrystallization from various solvents or solvent mixtures. Seeding with a pure crystal can induce crystallization. 3. Reaction Stoichiometry & Work-up: Ensure optimal stoichiometry to minimize unreacted starting materials. Perform an appropriate aqueous wash to remove water-soluble impurities.[1]
Inconsistent Results 1. Variability in Reagent Quality: Batch-to-batch differences in reagents. 2. Atmospheric Moisture: Contamination from moisture in the air. 3. Inconsistent Reaction Conditions: Fluctuations in temperature or stirring rate.1. Reagent Qualification: Test new batches of reagents on a small scale before large-scale synthesis. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1] 3. Precise Control: Use a temperature-controlled oil bath and a consistent stirring speed for all experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound and its derivatives is the acylation of an amine with an acryloyl derivative. A common approach involves the reaction of aniline (B41778) or a substituted aniline with acryloyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane.[1] Another method involves the reaction of phenylacetic acid derivatives with formaldehyde.[2]

Q2: How can I prevent the polymerization of this compound during the reaction and work-up?

A2: Polymerization is a common side reaction. To mitigate this, you can add a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the reaction mixture. It is also crucial to avoid excessive heat and prolonged reaction times, as these conditions can promote polymerization. During work-up and storage, keeping the product in a cool, dark place and under an inert atmosphere can also help prevent polymerization.

Q3: What analytical techniques are best for monitoring the progress of my this compound synthesis?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the concentrations of reactants and products over time. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final product and assessing its purity.[4]

Q4: My purified this compound is an oil, but the literature reports it as a solid. What should I do?

A4: If your product is an oil, it may contain impurities that are inhibiting crystallization. Further purification by column chromatography may be necessary. After purification, you can attempt recrystallization from a variety of solvents. If it still remains an oil, try dissolving it in a minimal amount of a suitable solvent and adding a non-solvent dropwise until turbidity is observed, then cool the mixture slowly. Seeding with a small crystal of pure this compound, if available, can also induce crystallization.

Q5: What are the key safety precautions to take when synthesizing this compound?

A5: Acrylamide and its derivatives are known to be neurotoxic and potential carcinogens.[5] Therefore, it is essential to handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All manipulations should be performed in a well-ventilated fume hood. Acryloyl chloride is corrosive and lachrymatory, so it should be handled with extreme care.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation

This protocol details the synthesis of this compound from aniline and acryloyl chloride.

Materials:

  • Aniline

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.[1]

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizing the Process

Reaction Pathway

Reaction_Pathway Figure 1. Synthesis of this compound via Acylation Aniline Aniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Intermediate Triethylamine Triethylamine (Base) Triethylamine->Intermediate Catalyst Product This compound Intermediate->Product Byproduct Triethylammonium Chloride Intermediate->Byproduct

Caption: Synthesis of this compound via Acylation.

General Experimental Workflow

Experimental_Workflow Figure 2. General Workflow for Synthesis and Purification Start Start Reagents Combine Reactants (Aniline, Acryloyl Chloride, Base) in Solvent Start->Reagents Reaction Reaction under Controlled Temperature Reagents->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Wash and Dry) Monitoring->Workup Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General Workflow for Synthesis and Purification.

Troubleshooting Decision Tree

Troubleshooting_Workflow Figure 3. Troubleshooting Low Yield Issues Start Low Product Yield Check_Reaction Check Reaction Completion (TLC/GC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Increase Time/Temp or Change Catalyst Incomplete->Optimize_Conditions Check_Reagents Check Reagent Quality (Freshness, Purity) Complete->Check_Reagents Good_Reagents Reagents OK Check_Reagents->Good_Reagents Yes Bad_Reagents Degraded Reagents Check_Reagents->Bad_Reagents No Polymerization Polymerization Observed? Good_Reagents->Polymerization Use_Fresh Use Fresh/Pure Reagents Bad_Reagents->Use_Fresh Yes_Polymer Yes Polymerization->Yes_Polymer Yes No_Polymer No Polymerization->No_Polymer No Add_Inhibitor Add Inhibitor & Lower Temperature Yes_Polymer->Add_Inhibitor Investigate_Workup Investigate Work-up & Purification Losses No_Polymer->Investigate_Workup

References

troubleshooting low yield in 2-phenylacrylamide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the polymerization of 2-phenylacrylamide, with a primary focus on addressing low polymer yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Polymer Yield

Q: My this compound polymerization reaction resulted in a very low yield or no polymer at all. What are the likely causes?

A: Low or no polymer yield is a common issue in free-radical polymerization and can stem from several factors. The most critical factors to investigate are the initiator system, the presence of inhibitors, and the reaction conditions.

  • Initiator Inefficiency or Degradation: The initiator is crucial for generating the free radicals that start the polymerization chain reaction. If the initiator is old, has been improperly stored, or is used at an incorrect concentration, it may not effectively initiate polymerization. For instance, solutions of ammonium (B1175870) persulfate (APS) should be prepared fresh daily as it loses reactivity in water.

  • Presence of Inhibitors: Oxygen is a significant inhibitor of free-radical polymerization as it can scavenge radicals.[1] It is essential to thoroughly degas the reaction mixture. Additionally, the monomer itself may contain inhibitors added by the manufacturer for stability during storage. These must be removed before polymerization.

  • Suboptimal Reaction Temperature: The polymerization of acrylamides is temperature-dependent. If the temperature is too low, the initiator may not decompose to form radicals at a sufficient rate. Conversely, excessively high temperatures can lead to side reactions and premature termination, which can also reduce the yield of the desired high molecular weight polymer.

Issue 2: Inconsistent Polymer Yield Between Batches

Q: I am observing significant variability in the polymer yield from one experiment to the next, even though I am trying to follow the same protocol. What could be causing this inconsistency?

A: Batch-to-batch inconsistency often points to subtle variations in experimental parameters that are not being adequately controlled.

  • Variable Initiator Concentration: As the initiator concentration directly impacts the polymerization rate, inconsistent measurement or degradation of the initiator can lead to variable yields.

  • Fluctuations in Reaction Temperature: The polymerization of acrylamides is an exothermic process. Without proper temperature control, the heat generated can accelerate the reaction, leading to variations in polymer chain length and overall yield.

  • Incomplete Removal of Inhibitors: The efficiency of inhibitor removal can vary between experiments, leading to inconsistent initiation and, consequently, variable yields.

Issue 3: Formation of an Insoluble Gel or Precipitate

Q: I am aiming for a soluble linear poly(this compound), but my reaction is forming an insoluble gel. What is happening?

A: Unintended gel formation suggests the creation of a cross-linked polymer network instead of linear chains.

  • Cross-linking Impurities: The monomer may contain bifunctional impurities that act as cross-linkers. Purification of the monomer before use is crucial.

  • High Monomer Concentration: At very high concentrations, the reaction can become uncontrolled due to the exothermic nature of the polymerization (the Trommsdorff or gel effect), leading to the formation of an insoluble polymer mass.

  • Incorrect Solvent: The solubility of the resulting polymer is highly dependent on the solvent used. If the polymer is not soluble in the reaction solvent, it will precipitate out as it forms, which can limit the final molecular weight and yield of soluble polymer.

Frequently Asked Questions (FAQs)

Q1: What are the key components for the free-radical polymerization of this compound?

A1: The essential components are the this compound monomer, a free-radical initiator (e.g., AIBN or a redox pair like APS/TEMED), and an appropriate solvent.

Q2: How does the initiator concentration affect the polymer yield and molecular weight?

A2: Generally, increasing the initiator concentration leads to a faster polymerization rate and can increase the initial yield. However, it also results in the formation of more polymer chains, which leads to a lower average molecular weight. Very high initiator concentrations can sometimes lead to lower yields due to an increased rate of termination reactions.

Q3: Why is degassing the reaction mixture important?

A3: Oxygen is a potent inhibitor of free-radical polymerization because it can react with the initiating and propagating radicals to form unreactive peroxide species.[1] This terminates the polymerization chain and can significantly reduce or even completely prevent polymer formation. Therefore, it is crucial to remove dissolved oxygen from the reaction mixture by purging with an inert gas (like nitrogen or argon) or by freeze-pump-thaw cycles.

Q4: What are common initiators used for this compound polymerization?

A4: Common initiators for free-radical polymerization of acrylamides include:

  • Thermal Initiators: These decompose upon heating to generate radicals. A common example is 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). Persulfates like ammonium persulfate (APS) or potassium persulfate (KPS) are also used, often at elevated temperatures.

  • Redox Initiators: These systems consist of an oxidizing agent and a reducing agent that generate radicals at lower temperatures, even room temperature. A widely used system is the combination of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).

Q5: How can I purify the this compound monomer to remove inhibitors?

A5: A common method to remove phenolic inhibitors (like hydroquinone (B1673460) or MEHQ) is to pass a solution of the monomer in a suitable solvent through a column of basic alumina (B75360).

Data Presentation

The following tables summarize the expected qualitative and illustrative quantitative effects of key parameters on the free-radical polymerization of this compound.

Table 1: Qualitative Effect of Reaction Parameters on Polymer Yield and Molecular Weight

ParameterEffect on Polymer YieldEffect on Molecular Weight
Initiator ConcentrationInitially increases, may decrease at very high concentrationsDecreases
Monomer ConcentrationIncreasesIncreases
Reaction TemperatureGenerally increases (within an optimal range)Generally decreases
Reaction TimeIncreases (up to a plateau)Generally increases (up to a plateau)
Presence of InhibitorDecreases significantlyNot applicable (polymerization is inhibited)
Presence of Chain Transfer AgentMay decreaseDecreases significantly

Table 2: Illustrative Quantitative Data on the Effect of Initiator (AIBN) Concentration on the Yield of this compound Polymerization

Conditions: this compound (10 mmol), DMF (20 mL), 70 °C, 24 hours. Data is for illustrative purposes.

AIBN Concentration (mol%)Polymer Yield (%)
0.165
0.585
1.092
2.088
5.075

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol describes a general method for the polymerization of this compound in a solution using a thermal initiator.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (thermal initiator)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

Procedure:

  • Monomer Purification: If the monomer contains an inhibitor, dissolve it in a suitable solvent and pass it through a short column of basic alumina to remove the inhibitor. Remove the solvent under reduced pressure.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 1.47 g, 10 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol, 1 mol%) in DMF (20 mL).

  • Degassing: Seal the flask and purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. Alternatively, perform at least three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the reaction mixture.

  • Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in the viscosity of the solution. The reaction is typically allowed to proceed for a set time (e.g., 24 hours).

  • Polymer Isolation: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator. Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Polymerization start Low or No Polymer Yield check_initiator Check Initiator System start->check_initiator check_inhibitors Check for Inhibitors start->check_inhibitors check_conditions Check Reaction Conditions start->check_conditions initiator_age Is the initiator old or improperly stored? check_initiator->initiator_age oxygen_present Was the reaction mixture thoroughly degassed? check_inhibitors->oxygen_present temp_correct Is the reaction temperature optimal? check_conditions->temp_correct initiator_conc Is the initiator concentration correct? initiator_age->initiator_conc No solution_initiator_age Use fresh initiator and prepare solutions daily. initiator_age->solution_initiator_age Yes initiator_conc->check_inhibitors Yes solution_initiator_conc Optimize initiator concentration. initiator_conc->solution_initiator_conc No monomer_inhibitor Was the monomer's inhibitor removed? oxygen_present->monomer_inhibitor Yes solution_degas Improve degassing procedure (e.g., longer purge, freeze-pump-thaw). oxygen_present->solution_degas No monomer_inhibitor->check_conditions Yes solution_monomer_inhibitor Purify monomer to remove inhibitor. monomer_inhibitor->solution_monomer_inhibitor No temp_correct->start Yes, re-evaluate solution_temp Adjust temperature based on initiator's half-life. temp_correct->solution_temp No

Caption: A troubleshooting workflow for diagnosing and resolving low polymer yield.

Polymerization_Workflow Experimental Workflow for this compound Polymerization start Start monomer_prep Monomer Purification (Inhibitor Removal) start->monomer_prep reaction_setup Reaction Setup (Dissolve Monomer & Initiator) monomer_prep->reaction_setup degassing Degassing (Inert Gas Purge or Freeze-Pump-Thaw) reaction_setup->degassing polymerization Polymerization (Heating & Stirring) degassing->polymerization isolation Polymer Isolation (Precipitation in Non-solvent) polymerization->isolation purification Purification (Washing) isolation->purification drying Drying (Vacuum Oven) purification->drying end End (Obtain Pure Polymer) drying->end

Caption: A general experimental workflow for the polymerization of this compound.

References

improving molecular weight control in poly(2-phenylacrylamide) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(2-phenylacrylamide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving molecular weight control and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing poly(this compound) with controlled molecular weight?

A1: The most effective methods for achieving good control over the molecular weight and obtaining a narrow molecular weight distribution (low polydispersity index, PDI) are controlled radical polymerization (CRP) techniques. The two most widely used CRP methods for acrylamides are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[1] Conventional free radical polymerization can also be used, but it offers limited control over the polymer's molecular weight and architecture.[2]

Q2: How does the monomer-to-initiator ratio affect the molecular weight of poly(this compound)?

A2: In controlled polymerization techniques like RAFT and ATRP, the number-average molecular weight (Mn) is theoretically directly proportional to the ratio of the initial monomer concentration ([M]₀) to the initial initiator concentration ([I]₀).[3] Therefore, increasing this ratio will result in a higher molecular weight polymer. In conventional free radical polymerization, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[2][4]

Q3: What is the role of a Chain Transfer Agent (CTA) in RAFT polymerization?

A3: The Chain Transfer Agent (CTA) is the key component in RAFT polymerization that allows for controlled chain growth. The process involves a rapid equilibrium between active (propagating) radicals and dormant polymer chains that are capped with the CTA. This reversible transfer process ensures that all polymer chains grow at a similar rate, leading to a polymer with a predetermined molecular weight and a narrow molecular weight distribution.[5]

Q4: Why is ATRP of acrylamides often considered challenging?

A4: ATRP of acrylamides can be difficult due to the tendency of the amide group to complex with the copper catalyst.[6][7] This complexation can interfere with the activation-deactivation equilibrium, leading to a loss of control, broad molecular weight distributions, and sometimes low conversions.[6][8] However, with careful selection of ligands, solvents, and temperature, controlled polymerization can be achieved.[9][10]

Q5: What is a typical Polydispersity Index (PDI) for a well-controlled polymerization?

A5: A well-controlled polymerization, such as a successful RAFT or ATRP synthesis, will typically yield a polymer with a low polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a very narrow distribution. For polyacrylamides synthesized via controlled radical polymerization, PDI values are often in the range of 1.1 to 1.3.[11]

Troubleshooting Guides

Issue 1: High and Broad Molecular Weight Distribution (High PDI) in RAFT Polymerization

Possible Causes:

  • Inappropriate CTA: The choice of RAFT agent is crucial and monomer-dependent. For acrylamides, trithiocarbonates are generally more effective than dithiobenzoates.[1]

  • High Initiator Concentration: An excessively high initiator concentration can lead to a significant number of chains being initiated without the involvement of the RAFT agent, resulting in a population of uncontrolled, high molecular weight polymer.[12]

  • High Temperature: Very high temperatures can increase the rate of termination reactions relative to the RAFT process, leading to a loss of control.[12]

  • Oxygen Presence: Oxygen can inhibit the polymerization and also lead to side reactions that broaden the molecular weight distribution. Thorough deoxygenation is critical.[1]

Solutions:

  • Select an appropriate CTA: For acrylamides, consider using a trithiocarbonate-based RAFT agent.

  • Optimize the CTA-to-initiator ratio: A higher ratio of CTA to initiator (typically in the range of 5:1 to 10:1) can improve control.[12]

  • Lower the reaction temperature: Conduct the polymerization at a temperature that ensures a sufficient rate of initiation without promoting excessive termination.

  • Ensure thorough deoxygenation: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time before initiating the polymerization.[1]

Issue 2: Low Monomer Conversion in RAFT Polymerization

Possible Causes:

  • Inhibitors: The presence of inhibitors, most commonly oxygen, can lead to a long induction period and low overall conversion.[1]

  • Low Initiator Concentration or Inefficient Initiator: An insufficient supply of radicals will result in a slow or stalled polymerization.

  • Hydrolysis of RAFT agent: In aqueous media, some RAFT agents can be susceptible to hydrolysis, rendering them inactive.[13]

  • Suboptimal Temperature: The temperature may be too low for the chosen initiator to decompose at an appropriate rate.

Solutions:

  • Purify the monomer and solvent: Remove any potential inhibitors before use.

  • Thoroughly deoxygenate the reaction mixture: As mentioned above, this is a critical step.

  • Increase initiator concentration or choose a more efficient initiator: Ensure a sufficient and steady supply of radicals.

  • Use a pH buffer for aqueous polymerizations: Maintaining a slightly acidic pH (around 5) can help to minimize the hydrolysis of the RAFT agent.[14]

  • Increase the reaction temperature: Ensure the temperature is appropriate for the half-life of the chosen initiator.[12]

Issue 3: Poor Control over Molecular Weight in ATRP

Possible Causes:

  • Ligand-Catalyst Mismatch: The ligand used to solubilize the copper catalyst plays a critical role. For acrylamides, strongly coordinating ligands like tris(2-(dimethylamino)ethyl)amine (Me₆TREN) are often required to prevent the monomer from displacing the ligand from the copper center.[9][15]

  • Solvent Effects: The choice of solvent can significantly impact the polymerization. Some solvents may coordinate with the catalyst, affecting its activity.

  • High Temperature: Similar to RAFT, high temperatures can lead to increased termination reactions.

  • Impure Reagents: Impurities in the monomer, solvent, or initiator can poison the catalyst.

Solutions:

  • Use a highly coordinating ligand: Me₆TREN is a common and effective choice for the ATRP of acrylamides.[9][15]

  • Screen different solvents: Toluene (B28343), DMF, and mixtures of water with organic solvents have been used successfully.[6][16]

  • Optimize the reaction temperature: Lower temperatures (even down to room temperature or 0°C) have been shown to improve control for the ATRP of some acrylamides.[9][17]

  • Purify all reagents: Ensure the monomer is passed through a column of basic alumina (B75360) to remove inhibitors, and use freshly purified solvents.

Data Presentation: Factors Affecting Molecular Weight and PDI in Polyacrylamide Synthesis

The following tables summarize the general trends observed when varying key reaction parameters in the synthesis of polyacrylamides via RAFT and ATRP. These trends are expected to be similar for poly(this compound).

Table 1: Effect of Reaction Parameters in RAFT Polymerization of Acrylamide

ParameterEffect on Molecular Weight (Mn)Effect on Polydispersity Index (PDI)Reference(s)
Increasing [Monomer]₀/[CTA]₀ Ratio IncreasesGenerally remains low, may broaden at very high ratios[11]
Increasing [CTA]₀/[Initiator]₀ Ratio DecreasesDecreases (improves control)[12]
Increasing Initiator Concentration DecreasesMay increase due to more termination reactions[4][12]
Increasing Temperature Can increase rate, but may decrease Mn at very high temperatures due to terminationMay increase at higher temperatures[12]
Increasing Monomer Concentration Increases rate of polymerization, Mn increases with conversionMay broaden slightly at very high concentrations[12]

Table 2: Effect of Reaction Parameters in ATRP of N-substituted Acrylamides

ParameterEffect on Molecular Weight (Mn)Effect on Polydispersity Index (PDI)Reference(s)
Increasing [Monomer]₀/[Initiator]₀ Ratio IncreasesGenerally remains low, may broaden at very high ratios[17]
Increasing Catalyst Concentration Can increase the rate of polymerizationCan decrease if the deactivator concentration is also optimized[16]
Increasing Temperature Increases rate, but often leads to poorer control and higher PDIGenerally increases[10]
Choice of Ligand Can significantly affect the rate and controlA well-chosen ligand is crucial for low PDI[7][9]
Addition of Deactivator (Cu(II)) Can slow down the reactionSignificantly decreases (improves control)[8][18]

Experimental Protocols

Protocol 1: RAFT Polymerization of a Substituted Acrylamide (General Procedure)

This protocol provides a general procedure for the RAFT polymerization of a substituted acrylamide, such as this compound, in an organic solvent.

Materials:

  • This compound (monomer)

  • A suitable RAFT agent (e.g., a trithiocarbonate)

  • AIBN (initiator)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve the this compound, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:CTA:initiator will determine the target molecular weight and should be calculated beforehand. A typical ratio might be 100:1:0.2.

  • Deoxygenation: Seal the flask and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, sparge the solution with an inert gas for at least 30 minutes.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[19]

  • Monitoring the Reaction: At timed intervals, an aliquot can be withdrawn using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).

  • Termination: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction to room temperature and exposing it to air.

  • Purification: The polymer is typically purified by precipitation into a non-solvent (e.g., cold methanol (B129727) or diethyl ether), followed by filtration and drying under vacuum.

Protocol 2: ATRP of a Substituted Acrylamide (General Procedure)

This protocol outlines a general procedure for the ATRP of a substituted acrylamide. Note that this method is often more sensitive than RAFT and requires careful optimization.

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) or a similar initiator

  • Copper(I) bromide (CuBr)

  • Tris(2-(dimethylamino)ethyl)amine (Me₆TREN) (ligand)

  • Anhydrous solvent (e.g., toluene or a mixture of isopropanol (B130326) and water)[9][17]

  • Schlenk flask with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Oil bath or cryostat

Procedure:

  • Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and the solvent. Then, add the Me₆TREN ligand and stir until a homogeneous solution is formed.

  • Addition of Monomer and Initiator: In a separate flask, dissolve the this compound in the solvent. Deoxygenate this solution by sparging with an inert gas. Transfer the deoxygenated monomer solution to the catalyst solution via a cannula. Finally, add the initiator (EBiB) to the reaction mixture.

  • Polymerization: Place the flask in a thermostated bath at the desired temperature (e.g., room temperature or 0 °C).[9]

  • Monitoring the Reaction: Periodically take samples under inert conditions to monitor the reaction progress by ¹H NMR and GPC.

  • Termination: To terminate the polymerization, open the flask to air, which will oxidize the copper catalyst and quench the reaction.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent.

Visualizations

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup reagents 1. Combine Monomer, CTA, and Initiator in Solvent deoxygenate 2. Deoxygenate (Freeze-Pump-Thaw or Sparge) reagents->deoxygenate polymerize 3. Heat to desired temperature deoxygenate->polymerize monitor 4. Monitor Conversion (NMR, GPC) polymerize->monitor terminate 5. Terminate (Cool & Expose to Air) monitor->terminate purify 6. Purify by Precipitation terminate->purify Troubleshooting_High_PDI problem Problem: High and Broad Molecular Weight Distribution (High PDI) cause1 Possible Cause: Inappropriate CTA problem->cause1 cause2 Possible Cause: High Initiator Concentration problem->cause2 cause3 Possible Cause: High Temperature problem->cause3 cause4 Possible Cause: Oxygen Presence problem->cause4 solution1 Solution: Use Trithiocarbonate CTA cause1->solution1 solution2 Solution: Increase [CTA]/[Initiator] Ratio cause2->solution2 solution3 Solution: Lower Reaction Temperature cause3->solution3 solution4 Solution: Thoroughly Deoxygenate cause4->solution4

References

Technical Support Center: Purification of 2-Phenylacrylamide Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-phenylacrylamide monomer.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify this compound monomer before use?

Commercially available or freshly synthesized this compound often contains additives and impurities that can negatively impact subsequent applications, particularly polymerization reactions. Purification is essential to remove:

  • Polymerization Inhibitors: Chemicals like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) are intentionally added to prevent spontaneous polymerization during shipping and storage.[1] These must be removed to allow for controlled polymerization.

  • Oligomers and Polymers: Small amounts of polymer may form during synthesis or prolonged storage, which can affect the properties of the final desired polymer.[1]

  • Unreacted Starting Materials: Residual reactants from the synthesis process can act as impurities.[2][3]

  • Solvent Residues and Water: Trapped solvents or moisture can interfere with reaction kinetics and stoichiometry.[3][4]

Q2: What are the most common impurities found in this compound?

Typical impurities can be categorized as follows:

  • Organic Impurities: These are the most common and include starting materials, by-products from side reactions, and degradation products.[2][3] For this compound, this could include phenylacetic acid, ammonia (B1221849) derivatives, or related compounds depending on the synthetic route.

  • Inhibitors: As mentioned, phenolic inhibitors like MEHQ are common additives.[1]

  • Inorganic Impurities: These may include residual catalysts, reagents, or heavy metals from the manufacturing process.[3]

  • Polymers/Oligomers: Spontaneous polymerization can lead to the presence of higher molecular weight species.[1]

Q3: What are the primary purification techniques for this compound?

The two most effective and common methods for purifying acrylamide-type monomers are:

  • Recrystallization: This is a highly effective method for removing a wide range of impurities to obtain a high-purity crystalline solid.[5] The choice of solvent is critical for successful recrystallization.

  • Inhibitor Removal Columns: Passing the monomer (typically dissolved in a suitable solvent) through a column packed with an adsorbent like activated alumina (B75360) effectively removes phenolic inhibitors.[1] This method is fast but is specific to inhibitor removal.

Purification and Troubleshooting Workflow

The following diagram outlines the general workflow for purifying this compound and the logical steps for troubleshooting common issues.

start Crude this compound assess Assess Primary Impurity (Inhibitor vs. Other) start->assess inhibitor_col Inhibitor Removal Column (e.g., Alumina) assess->inhibitor_col Inhibitor is main concern recrystallize Recrystallization assess->recrystallize General purity is low check_purity Check Purity (NMR, HPLC) inhibitor_col->check_purity recrystallize->check_purity pure_product Pure Monomer check_purity->pure_product Purity OK troubleshoot Troubleshoot Issue check_purity->troubleshoot Purity NOT OK storage Store Cold & Dark (Consider adding inhibitor if storing long-term) pure_product->storage troubleshoot->recrystallize Re-purify

Caption: General workflow for the purification and troubleshooting of this compound.

Troubleshooting Guide

Problem: The monomer solidified or became cloudy during storage/purification. What happened?

  • Answer: This indicates that premature polymerization has occurred. Acrylamides are highly susceptible to spontaneous polymerization, which can be initiated by heat, light, or contaminants.[6]

  • Solutions:

    • Review Storage Conditions: Purified monomer should be stored in a cool, dark place, preferably in a refrigerator and in a container that blocks UV light.

    • Ensure Cleanliness: Use scrupulously clean glassware to avoid contaminants that can initiate polymerization.[7]

    • Control Temperature: When performing purification steps like distillation or recrystallization, use the lowest feasible temperatures to minimize thermal polymerization. For distillation, this often means using reduced pressure.[1]

    • Add Inhibitor for Storage: If the purified monomer will not be used immediately, consider adding a small amount of an inhibitor (see Table 1).

Problem: During recrystallization, an oil formed instead of crystals ("oiling out"). How can I fix this?

  • Answer: "Oiling out" occurs when the monomer separates from the solution as a liquid instead of a solid. This is often because the solution is too concentrated, the solution is being cooled too quickly, or the melting point of the impure solid is lower than the boiling point of the solvent.[8]

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent to decrease the saturation level.[8]

    • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oil formation over crystal lattice formation.[8]

    • Change Solvents: The chosen solvent may be inappropriate. A different solvent or a two-solvent system might be necessary (see Table 2).[8]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure this compound to provide a nucleation site.[8]

Problem: No crystals are forming even after the recrystallization solution has cooled completely.

  • Answer: This typically means the solution is not sufficiently saturated, or it has become supersaturated without beginning to crystallize.[8]

  • Solutions:

    • Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the monomer concentration. Allow it to cool again.

    • Induce Crystallization: As with "oiling out," scratch the inside of the flask or add a seed crystal to initiate crystallization in a supersaturated solution.[8]

    • Use an Anti-Solvent: If using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which the monomer is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[9]

Quantitative Data Summary

The following tables provide quantitative data to guide the selection of inhibitors and solvents.

Table 1: Common Inhibitors for Acrylamide (B121943) Monomers

Inhibitor Type Example Typical Concentration Notes
Phenolic Hydroquinone monomethyl ether (MEHQ) 100 - 500 ppm Requires the presence of oxygen to be effective.[7]
Phenolic Hydroquinone (HQ) 50 - 250 ppm Common general-purpose inhibitor.
Nitroso Nitrosobenzene 50 - 200 ppm Effective in the absence of oxygen.[7]

| Metallic Salts | Copper (II) Chloride (CuCl₂) | 10 - 50 ppm | Highly effective but may need removal as it can interfere with some catalysts.[7] |

Table 2: Suggested Solvents for Recrystallization of this compound Note: Optimal solvent selection requires experimental validation.

Solvent Expected Monomer Solubility Notes
Toluene (B28343) High when hot, low when cold A good starting point. The aromatic nature of toluene should readily dissolve the phenyl group at elevated temperatures.
Ethanol/Water Soluble in hot ethanol, less soluble in water A two-solvent system. Dissolve in a minimum of hot ethanol, then add water dropwise until cloudiness persists. Re-heat to clarify and cool slowly.
Ethyl Acetate (B1210297) Moderate when hot, low when cold Another potential single-solvent system.

| Hexanes | Low | Can be used as an anti-solvent in a two-solvent system with a more polar solvent like ethyl acetate or acetone. |

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Example: Toluene)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and a stir bar. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add small portions of toluene until a clear solution is achieved at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask containing a small amount of boiling solvent. Quickly filter the hot solution through a fluted filter paper. This prevents the desired compound from crystallizing prematurely on the funnel.[9]

  • Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Protocol 2: Removal of Phenolic Inhibitors via Alumina Column

  • Column Preparation: Prepare a chromatography column by packing it with activated basic alumina. The amount of alumina will depend on the amount of monomer to be purified (a general rule is ~5g of alumina per 100 mL of monomer solution).[1]

  • Solution Preparation: Dissolve the crude this compound in a minimal amount of a non-polar or moderately polar solvent in which it is highly soluble (e.g., dichloromethane (B109758) or ethyl acetate).

  • Loading and Elution: Carefully add the monomer solution to the top of the alumina column. Allow the solution to pass through the column under gravity. The phenolic inhibitor will be adsorbed by the alumina, while the monomer elutes.[1]

  • Collection: Collect the eluent containing the purified monomer.

  • Solvent Removal: Remove the solvent from the eluent using a rotary evaporator to obtain the purified, inhibitor-free this compound. Use the monomer immediately, as it is now highly prone to polymerization.

Troubleshooting Logic Diagram

This diagram provides a visual guide for diagnosing and solving specific experimental issues.

Caption: Decision tree for troubleshooting common recrystallization problems.

References

preventing premature polymerization of acrylamide monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for acrylamide (B121943) monomers. This resource is designed to provide you with comprehensive guidance on preventing premature polymerization and to offer troubleshooting solutions for common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of acrylamide?

A1: Premature polymerization of acrylamide is a free-radical chain reaction that can be initiated by several factors:

  • Heat: Elevated temperatures increase the rate of free radical formation, which can initiate polymerization. Acrylamide can readily polymerize at its melting point (84.5°C).[1] The polymerization process itself is exothermic, meaning it releases heat, which can further accelerate the reaction.[2][3]

  • Light: Ultraviolet (UV) light provides the energy to generate free radicals, leading to polymerization.[1]

  • Contaminants: Certain impurities, particularly metal ions like copper, can act as catalysts and either inhibit or accelerate polymerization.[2] Dust and other particulates can also serve as nucleation sites for polymerization.

  • Oxygen: The role of oxygen is complex. While it is a natural inhibitor of the polymerization chain reaction and is necessary for some chemical inhibitors to function, it can also contribute to the formation of acrylic acid over time.[2][3] For long-term stability, storing under an inert atmosphere is often recommended.

Q2: How should I properly store acrylamide powder and stock solutions to prevent premature polymerization?

A2: Proper storage is critical for maintaining the stability of both acrylamide powder and solutions.

  • Temperature: Acrylamide powder is stable at room temperature when protected from light.[1] Acrylamide solutions should be stored at 2-8°C.[4]

  • Light: Both powder and solutions should be stored in dark or amber-colored containers to prevent photo-initiated polymerization.[1][5][6][7]

  • Atmosphere: For long-term storage of high-purity monomer, an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation and degradation.

  • pH: Acrylamide solutions should have a pH of 7.0 or less to minimize hydrolysis to acrylic acid.[1][6][8]

Q3: What are common inhibitors used to stabilize acrylamide solutions?

A3: Several chemical inhibitors can be used to prevent the premature polymerization of acrylamide. The choice and concentration depend on the required storage duration and the specific application. Oxygen is a natural and effective inhibitor for short-term storage.[3] For longer-term stabilization, chemical inhibitors are added.

Q4: Can I use an acrylamide solution that has turned slightly yellow?

A4: Slight yellowing of an acrylamide solution can indicate the formation of polymers or other degradation products. While it may still be usable for some non-critical applications, for experiments requiring high reproducibility and accuracy, such as electrophoresis, it is recommended to use a fresh, colorless solution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the handling and use of acrylamide monomers.

Issue 1: My acrylamide stock solution has become viscous or solidified in the bottle.

  • Question: I opened my bottle of acrylamide solution, and it is thick and difficult to pipette, or has even solidified. What happened?

  • Answer: This indicates that the acrylamide has polymerized during storage.

    • Possible Cause: The solution was likely exposed to one or more polymerization initiators over time. This could be due to improper storage conditions such as exposure to light or elevated temperatures. Contamination with metal ions or other impurities can also catalyze this process.

    • Solution: Unfortunately, once polymerized, the stock solution cannot be salvaged and must be disposed of as hazardous waste. Review your storage procedures to ensure they align with the recommendations (cool, dark, and free of contaminants). For future stock solutions, consider adding a chemical inhibitor if long-term storage is required.

Issue 2: My polyacrylamide gel is not polymerizing or is polymerizing very slowly.

  • Question: I've added my initiators (APS and TEMED), but my gel is taking a very long time to polymerize, or isn't polymerizing at all. What could be the problem?

  • Answer: Failure to polymerize is a common issue and is almost always related to the reagents or reaction conditions.

    • Possible Cause 1: Inactive Initiators. Ammonium persulfate (APS) solutions are unstable and should be prepared fresh daily. Old APS is a frequent cause of polymerization failure.[9] TEMED can also degrade over time, although it is more stable than APS.

    • Solution 1: Always use a freshly prepared 10% (w/v) APS solution. If you suspect the TEMED is old, replace it with a new bottle.

    • Possible Cause 2: Low Temperature. The optimal temperature for acrylamide polymerization is between 23-25°C. If your laboratory or solutions are too cold, the catalytic activity of the initiators is significantly reduced.[10]

    • Solution 2: Ensure that your gel casting area and all solutions are at a stable room temperature. If solutions have been stored at 4°C, allow them to warm to room temperature before use.

    • Possible Cause 3: Oxygen Inhibition. Dissolved oxygen in the gel solution can inhibit polymerization by scavenging free radicals.[2]

    • Solution 3: Degas your monomer solution for at least 15 minutes under a vacuum before adding TEMED and APS.

    • Possible Cause 4: Incorrect pH. The polymerization of acrylamide is most efficient at an alkaline pH.[2] If the pH of your gel solution is too low, it can hinder the polymerization process.

    • Solution 4: Check the pH of your buffer and ensure it is within the correct range for your specific protocol.

Issue 3: My polyacrylamide gels are not consistent between batches.

  • Question: I am seeing variability in the migration of my samples between different gels that I have cast. What could be causing this irreproducibility?

  • Answer: Inconsistent gel polymerization can lead to variations in pore size and, consequently, inconsistent separation of molecules.

    • Possible Cause 1: Variable Polymerization Temperature. Since the polymerization reaction is exothermic and its rate is temperature-dependent, casting gels at different ambient temperatures will lead to different gel structures.[2][3]

    • Solution 1: Standardize your gel casting procedure by allowing all components to equilibrate to the same temperature before mixing and casting the gels in a temperature-controlled environment if possible.

    • Possible Cause 2: Presence of Contaminants. Contaminants in the acrylamide monomer, such as acrylic acid or linear polyacrylamide, can affect the polymerization kinetics and the final gel structure.[2]

    • Solution 2: Use high-purity, electrophoresis-grade acrylamide. If you suspect the quality of your acrylamide, perform a quality control check or use a fresh bottle from a reputable supplier.

Data Summary

Table 1: Recommended Storage Conditions for Acrylamide

FormTemperatureLight ConditionspH (for Solutions)Shelf Life (Solutions)
Powder Room TemperatureDarkN/AIndefinite if pure and protected from light[1]
Solution 2-8°C[4]Dark Bottle[5][6][7]≤ 7.0[1][6][8]Up to 1 year with proper storage[1]

Table 2: Common Polymerization Inhibitors for Acrylamide Solutions

InhibitorTypical Concentration RangeNotes
Oxygen N/ANatural inhibitor, effective for short-term storage. Continuous sparging with air can be used for bulk storage.[3]
Cupric Ion (e.g., from CuSO₄) 0.5 - 10 ppmEffective for storage in closed containers without a constant oxygen supply.[3]
Nitrosobenzene 0.005% - 0.1% (w/w)A potent inhibitor used during manufacturing and for stabilization.
4-Methoxyphenol (MEHQ) Tens to hundreds of ppmA common inhibitor for various acrylic monomers.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 40% (w/v) Acrylamide/Bis-acrylamide (37.5:1) Stock Solution

This protocol provides a method for preparing a stabilized acrylamide stock solution suitable for long-term storage.

Materials:

  • Acrylamide (electrophoresis grade)

  • N,N'-methylene-bis-acrylamide

  • Deionized water

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • 0.45 µm syringe filter

  • Stir plate and stir bar

  • Amber glass storage bottle

Procedure:

  • In a fume hood, weigh out 380 g of acrylamide and 20 g of N,N'-methylene-bis-acrylamide.

  • In a large beaker, dissolve the powders in approximately 600 mL of deionized water. Use a stir bar and stir plate to aid dissolution. Gentle warming to ~37°C can be used to speed up the process.[1]

  • Once fully dissolved, add deionized water to bring the final volume to 1 L.

  • Inhibitor Preparation: Prepare a 1 mg/mL stock solution of CuSO₄·5H₂O in deionized water.

  • Stabilization: Add the appropriate volume of the CuSO₄·5H₂O stock solution to the acrylamide solution to achieve a final cupric ion concentration of approximately 5 ppm.

  • Check that the pH of the final solution is at or below 7.0.[1][6][8] Do not adjust with bases as this can promote hydrolysis.

  • Sterilize the solution by passing it through a 0.45 µm filter into a sterile, amber glass bottle.[1]

  • Store the bottle at 2-8°C.

Protocol 2: Quality Control of Acrylamide Monomer Solution

This protocol provides simple checks to assess the quality of your acrylamide solution before use.

1. Visual Inspection:

  • Procedure: Visually inspect the acrylamide solution in a clear container against a white background.

  • Expected Result: The solution should be clear and colorless.

  • Indication of Problems: A yellow tint or the presence of particulate matter may indicate degradation or polymerization. An increase in viscosity is a clear sign of polymerization.[3]

2. pH Measurement:

  • Procedure: Use a calibrated pH meter to measure the pH of the acrylamide solution.

  • Expected Result: The pH should be 7.0 or below.[1][6][8]

  • Indication of Problems: A pH above 7.0 suggests the presence of acrylic acid due to hydrolysis. Acrylic acid can introduce charge into the polyacrylamide gel, affecting electrophoretic separation.[1]

3. Test Polymerization:

  • Procedure: Prepare a small-volume (e.g., 1-2 mL) polyacrylamide gel using your standard protocol and the questionable acrylamide solution.

  • Expected Result: The gel should polymerize within the expected time frame (typically 30-60 minutes) and appear clear and solid.

  • Indication of Problems: Failure to polymerize, slow polymerization, or a turbid/opaque appearance suggests issues with the acrylamide solution or the initiators.

Visualizations

Acrylamide_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Cross-linking APS Ammonium Persulfate (APS) Sulfate_Radical Sulfate Free Radical (SO₄⁻•) APS->Sulfate_Radical catalyzed by TEMED TEMED TEMED->APS accelerates Activated_Monomer Activated Monomer Radical Sulfate_Radical->Activated_Monomer attacks Acrylamide_Monomer Acrylamide Monomer Acrylamide_Monomer->Activated_Monomer Growing_Chain Growing Polymer Chain Radical Activated_Monomer->Growing_Chain Longer_Chain Elongated Polymer Chain Radical Growing_Chain->Longer_Chain reacts with Another_Monomer Acrylamide Monomer Another_Monomer->Longer_Chain Longer_Chain->Growing_Chain repeats Chain1 Growing Chain 1 Longer_Chain->Chain1 Crosslinked_Gel Cross-linked Polyacrylamide Gel Chain1->Crosslinked_Gel Chain2 Growing Chain 2 Chain2->Crosslinked_Gel Bis_Acrylamide Bis-acrylamide Bis_Acrylamide->Crosslinked_Gel cross-links

Caption: Free-radical polymerization of acrylamide.

Troubleshooting_Workflow Start Issue: Premature Polymerization Check_Storage Review Storage Conditions Start->Check_Storage Check_Temp Temperature > 8°C? Check_Storage->Check_Temp Check_Light Exposed to Light? Check_Temp->Check_Light No Solution_Temp Solution: Store at 2-8°C Check_Temp->Solution_Temp Yes Check_Contamination Possible Contamination? Check_Light->Check_Contamination No Solution_Light Solution: Use Amber Bottles, Store in Dark Check_Light->Solution_Light Yes Solution_Contamination Solution: Use High-Purity Reagents, Filter Sterilize Check_Contamination->Solution_Contamination Yes Solution_Inhibitor Consider Adding Inhibitor (e.g., Cu²⁺) Check_Contamination->Solution_Inhibitor No End Stable Monomer Solution Solution_Temp->End Solution_Light->End Solution_Contamination->End Solution_Inhibitor->End

Caption: Troubleshooting premature polymerization.

Stock_Solution_Workflow Start Start: Prepare Stabilized Acrylamide Stock Solution Weigh 1. Weigh Acrylamide and Bis-acrylamide Powders Start->Weigh Dissolve 2. Dissolve in Deionized Water (Gentle warming if needed) Weigh->Dissolve Add_Inhibitor 3. Add Inhibitor (e.g., CuSO₄ solution) Dissolve->Add_Inhibitor Check_pH 4. Check pH (≤ 7.0) Add_Inhibitor->Check_pH Filter 5. Filter Sterilize (0.45 µm) into Amber Bottle Check_pH->Filter Store 6. Store at 2-8°C in the Dark Filter->Store End End: Stable Stock Solution Ready Store->End

Caption: Workflow for preparing a stabilized stock solution.

References

Technical Support Center: Poly(2-phenylacrylamide) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility issues of poly(2-phenylacrylamide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dissolving this polymer and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving poly(this compound)?

A1: Poly(this compound) is generally soluble in a range of polar organic solvents. Tetrahydrofuran (THF) is a commonly used and effective solvent for dissolving this polymer. Other potential solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dioxane. The choice of solvent may depend on the specific application and the molecular weight of the polymer.

Q2: How does the molecular weight of poly(this compound) affect its solubility?

A2: As with most polymers, the solubility of poly(this compound) is influenced by its molecular weight.[1][2] Generally, lower molecular weight polymers dissolve more readily and at higher concentrations than their high molecular weight counterparts.[1][3] High molecular weight poly(this compound) may require longer dissolution times, heating, and more vigorous agitation. In some cases, very high molecular weight polymers may only swell or form gels in certain solvents rather than forming a true solution.[1][3]

Q3: Can temperature be used to improve the solubility of poly(this compound)?

A3: Yes, increasing the temperature can enhance the dissolution rate of poly(this compound) in a suitable solvent.[4][5] Gentle heating (e.g., to 40-60°C) can increase the kinetic energy of both the solvent and polymer molecules, facilitating the solvation process. However, excessive heat should be avoided as it can potentially lead to polymer degradation. The optimal temperature will depend on the solvent being used and the thermal stability of the specific poly(this compound) sample.

Q4: My poly(this compound) is not dissolving completely and is forming gel-like particles. What should I do?

A4: The formation of gel-like particles or "fisheyes" is a common issue when dissolving polymers, particularly those with high molecular weights.[3] This often occurs when the polymer powder is added too quickly to the solvent, causing the outer layer of the particles to swell and form a barrier that prevents the solvent from penetrating the core. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Q5: How does pH affect the solubility of poly(this compound) hydrogels?

A5: For crosslinked poly(this compound) hydrogels, the swelling behavior, which is a form of limited solubility, can be highly dependent on the pH of the surrounding medium, especially if the hydrogel contains ionizable co-monomers. For hydrogels containing acidic groups (e.g., from copolymerization with acrylic acid), the degree of swelling typically increases as the pH becomes more basic (e.g., above pH 6).[6][7][8] This is due to the deprotonation of the acidic groups, leading to electrostatic repulsion between the polymer chains and increased water uptake. Conversely, in acidic conditions (e.g., pH below 4), these hydrogels will likely exhibit a lower degree of swelling.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the dissolution of poly(this compound).

Issue Possible Cause(s) Recommended Solution(s)
Polymer powder clumps together and forms "fisheyes" (gel-like particles). 1. Polymer added to the solvent too quickly. 2. Inadequate agitation. 3. Poor initial dispersion of the powder.1. Add the polymer powder to the vortex of a vigorously stirred solvent in a slow, controlled manner. 2. Use a high-speed overhead stirrer or a magnetic stirrer with a suitably sized stir bar to ensure efficient mixing. 3. Consider creating a slurry of the polymer in a small amount of a non-solvent or a poor solvent first, then add this slurry to the main solvent with vigorous stirring.
Solution remains cloudy or contains undissolved particles after prolonged stirring. 1. The solvent is not suitable for the specific molecular weight of the polymer. 2. The concentration of the polymer is too high for the chosen solvent. 3. The polymer may have crosslinked during synthesis or storage.1. Try a different recommended solvent (e.g., switch from THF to DMF or DMSO). 2. Reduce the concentration of the polymer. 3. If crosslinking is suspected, the polymer may not be fully soluble. Consider filtration to remove insoluble fractions if a clear solution is required.
Dissolution is extremely slow. 1. High molecular weight of the polymer. 2. Low ambient temperature. 3. Insufficient agitation.1. Be patient; high molecular weight polymers naturally take longer to dissolve.[1] 2. Gently heat the solution (e.g., 40-60°C) with continuous stirring. Monitor for any signs of polymer degradation.[4][5] 3. Increase the stirring speed to improve solvent interaction with the polymer particles.
The polymer precipitates out of solution over time. 1. The solvent is a poor or borderline solvent for the polymer. 2. The temperature of the solution has decreased, reducing solubility. 3. The solution is supersaturated.1. Use a better solvent or a co-solvent mixture to improve solubility. 2. If the solution was heated to aid dissolution, ensure it is stored at a temperature where the polymer remains soluble. 3. Prepare a less concentrated solution.

Experimental Protocols

Protocol for Dissolving Poly(this compound) in an Organic Solvent (e.g., THF)

This protocol provides a general procedure for dissolving poly(this compound) to prepare a stock solution.

Materials:

  • Poly(this compound) powder

  • Anhydrous Tetrahydrofuran (THF)

  • Glass vial or flask

  • Magnetic stirrer and stir bar or overhead stirrer

  • Spatula

  • Balance

Procedure:

  • Preparation: Ensure all glassware is clean and dry.

  • Solvent Addition: Add the desired volume of THF to the vial or flask.

  • Stirring: Place the container on the magnetic stirrer and begin stirring at a speed that creates a vortex.

  • Polymer Addition: Carefully weigh the desired amount of poly(this compound). Slowly and gradually add the polymer powder to the side of the vortex. This gradual addition helps to disperse the particles and prevent clumping.

  • Dissolution: Continue stirring the mixture. If necessary, the container can be loosely capped to prevent solvent evaporation. For high molecular weight polymers, dissolution may take several hours. Gentle heating (e.g., to 40°C) can be applied to expedite the process.

  • Visual Inspection: The solution is considered fully dissolved when it is clear and free of any visible particles or gel-like agglomerates.

  • Storage: Store the solution in a tightly sealed container to prevent solvent evaporation.

Data Summary

Table 1: Qualitative Solubility of Poly(this compound) in Common Organic Solvents

SolventSolubilityNotes
Tetrahydrofuran (THF)SolubleA commonly used solvent for synthesis and characterization.
Dimethylformamide (DMF)SolubleGood solvent for many polyacrylamides.[9]
Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent.
DioxaneSolubleAnother potential solvent for polyacrylamides.
WaterInsolubleThe phenyl group makes the polymer hydrophobic.
Methanol / EthanolInsolubleGenerally poor solvents for high molecular weight polyacrylamides.[3]
AcetoneInsolubleTypically used as a non-solvent for precipitation.[3]
TolueneInsolubleNon-polar solvent.
HexaneInsolubleNon-polar solvent.

This table provides general solubility information. Actual solubility can vary depending on the molecular weight of the polymer and the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_verification Verification & Storage prep_glass Clean & Dry Glassware add_solvent Add Solvent (e.g., THF) prep_glass->add_solvent weigh_polymer Weigh Poly(this compound) add_polymer Slowly Add Polymer to Vortex weigh_polymer->add_polymer start_stirring Start Vigorous Stirring (create vortex) add_solvent->start_stirring start_stirring->add_polymer continue_stirring Continue Stirring (optional: gentle heat) add_polymer->continue_stirring visual_inspection Inspect for Clarity continue_stirring->visual_inspection storage Store in Sealed Container visual_inspection->storage

Caption: Experimental workflow for dissolving poly(this compound).

troubleshooting_logic decision decision start Start Dissolution decision1 Is the solution clear? start->decision1 solution_ok Solution is Ready decision1->solution_ok Yes decision2 Are there gel-like particles? decision1->decision2 No action1 Increase stirring speed. Add polymer more slowly. decision2->action1 Yes decision3 Is dissolution very slow? decision2->decision3 No action1->decision1 action2 Gently heat the solution. Ensure adequate stirring. decision3->action2 Yes action3 Check solvent suitability. Reduce polymer concentration. decision3->action3 No action2->decision1 action3->decision1

References

Technical Support Center: Synthesis of Phenylacrylamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of phenylacrylamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of phenylacrylamide derivatives?

A1: The synthesis of phenylacrylamide derivatives, which involves the formation of an amide bond between a substituted aniline (B41778) and an acrylic acid derivative, is susceptible to several side reactions. These can be broadly categorized into two types: those related to the amide bond formation and those involving the reactive acrylamide (B121943) moiety.

  • Amide Bond Formation Side Reactions:

    • N-acylurea Formation: When using carbodiimide (B86325) coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the activated carboxylic acid can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove. The use of additives like HOBt (1-hydroxybenzotriazole) can help suppress this side reaction.[1]

    • Racemization: If the acrylic acid derivative contains a chiral center, the harsh conditions of some coupling methods can lead to racemization, reducing the stereochemical purity of the final product.

    • Byproducts from Coupling Reagents: Different coupling reagents generate specific byproducts that need to be removed during purification. For example, DCC forms dicyclohexylurea, which is often insoluble and can be filtered off, while the byproduct of EDC is water-soluble.[2] Some reagents, like BOP, can produce carcinogenic byproducts such as hexamethylphosphoramide.[2]

  • Acrylamide Moiety Side Reactions:

    • Polymerization: The vinyl group of the acrylamide is susceptible to radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[3][4][5] This can lead to the formation of oligomeric or polymeric byproducts, significantly reducing the yield of the desired monomeric product.

    • Michael Addition: The electrophilic double bond of the acrylamide can undergo a Michael (conjugate) addition reaction with nucleophiles present in the reaction mixture, such as the amine starting material or even the newly formed amide product.[6][7][8][9] This can lead to the formation of dimers or other adducts.

Q2: How can I minimize polymerization during the synthesis?

A2: Minimizing polymerization is crucial for achieving a good yield. Here are some strategies:

  • Temperature Control: Keep the reaction temperature as low as possible. Polymerization is often initiated or accelerated by heat.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate radical polymerization.[4]

  • Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the reaction mixture.

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC or LC-MS and work it up as soon as it is complete.

Q3: What is the best way to purify my phenylacrylamide derivative?

A3: The purification method will depend on the properties of your specific derivative and the nature of the impurities.

  • Column Chromatography: This is the most common and effective method for purifying phenylacrylamide derivatives.[10] Silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical and should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between your product and any byproducts. A typical starting point for the eluent system could be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Washing/Extraction: During the workup, washing the organic layer with acidic and basic solutions can help remove unreacted starting materials and some byproducts. For instance, an acid wash will remove basic impurities like unreacted aniline, while a base wash will remove acidic impurities like unreacted acrylic acid.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Phenylacrylamide Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Gentle heating might be necessary for less reactive starting materials, but be mindful of potential side reactions like polymerization.[11] - Check Reagent Quality: Ensure that all reagents, especially the coupling agents and solvents, are pure and anhydrous. Moisture can deactivate many coupling reagents. - Increase Reagent Equivalents: A slight excess of the acylating agent or coupling reagent might be necessary to drive the reaction to completion.
Side Reactions - Polymerization: See FAQ Q2 for mitigation strategies (lower temperature, inert atmosphere, inhibitors). - Michael Addition: Use a less nucleophilic base if possible. Consider protecting the amine if it is prone to acting as a Michael donor. Running the reaction at a lower temperature can also disfavor this side reaction.[6] - N-acylurea Formation: Add HOBt or HOAt when using carbodiimide coupling reagents like EDC or DCC.[1]
Product Loss During Workup and Purification - Incomplete Extraction: Perform multiple extractions of the aqueous layer to ensure all the product is transferred to the organic phase.[12] - Improper Column Chromatography: Optimize the solvent system for column chromatography based on TLC analysis to avoid co-elution of the product with impurities.[10] Ensure proper packing of the column to prevent channeling.
Issue 2: Presence of Persistent Impurities
Possible Cause Troubleshooting Steps
Unreacted Starting Materials - Amine: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline derivatives. - Carboxylic Acid: Wash the organic layer with a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted acrylic acid derivatives.
Coupling Reagent Byproducts - Dicyclohexylurea (from DCC): This is often insoluble in many organic solvents and can be removed by filtration. - EDC and its urea (B33335) byproduct: These are water-soluble and can be removed by aqueous washes during the workup.
Polymeric or Oligomeric Byproducts - These are often much less soluble than the desired monomeric product. Attempting to precipitate the polymer by adding a non-solvent might be effective. Careful column chromatography is usually required to separate the monomer from oligomers.
Michael Adducts - These adducts will have a higher molecular weight and likely different polarity compared to the desired product. Purification by column chromatography is the most effective method for their removal.

Quantitative Data on Amide Bond Formation

Coupling Reagent/SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
EDC/HOBt DIPEADMF23->90[12]
HATU DIPEADMF23->90[12]
DCC/DMAP -DCMRoom Temp-Low to Moderate[12]
PyBOP DIPEADMFRoom Temp->85[12]
T3P PyridineEtOAc, THF25-60->80[12]
Activated Silica -Toluene1202481[7]

Note: Yields are highly substrate-dependent and the optimal conditions for your specific phenylacrylamide synthesis may vary.

Experimental Protocols

Key Experiment: Synthesis of N-phenyl-3-phenylpropenamide

This protocol describes a general procedure for the synthesis of a phenylacrylamide derivative using a common coupling agent, HATU.

Materials:

  • Cinnamic acid

  • Aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • 1M HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add cinnamic acid (1.0 equivalent). Dissolve the acid in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add aniline (1.0-1.2 equivalents), followed by HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the final product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield in Phenylacrylamide Synthesis start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Reaction Conditions: - Increase time/temperature - Check reagent quality - Adjust stoichiometry incomplete->optimize workup_loss Investigate Workup/Purification Loss complete->workup_loss side_reactions Investigate Side Reactions complete->side_reactions check_extraction Incomplete Extraction? workup_loss->check_extraction check_purification Loss during Chromatography? workup_loss->check_purification check_polymerization Polymerization? side_reactions->check_polymerization check_michael Michael Addition? side_reactions->check_michael check_coupling Coupling Byproducts? side_reactions->check_coupling solve_extraction Perform multiple extractions check_extraction->solve_extraction solve_purification Optimize chromatography conditions check_purification->solve_purification solve_polymerization Lower temperature, use inhibitor check_polymerization->solve_polymerization solve_michael Lower temperature, use less nucleophilic base check_michael->solve_michael solve_coupling Choose appropriate workup/purification check_coupling->solve_coupling

Caption: A logical workflow for troubleshooting low product yield.

Signaling Pathway: Nrf2 Activation by Phenylacrylamide Derivatives

Nrf2_Activation Nrf2 Activation by Electrophilic Phenylacrylamide Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 Recruits Nrf2_n Nrf2 Keap1->Nrf2_n Nrf2 Dissociates and Translocates to Nucleus Cul3->Nrf2 Ubiquitination Phenylacrylamide Phenylacrylamide Derivative Phenylacrylamide->Keap1 Covalent Modification of Cysteine Residues Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Nrf2 activation by phenylacrylamide derivatives.[1][4]

Signaling Pathway: NF-κB Inhibition by Phenylacrylamide Derivatives

NFkB_Inhibition NF-κB Inhibition by Covalent Modification cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB IkB->NFkB_n NF-κB Translocation to Nucleus NFkB NF-κB (p65/p50) NFkB->IkB Binding (Inactive) NFkB->NFkB_n Translocation Blocked Phenylacrylamide Phenylacrylamide Derivative Phenylacrylamide->NFkB Covalent Modification of Cysteine Residues DNA κB DNA Binding Site NFkB_n->DNA Binding Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

Caption: NF-κB inhibition by phenylacrylamide derivatives.[1][13][14]

References

Technical Support Center: 2-Phenylacrylamide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of impurities on 2-phenylacrylamide polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound monomer and how do they affect polymerization?

A1: Commercial this compound may contain several types of impurities that can significantly impact polymerization outcomes. These include:

  • Polymerization Inhibitors: Compounds like hydroquinone (B1673460) (HQ) and monomethyl ether of hydroquinone (MEHQ) are often added to prevent premature polymerization during storage.[1] These inhibitors act as radical scavengers and can lead to long induction periods or complete inhibition of the polymerization if not removed.[1]

  • Starting Material Residues: Impurities from the synthesis of this compound, such as aniline (B41778), benzoic acid, and benzaldehyde, may be present. Aniline can potentially participate in side reactions, while benzoic acid can alter the pH of the reaction medium, affecting polymerization kinetics, especially in aqueous systems.[2][3][4]

  • By-products and Degradation Products: Side reactions during synthesis or degradation during storage (e.g., hydrolysis) can introduce impurities. Hydrolysis of the amide group leads to the formation of 2-phenylacrylic acid, which can influence the polymerization process.[5]

  • Water: The presence of water can affect the polymerization kinetics and the properties of the resulting polymer, particularly in non-aqueous polymerization systems.[6][7]

  • Dissolved Oxygen: Oxygen is a potent inhibitor of free-radical polymerization.[8] It reacts with initiating radicals to form less reactive peroxy radicals, leading to an induction period and a decreased rate of polymerization.[8][9]

Q2: My this compound polymerization is failing to initiate or is significantly delayed. What are the likely causes?

A2: Failure to initiate or a long induction period is a common issue, often attributable to:

  • Presence of Inhibitors: The most common cause is the presence of stabilizers in the monomer. These must be removed before polymerization.[1]

  • Dissolved Oxygen: Oxygen in the reaction mixture effectively quenches the initiating radicals.[8][9] Thoroughly degassing the monomer and solvent is crucial.

  • Insufficient Initiator Concentration: The amount of initiator may not be enough to overcome the residual inhibitors and generate a sufficient concentration of radicals to start the polymerization.

  • Low Reaction Temperature: The rate of decomposition of many common initiators (like AIBN) is highly temperature-dependent. A temperature that is too low will result in a very slow rate of radical generation.[9]

Q3: The molecular weight of my poly(this compound) is lower than expected and the distribution is broad. What could be the reason?

A3: Several factors can lead to lower molecular weight and broad polydispersity:

  • High Initiator Concentration: A higher concentration of initiator leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains on average.

  • Presence of Chain Transfer Agents: Impurities that can act as chain transfer agents will terminate a growing polymer chain and initiate a new one, leading to a decrease in the overall molecular weight.

  • Inhibitors/Retarders: While true inhibitors completely stop the reaction, retarders only slow it down. Some impurities may act as retarders, leading to premature termination of some chains.[8]

  • High Polymerization Temperature: While a certain temperature is needed for initiation, excessively high temperatures can increase the rate of termination and chain transfer reactions, leading to lower molecular weights.[9]

Q4: How can I purify this compound monomer before polymerization?

A4: Purification is critical for reproducible and controlled polymerization. Common methods include:

  • Recrystallization: This is a highly effective method for purifying solid monomers like this compound. A suitable solvent is one in which the monomer is highly soluble at elevated temperatures and poorly soluble at low temperatures.[10][11]

  • Inhibitor Removal Columns: Passing a solution of the monomer through a column containing activated alumina (B75360) is a quick and effective way to remove phenolic inhibitors like HQ and MEHQ.[12]

  • Washing with a Caustic Solution: For removing acidic phenolic inhibitors, washing a solution of the monomer in an organic solvent with an aqueous basic solution (e.g., dilute NaOH) can be effective. This is followed by washing with water to remove the base and drying the organic solution.[1]

Troubleshooting Guides

Issue 1: Polymerization Fails to Initiate or Has a Long Induction Period
Potential Cause Troubleshooting Step
Inhibitor in Monomer Purify the this compound monomer by recrystallization or by passing it through an inhibitor removal column.[10][12]
Dissolved Oxygen Degas the monomer and solvent by sparging with an inert gas (e.g., Nitrogen or Argon) for 30-60 minutes or by using several freeze-pump-thaw cycles.[9]
Insufficient Initiator Increase the initiator concentration. Ensure the initiator is not old or degraded.
Low Temperature Increase the reaction temperature to the recommended level for your chosen initiator (e.g., 60-80 °C for AIBN).[9]
Issue 2: Low Polymer Yield or Incomplete Polymerization
Potential Cause Troubleshooting Step
Premature Termination Ensure all reagents and solvents are pure. Remove any potential chain transfer agents.
Initiator Depletion Use an initiator with a longer half-life at the reaction temperature or consider a controlled/"living" polymerization technique like RAFT.
Monomer Purity Re-purify the this compound monomer to remove any unknown impurities that may be interfering with the reaction.[10][11]
Issue 3: Inconsistent Batch-to-Batch Results
Potential Cause Troubleshooting Step
Variable Monomer Purity Implement a standard purification protocol for the monomer before each polymerization and verify purity using techniques like HPLC or melting point analysis.[13]
Inconsistent Degassing Standardize the degassing procedure (time, gas flow rate, or number of freeze-pump-thaw cycles).[9]
Water Content Variation Dry all solvents and the monomer thoroughly before use, especially for water-sensitive polymerizations. Store reagents under anhydrous conditions.

Data Presentation: Impact of Impurities on Polymerization (Illustrative Data for Acrylamide Analogs)

Disclaimer: The following data is for N-isopropylacrylamide (NIPAM), a structurally similar monomer, and is intended to illustrate the potential quantitative effects of impurities. Specific values for this compound may vary.

Table 1: Effect of Water on the Apparent Propagation Rate Coefficient (kpapp) of NIPAM Polymerization in THF

Water Content (% v/v)kpapp (L mol-1 s-1) at 50°C
01.8 x 104
12.5 x 104
54.2 x 104
105.8 x 104

This table illustrates that even small amounts of water can significantly alter the polymerization kinetics.

Table 2: Effect of Initiator Concentration on the Degree of Polymerization (DPn) of NIPAM [8]

Initiator (PPS) Conc. (mol dm-3)Average Degree of Polymerization (DPn)
0.0011500
0.0021050
0.003800
0.004650

This table demonstrates the inverse relationship between initiator concentration and the resulting polymer chain length.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Determine a suitable solvent or solvent pair. Ethanol, methanol (B129727), or mixtures with water or hexane (B92381) are potential candidates.[14][15] The ideal solvent will dissolve the monomer completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C).[16]

  • Dissolution: In a flask, add the impure this compound and a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until all the solid dissolves.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Removal of Inhibitors using an Alumina Column
  • Column Preparation: Prepare a chromatography column packed with activated basic alumina. The amount of alumina will depend on the quantity of monomer to be purified.[12]

  • Monomer Solution: Dissolve the this compound in a suitable non-polar organic solvent (e.g., dichloromethane (B109758) or toluene) to create a concentrated solution.

  • Loading the Column: Carefully add the monomer solution to the top of the alumina column.

  • Elution: Allow the solution to pass through the column under gravity. The phenolic inhibitors will be adsorbed onto the alumina.

  • Collection: Collect the eluent containing the purified monomer.

  • Solvent Removal: Remove the solvent from the eluent under reduced pressure to obtain the purified this compound.

  • Storage: Use the purified monomer immediately or store it in a refrigerator in the dark, as it is no longer stabilized.

Protocol 3: HPLC Analysis of this compound Purity
  • Instrumentation: A standard HPLC system with a UV detector is required.[13]

  • Column: A C18 reversed-phase column is typically suitable.[7][17]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer at pH 4.4) and an organic solvent like methanol or acetonitrile.[7][13][18] An isocratic or gradient elution can be developed.

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter.[13]

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Identify the this compound peak by its retention time. The presence of other peaks indicates impurities. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks, or quantify against the calibration curve.[17]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Corrective Actions cluster_outcome Outcome Problem Polymerization Issue: - No/Slow Initiation - Low Yield/MW - Inconsistent Results Check_Monomer Check Monomer Purity - Inhibitor Present? - Visible Impurities? Problem->Check_Monomer Check_Reagents Check Reagents - Initiator Age/Activity - Solvent Purity Problem->Check_Reagents Check_Setup Check Experimental Setup - Degassing Effective? - Correct Temperature? Problem->Check_Setup Purify_Monomer Purify Monomer: - Recrystallize - Alumina Column Check_Monomer->Purify_Monomer Purity Issue Use_Fresh_Reagents Use Fresh Reagents Check_Reagents->Use_Fresh_Reagents Reagent Issue Optimize_Conditions Optimize Conditions: - Adjust [Initiator] - Adjust Temperature - Improve Degassing Check_Setup->Optimize_Conditions Setup Issue Success Successful Polymerization Purify_Monomer->Success Optimize_Conditions->Success Use_Fresh_Reagents->Success

Caption: Troubleshooting workflow for this compound polymerization.

Monomer_Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Impure_Monomer Impure this compound Recrystallization Recrystallization Impure_Monomer->Recrystallization Alumina_Column Inhibitor Removal (Alumina Column) Impure_Monomer->Alumina_Column HPLC_Analysis HPLC Purity Check Recrystallization->HPLC_Analysis Alumina_Column->HPLC_Analysis Melting_Point Melting Point Determination HPLC_Analysis->Melting_Point Confirm Purity Pure_Monomer Pure this compound (Ready for Polymerization) Melting_Point->Pure_Monomer

Caption: Workflow for the purification and analysis of this compound.

References

Technical Support Center: Controlled Polymerization of 2-Phenylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled polymerization of 2-phenylacrylamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: Which controlled radical polymerization techniques are suitable for this compound?

A1: Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are viable techniques for the controlled polymerization of this compound. The choice between them often depends on the desired polymer architecture, functional group tolerance, and experimental setup.

Q2: What are the key challenges in the controlled polymerization of this compound?

A2: The polymerization of N-substituted acrylamides, including this compound, can present challenges. In ATRP, the amide group can complex with the copper catalyst, potentially leading to a loss of control.[1] For both ATRP and RAFT, the bulky phenyl group can influence the polymerization kinetics and solubility of the resulting polymer. Careful selection of the catalyst/RAFT agent, solvent, and temperature is crucial for a successful polymerization.

Q3: How do I choose a suitable catalyst for the ATRP of this compound?

A3: For the ATRP of N-substituted acrylamides, a highly active catalyst system is often required. A combination of a copper(I) halide (e.g., CuCl or CuBr) with a nitrogen-based ligand is typically used. For copolymers containing N-phenylacrylamide, the CuCl/Me6TREN (Tris(2-dimethylaminoethyl)amine) system has been shown to be effective.[2] The choice of initiator, such as methyl 2-chloropropionate, is also a critical parameter.[2]

Q4: What type of RAFT agent is recommended for the polymerization of this compound?

A4: For acrylamide (B121943) derivatives, trithiocarbonates and dithiobenzoates are generally effective RAFT agents. Specifically, for the polymerization of N-isopropylacrylamide, which is structurally similar, 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid (a trithiocarbonate) has been used successfully for controlled polymerization at room temperature.[3] The selection of the RAFT agent should be paired with an appropriate initiator, such as a low-temperature azo initiator like 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile).[3]

Q5: What are common side reactions to be aware of during the ATRP of acrylamides?

A5: A potential side reaction in the ATRP of acrylamides is an intramolecular cyclization involving the nucleophilic displacement of the terminal halogen by the amide group.[1] This can lead to a loss of chain-end functionality. Additionally, the stabilization of the propagating radical by complexation with the copper catalyst can retard the deactivation step, leading to a higher concentration of radicals and an increased likelihood of termination reactions.[1]

Troubleshooting Guides

Problem 1: Poor Control over Polymerization (Broad Molecular Weight Distribution)
Potential Cause Suggested Solution
ATRP: Inappropriate Catalyst/Ligand Choice The catalyst may not be active enough. For N-substituted acrylamides, strongly complexing ligands like Me6TREN are often necessary to achieve good control.[2][4]
ATRP: Catalyst Inactivation The catalyst may be losing activity during the polymerization. Increasing the catalyst to initiator ratio may help drive the reaction to higher conversion while maintaining control.[5]
RAFT: Unsuitable RAFT Agent The chosen RAFT agent may not have the appropriate transfer constant for this compound. Consider screening different trithiocarbonates or dithiobenzoates.
High Initiator Concentration Too much initiator can lead to a high concentration of radicals, favoring termination reactions. Ensure the initiator to RAFT agent ratio is optimized.
Oxygen Inhibition Residual oxygen will quench radicals and inhibit polymerization. Thoroughly degas all solutions using techniques like freeze-pump-thaw cycles or by purging with an inert gas.
Problem 2: Low or No Monomer Conversion
Potential Cause Suggested Solution
ATRP: Insufficient Catalyst Activity The catalyst may not be active enough at the chosen temperature. Consider using a more active ligand or increasing the reaction temperature.
ATRP: Catalyst Deactivation The catalyst may be deactivating over time. Ensure the reaction is performed under strictly anaerobic and anhydrous conditions if the catalyst is sensitive to air or moisture.
RAFT: Long Induction Period Some RAFT agent/monomer combinations exhibit an induction period. This can sometimes be overcome by using a faster-decomposing initiator or by increasing the temperature.
Inhibitor in Monomer Commercial monomers may contain inhibitors. Remove inhibitors by passing the monomer through a column of basic alumina (B75360) or by distillation.
Low Temperature The polymerization rate may be too slow at the current temperature. Gradually increase the temperature, but be mindful that higher temperatures can sometimes lead to a loss of control.

Catalyst and RAFT Agent Selection Data

Polymerization Technique Catalyst/RAFT Agent Ligand (for ATRP) Initiator Solvent Monomer System Reference
ATRPCuClMe6TRENMethyl 2-chloropropionateMethanol/WaterN,N-dimethylacrylamide-co-N-phenylacrylamide[2]
ATRPCuBrMe6TREN-IsopropanolN-isopropylacrylamide[4]
RAFT2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid-2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)DMFN-isopropylacrylamide[3]

Experimental Protocols

Protocol 1: ATRP of N,N-dimethylacrylamide-co-N-phenylacrylamide[2]
  • Monomer and Catalyst Preparation: In a Schlenk flask, dissolve N,N-dimethylacrylamide and N-phenylacrylamide in a methanol/water mixture.

  • Degassing: Purge the solution with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the copper(I) chloride (CuCl) and Tris(2-dimethylaminoethyl)amine (Me6TREN) ligand.

  • Initiator Injection: Add the methyl 2-chloropropionate initiator via syringe to start the polymerization.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by taking samples periodically for analysis (e.g., by NMR to determine monomer conversion and by GPC to determine molecular weight and polydispersity).

  • Termination: To stop the polymerization, expose the reaction mixture to air.

  • Purification: Precipitate the polymer by adding the reaction solution to a large excess of a non-solvent (e.g., cold diethyl ether or hexane). Filter and dry the polymer under vacuum.

Protocol 2: General Procedure for RAFT Polymerization
  • Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask or a vial with a septum), combine the this compound monomer, the chosen RAFT agent (e.g., a trithiocarbonate), and the initiator (e.g., AIBN or a V-70 type initiator) in the desired solvent (e.g., DMF or dioxane).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature to initiate the polymerization.

  • Monitoring: Track the monomer conversion over time by taking aliquots from the reaction mixture and analyzing them by ¹H NMR spectroscopy.

  • Termination and Isolation: Once the desired conversion is reached, quench the polymerization by cooling the reaction vessel in an ice bath and exposing the contents to air. Isolate the polymer by precipitation into a suitable non-solvent, followed by filtration and drying under vacuum.

Visualizations

catalyst_selection_workflow start Start: Select Polymerization Technique for this compound technique ATRP or RAFT? start->technique atrp ATRP technique->atrp ATRP raft RAFT technique->raft RAFT atrp_catalyst Select Catalyst System: Cu(I) Halide + Ligand atrp->atrp_catalyst raft_agent Select RAFT Agent: Trithiocarbonates or Dithiobenzoates raft->raft_agent atrp_ligand Ligand Choice: Consider strongly complexing ligands like Me6TREN atrp_catalyst->atrp_ligand end Proceed to Experimental Setup atrp_ligand->end initiator Select Initiator: Match to RAFT agent and reaction temperature raft_agent->initiator initiator->end

Caption: Catalyst selection workflow for this compound polymerization.

troubleshooting_workflow start Polymerization Issue issue What is the main problem? start->issue broad_pdi Broad Molecular Weight Distribution issue->broad_pdi Poor Control low_conversion Low/No Monomer Conversion issue->low_conversion Incomplete Reaction check_catalyst Review Catalyst/Ligand (ATRP) or RAFT Agent broad_pdi->check_catalyst check_initiator Optimize Initiator Concentration broad_pdi->check_initiator low_conversion->check_catalyst check_temp Adjust Reaction Temperature low_conversion->check_temp check_inhibitor Remove Monomer Inhibitor low_conversion->check_inhibitor check_oxygen Ensure Thorough Degassing check_catalyst->check_oxygen solution Implement Corrective Action check_initiator->solution check_oxygen->solution check_temp->solution check_inhibitor->solution

Caption: Troubleshooting decision tree for polymerization issues.

References

Technical Support Center: Optimization of Acrylamide-Based Hydrogel Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide is centered on the optimization of hydrogels using 2-phenylacrylamide, specific experimental data for this monomer is limited in publicly available research. The principles, protocols, and troubleshooting steps outlined here are based on well-established research on analogous acrylamide-based hydrogels (e.g., polyacrylamide, N-isopropylacrylamide). These methodologies are generally transferable and provide a strong foundational framework for your experiments with this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and characterization of acrylamide-based hydrogels.

Problem Potential Cause Recommended Solution
Failure to Gel / Formation of a Viscous Liquid 1. Inhibitor Presence: Oxygen is a potent inhibitor of free-radical polymerization. 2. Incorrect Initiator/Accelerator Concentration: Insufficient ammonium (B1175870) persulfate (APS) or TEMED will result in incomplete or failed polymerization. 3. Incorrect pH: The efficiency of the APS/TEMED initiation system can be pH-dependent. 4. Poor Crosslinker Efficacy: The crosslinker (e.g., MBAA) concentration may be too low, or it may not be fully dissolved.1. De-gas your pre-gel solution thoroughly using nitrogen or argon bubbling before adding the initiator and accelerator. 2. Increase the concentration of APS and/or TEMED. Ensure reagents are fresh. 3. Check and adjust the pH of the monomer solution. Some crosslinking reactions are more effective at alkaline pH. 4. Increase the crosslinker concentration. Ensure it is fully dissolved in the solution, using gentle heating if necessary.
Hydrogel is Too Brittle or Mechanically Weak 1. High Crosslink Density: An excessive amount of crosslinker can create a dense, brittle network that fractures easily. 2. Single Network Structure: Single-network hydrogels often have inherently poor mechanical properties.[1] 3. Inhomogeneous Polymerization: Contaminants or non-uniform temperature can lead to weak spots in the gel matrix.1. Systematically decrease the molar ratio of the crosslinker to the monomer. 2. Synthesize a double-network (DN) hydrogel. This involves creating a first, tightly crosslinked network and then swelling it with a second monomer solution to form a second, loosely crosslinked network, which significantly enhances toughness.[1][2] 3. Ensure all glassware is meticulously clean. Maintain a constant and uniform temperature during polymerization.
Inconsistent Swelling Behavior 1. Ionic Monomers: If your formulation includes ionic co-monomers (like acrylic acid), the swelling will be highly sensitive to the pH and ionic strength of the surrounding medium.[3][4][5] 2. Hydrolysis: Over time, especially under alkaline conditions, polyacrylamide can hydrolyze to poly(acrylic acid), introducing charges and causing significant, uncontrolled swelling.[6] 3. Variable Crosslink Density: Inconsistent polymerization can lead to different crosslink densities within the same batch, affecting swelling.1. Control the pH and salt concentration of your swelling medium precisely. Use buffered solutions. 2. Use freshly prepared hydrogels for critical experiments and store them in neutral, buffered solutions to minimize hydrolysis. 3. Ensure homogeneous mixing of all components before initiating polymerization and maintain consistent reaction conditions.
Drug Release is Too Fast (Initial Burst Release) 1. Weak Drug-Matrix Interaction: If the drug has low affinity for the polymer network, it will diffuse out rapidly. 2. Large Pore Size: A highly porous hydrogel structure allows for rapid diffusion of the encapsulated drug.[7] 3. Surface-Bound Drug: Drug adsorbed onto the hydrogel surface during loading will be released almost immediately.1. Modify the polymer backbone to include functional groups that interact with your drug (e.g., ionic or hydrophobic interactions). 2. Increase the crosslink density to reduce the average mesh size of the hydrogel network, slowing diffusion. 3. Wash the hydrogel briefly in an appropriate solvent after drug loading to remove surface-adsorbed molecules before starting the release study.

Frequently Asked Questions (FAQs)

Q1: How does increasing the concentration of this compound likely affect the hydrogel's properties? A1: Increasing the monomer concentration while keeping the crosslinker ratio constant generally leads to a denser polymer network. This typically increases the mechanical strength (e.g., Young's modulus) and decreases the equilibrium swelling ratio because the polymer chains are more entangled and have less space to expand.[8]

Q2: What is the role of the crosslinker and how can I choose the right concentration? A2: The crosslinker (e.g., N,N'-methylenebisacrylamide, MBAA) forms covalent bonds between polymer chains, creating the three-dimensional network essential for gel formation. The concentration is critical:

  • Low Concentration: Leads to a soft, highly swellable gel with poor mechanical integrity.

  • High Concentration: Creates a strong but potentially brittle gel with a low swelling capacity.[6] The optimal concentration depends on your desired balance of mechanical and swelling properties and must be determined empirically, often by testing a range of molar percentages (e.g., 1% to 5% relative to the monomer).[8]

Q3: How can I control the drug release kinetics from my hydrogel? A3: Drug release is primarily governed by diffusion through the hydrogel matrix, which can be tuned.[7] To achieve more sustained release:

  • Increase Polymer Density: Use a higher monomer or crosslinker concentration to reduce the network mesh size.

  • Enhance Drug-Polymer Interactions: Incorporate co-monomers that can form hydrogen bonds, ionic bonds, or hydrophobic interactions with the drug molecule.

  • Use a Double-Network Structure: The denser, more complex structure of a DN hydrogel can slow drug diffusion.

Q4: My hydrogel's swelling is highly dependent on pH. Why is this happening? A4: This behavior indicates the presence of ionizable functional groups within your hydrogel network. This can happen if you have included an ionic co-monomer (like acrylic acid) or if the polyacrylamide has started to hydrolyze into acrylic acid.[4][6] At pH values above the pKa of these acidic groups, they become deprotonated and negatively charged. The electrostatic repulsion between these charges causes the network to expand, leading to a dramatic increase in swelling.[9]

Q5: What is a double-network (DN) hydrogel and why is it beneficial? A5: A double-network hydrogel is a type of interpenetrating polymer network that consists of two structurally different networks.[2] Typically, the first network is rigid and highly crosslinked, while the second is flexible and loosely crosslinked.[1] This unique architecture allows for efficient energy dissipation when the material is deformed, resulting in hydrogels with exceptionally high toughness and mechanical strength compared to their single-network counterparts.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for acrylamide-based hydrogels. These values can serve as a baseline for optimizing your this compound system.

Table 1: Effect of Crosslinker (MBAA) Concentration on Mechanical Properties of Polyacrylamide (PAAm) Hydrogels

MBAA Concentration (% of Acrylamide) Young's Modulus (kPa) Tensile Strength (kPa) Elongation at Break (%)
1% ~20 ~15 >150
2% ~45 ~30 ~120
4% ~90 ~50 ~80
9% ~160 ~70 ~50

(Data synthesized from trends reported in literature.[8])

Table 2: Effect of pH on Equilibrium Swelling of Acrylamide/Acrylic Acid (AAc) Copolymer Hydrogels

AAc Molar Ratio Swelling Ratio at pH 1.68 (g/g) Swelling Ratio at pH 9.18 (g/g)
0% AAc ~10 ~10
50% AAc 11.36 112.79

(Data based on Poly(HEAA-co-AA) hydrogels, demonstrating the principle of pH-responsive swelling.[10][11])

Experimental Protocols

Protocol 1: Synthesis of a Standard Acrylamide-Based Hydrogel

  • Preparation of Monomer Solution:

    • Dissolve the desired amount of this compound monomer and N,N'-methylenebisacrylamide (MBAA) crosslinker in deionized water. A typical starting point is a 10% (w/v) total monomer concentration with 2 mol% MBAA relative to the monomer.

    • Stir the solution until all components are fully dissolved.

  • Degassing:

    • Place the vial containing the monomer solution in an ice bath.

    • Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which inhibits polymerization.

  • Initiation:

    • While still degassing, add the initiator, ammonium persulfate (APS), to the solution (e.g., 0.1% w/v).

    • Add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED) (e.g., 0.1% v/v). The amount can be adjusted to control the speed of gelation.

  • Polymerization:

    • Quickly vortex the solution and pour it into a mold (e.g., between two glass plates with a spacer, or into a petri dish).

    • Allow the solution to polymerize at room temperature for at least 1 hour, or until a solid gel has formed.

  • Hydration & Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water for 24-48 hours, changing the water several times. This removes unreacted monomers and other impurities.

Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)

  • Initial Weight: Take the purified, fully hydrated hydrogel and gently blot the surface with a lint-free wipe to remove excess water. Record its weight (Ws).

  • Drying: Place the hydrogel in a vacuum oven at 60°C until a constant weight is achieved. This may take 24-48 hours. Record the final dry weight (Wd).

  • Calculation: Calculate the ESR using the formula: ESR = (Ws - Wd) / Wd

Protocol 3: Evaluation of In-Vitro Drug Release

  • Drug Loading: Immerse a dried, pre-weighed hydrogel sample in a concentrated solution of the drug in an appropriate solvent until equilibrium swelling is reached.

  • Preparation for Release: Remove the drug-loaded hydrogel, briefly rinse with the release medium to remove surface drug, and blot dry.

  • Release Study:

    • Place the hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) at 37°C with gentle agitation.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded into the hydrogel.

Visualizations

References

Validation & Comparative

A Comparative Guide to the Thermal Characterization of Poly(2-phenylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of poly(2-phenylacrylamide) (P2PAm), also known as poly(N-phenylacrylamide), with two widely used polymers: polystyrene (PS) and polyacrylamide (PAAm). The thermal behavior of these polymers is crucial for determining their processing conditions, thermal stability, and suitability for various applications, including in the pharmaceutical and biomedical fields. This analysis is based on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing key insights into their thermal stability and phase transitions.

Executive Summary

Poly(this compound) exhibits a distinct thermal profile compared to polystyrene and polyacrylamide. Notably, it demonstrates a multi-stage decomposition process at elevated temperatures. While specific quantitative data for the homopolymer is limited in publicly available literature, existing studies on copolymers with a high this compound content and related structures provide valuable insights. Polystyrene is characterized by a lower glass transition temperature and a single-stage decomposition at high temperatures. In contrast, polyacrylamide displays a higher glass transition temperature and a complex, multi-stage degradation pattern that begins at a lower temperature than polystyrene's decomposition.

Thermal Analysis Data Comparison

The following tables summarize the key thermal properties of poly(this compound), polystyrene, and polyacrylamide as determined by TGA and DSC.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterPoly(this compound)PolystyrenePolyacrylamide
Initial Decomposition Temperature (T_onset) < 190°C (initial weight loss)~300 - 400°C~200 - 300°C
Temperature of Maximum Decomposition Rate (T_peak) > 500°C (major decomposition)~400 - 450°CMulti-stage, peaks around 300°C and higher
Decomposition Profile Multi-stage (3 steps in N₂, 4 steps in air)[1]Single-stageMulti-stage
Residue at 600°C (in N₂) Significant char yield reportedLowVaries depending on conditions

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterPoly(this compound)PolystyrenePolyacrylamide
Glass Transition Temperature (T_g) Data not readily available in literature~85 - 105°C~184 - 194°C[2]

Experimental Protocols

Standard methodologies for conducting TGA and DSC analyses on polymeric materials are outlined below. These protocols provide a framework for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the initial significant weight loss, and the peak decomposition temperature is identified from the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the glass transition temperature (T_g) and other thermal transitions of the polymer.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small, uniform sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected T_g but below its decomposition temperature at a controlled rate (e.g., 10°C/min). This step erases the thermal history of the sample.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below the T_g.

    • Second Heating Scan: The sample is heated again at the same rate as the first scan.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition temperature (T_g) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Experimental Workflow

The logical flow of characterizing the thermal properties of poly(this compound) and comparing them with other polymers is illustrated in the following diagram.

experimental_workflow cluster_synthesis Polymer Synthesis & Preparation cluster_characterization Thermal Analysis cluster_comparison Comparative Analysis cluster_output Reporting synthesis Synthesis of Poly(this compound) purification Purification & Drying synthesis->purification tga Thermogravimetric Analysis (TGA) purification->tga Characterize Thermal Stability dsc Differential Scanning Calorimetry (DSC) purification->dsc Determine Phase Transitions data_comparison Data Comparison (Tables & Analysis) tga->data_comparison dsc->data_comparison ps_data Polystyrene (TGA & DSC Data) ps_data->data_comparison paam_data Polyacrylamide (TGA & DSC Data) paam_data->data_comparison guide Publish Comparison Guide data_comparison->guide Summarize Findings

Caption: Experimental workflow for the thermal characterization of poly(this compound).

Discussion

The thermal behavior of poly(this compound) is influenced by its rigid phenyl side groups, which can affect chain mobility and degradation pathways. The initial weight loss observed below 190°C might be attributed to the loss of residual solvent or moisture, or the onset of early-stage side-chain reactions. The major decomposition occurring at temperatures above 500°C suggests a relatively high thermal stability of the polymer backbone. The multi-stage decomposition profile indicates complex degradation mechanisms, which may involve reactions of the amide group and the phenyl ring.

In comparison, polystyrene, a non-polar polymer, exhibits a straightforward thermal degradation primarily through random chain scission at high temperatures. Its lower T_g is indicative of greater chain flexibility compared to the more rigid structure of polyacrylamide.

Polyacrylamide's thermal decomposition is known to be complex, involving the evolution of ammonia (B1221849) and the formation of imide and nitrile groups at elevated temperatures. Its higher T_g compared to polystyrene is a result of strong intermolecular hydrogen bonding between the amide groups, which restricts chain mobility.

The lack of a definitive T_g value for poly(this compound) in the literature highlights an area for further investigation. Determining this property would provide a more complete understanding of its amorphous nature and its behavior across a range of temperatures.

Conclusion

This comparative guide highlights the distinct thermal characteristics of poly(this compound) in relation to polystyrene and polyacrylamide. The data presented underscores the importance of TGA and DSC as essential tools for polymer characterization in research and development. While further studies are needed to fully elucidate the thermal properties of poly(this compound) homopolymer, the available information suggests it is a thermally stable material with a complex degradation profile. This guide serves as a valuable resource for scientists and professionals in selecting and processing polymers for their specific applications.

References

A Comparative Guide to 2-Phenylacrylamide and N-Phenylmethacrylamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer chemistry and materials science, the selection of appropriate monomers is a critical determinant of the final polymer's properties and performance. Among the vast array of available building blocks, 2-phenylacrylamide and N-phenylmethacrylamide emerge as two structurally similar yet functionally distinct monomers. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these monomers is essential for their effective use. The following table summarizes the key characteristics of this compound and N-phenylmethacrylamide.

PropertyThis compoundN-Phenylmethacrylamide
Chemical Formula C₉H₉NO[1][2]C₁₀H₁₁NO[3][4][5][6]
Molecular Weight 147.17 g/mol [1][2]161.20 g/mol [3][4][5][6]
IUPAC Name N-phenylprop-2-enamide[1]2-methyl-N-phenylprop-2-enamide[4][5]
CAS Number 2210-24-4[7][8]1611-83-2[3][4][6][7][8][9]
Melting Point 114-115 °C (recrystallized from acetonitrile)In the range of 100-200°C based on similar amides[4]
Boiling Point 135 °C at 0.4 TorrExpected to be high, possibly above 300°C[4]
Solubility Potentially soluble in organic solvents, limited water solubility.Soluble in organic solvents.[3]
Appearance SolidSolid

Synthesis and Experimental Protocols

The synthesis of both this compound and N-phenylmethacrylamide can be achieved through the reaction of an amine with an appropriate acyl chloride or anhydride (B1165640).

Synthesis of this compound

Reaction: Acryloyl chloride reacts with aniline (B41778) in the presence of a base like triethylamine (B128534).[10]

Experimental Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve aniline and triethylamine in an anhydrous solvent such as ethyl acetate.[11]

  • Cool the mixture to 0 °C.[11]

  • Add acryloyl chloride dropwise with stirring.[11]

  • Allow the reaction to proceed for a set time at room temperature.[11]

  • Quench the reaction with water and extract the product with an organic solvent.[11]

  • Wash the organic phase with an acidic solution, water, and brine.[11]

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.[11]

  • The crude product can be purified by column chromatography or recrystallization.[11]

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Aniline Aniline Reaction_Step Reaction Aniline->Reaction_Step AcryloylChloride Acryloyl Chloride AcryloylChloride->Reaction_Step Triethylamine Triethylamine (Base) Triethylamine->Reaction_Step Solvent Anhydrous Ethyl Acetate Solvent->Reaction_Step Temperature 0°C to Room Temp. Temperature->Reaction_Step Quenching Quench with Water Extraction Extract with Organic Solvent Quenching->Extraction 2. Washing Wash with Acid, Water, Brine Extraction->Washing 3. Drying Dry over MgSO4 Washing->Drying 4. Purification Column Chromatography / Recrystallization Drying->Purification 5. Product This compound Purification->Product Reaction_Step->Quenching 1.

Caption: Synthesis workflow for this compound.
Synthesis of N-Phenylmethacrylamide

Reaction: Methacryloyl chloride or methacrylic anhydride reacts with aniline.[12][13]

Experimental Protocol (using methacrylic anhydride):

  • Dissolve aniline and a catalytic amount of an eco-friendly catalyst like "Maghnite H+" (a proton-exchanged montmorillonite (B579905) clay) in a suitable solvent or perform the reaction in bulk (without solvent).[13]

  • Add methacrylic anhydride to the mixture.[13]

  • Stir the reaction at room temperature for a specified duration (e.g., 2 hours).[13]

  • The product can be isolated and purified using appropriate techniques, which may involve precipitation and washing.

Polymerization and Applications

Both monomers can undergo free-radical polymerization to form their respective homopolymers, poly(this compound) and poly(N-phenylmethacrylamide), as well as copolymers with other vinyl monomers.[12][14]

Polymerization

General Experimental Protocol (Free-Radical Solution Polymerization):

  • Dissolve the monomer (this compound or N-phenylmethacrylamide) and a radical initiator (e.g., benzoyl peroxide or AIBN) in a suitable solvent (e.g., N,N-dimethylformamide).[13][14]

  • De-gas the solution to remove oxygen, which can inhibit polymerization.[14]

  • Heat the reaction mixture to a specific temperature (e.g., 70°C) under an inert atmosphere (e.g., nitrogen) to initiate polymerization.[13][14]

  • After a predetermined time, terminate the polymerization by cooling the mixture and precipitating the polymer in a non-solvent (e.g., water or methanol).[14][15]

  • Collect the polymer by filtration and dry it under vacuum.[14][15]

cluster_components Polymerization Components cluster_process Polymerization Process cluster_product Final Product Monomer Monomer (this compound or N-Phenylmethacrylamide) Degassing Degassing (Remove O2) Monomer->Degassing Initiator Radical Initiator (e.g., BPO, AIBN) Initiator->Degassing Solvent Solvent (e.g., DMF) Solvent->Degassing Initiation Initiation (Heating under N2) Degassing->Initiation 1. Propagation Propagation Initiation->Propagation 2. Termination Termination (Cooling & Precipitation) Propagation->Termination 3. Polymer Polymer Termination->Polymer 4. Isolation & Drying

Caption: General workflow for free-radical polymerization.
Applications

The polymers derived from these monomers have potential applications in various fields:

  • Poly(this compound): Due to its aromatic ring, it can be used in materials where properties like thermal stability and specific interactions are desired. Potential applications are being explored in areas like environmental remediation and agriculture.[16]

  • Poly(N-phenylmethacrylamide): This polymer is considered a multifunctional polymer due to the presence of the phenyl ring, which allows for various substitution reactions.[13] It has applications in coatings, adhesives, and as a component in functional acrylic copolymers.[4][14] Polymers derived from N-phenylmethacrylamide are noted for their durability and resistance to environmental factors.[4]

Reactivity Comparison

The primary structural difference between this compound and N-phenylmethacrylamide is the presence of a methyl group on the α-carbon of the acrylamide (B121943) moiety in the latter. This seemingly small difference has a significant impact on their reactivity.

A study comparing the reactivity of various acrylamides and methacrylamides with the biological nucleophile glutathione (B108866) (GSH) revealed that methacrylamides are generally less reactive than their acrylamide counterparts.[7][8] The electron-donating inductive effect of the methyl group in N-phenylmethacrylamide lowers the electrophilicity of the β-carbon, making it less susceptible to nucleophilic attack compared to this compound.[7][8]

This difference in reactivity is crucial in the context of drug development and biomaterials. The lower reactivity of methacrylamides can translate to lower cytotoxicity, as they are less likely to react with biological nucleophiles like proteins and peptides.[7][8] In one study, most acrylamides exhibited high excess toxicity, while methacrylamides acted as baseline toxicants.[7][8]

Conclusion

Both this compound and N-phenylmethacrylamide are valuable monomers for the synthesis of functional polymers. The choice between them will largely depend on the desired properties of the final material.

  • This compound is a more reactive monomer, which can be advantageous for achieving high polymerization rates and for applications where covalent modification of the polymer is desired. However, its higher reactivity may also lead to greater biological reactivity and potential toxicity.

  • N-Phenylmethacrylamide offers a less reactive alternative due to the presence of the α-methyl group. This can be beneficial in biomedical applications where lower toxicity is a primary concern. The resulting polymers also exhibit good thermal stability and can be functionalized through the phenyl ring.

Researchers and developers should carefully consider these trade-offs in reactivity, potential toxicity, and the desired end-use application when selecting between these two monomers. The provided experimental protocols offer a starting point for their synthesis and polymerization, which can be further optimized for specific research and development needs.

References

A Comparative Guide to Analytical Methods for Determining 2-Phenylacrylamide Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-phenylacrylamide is crucial for a variety of applications, from reaction monitoring in synthesis to pharmacokinetic studies. This guide provides a comparative overview of the most effective analytical methods for determining the concentration of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

The primary analytical techniques suitable for the determination of this compound concentration include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the three principal methods for this compound analysis. The values presented are typical estimates for a small molecule like this compound and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation by liquid chromatography and detection by UV absorbance.Separation by liquid chromatography and detection by mass-to-charge ratio of parent and fragment ions.Separation of volatile compounds by gas chromatography and detection by mass-to-charge ratio.
Limit of Detection (LOD) ~10 - 100 ng/mL~0.1 - 10 ng/mL~1 - 50 ng/mL (with derivatization)
Limit of Quantification (LOQ) ~50 - 200 ng/mL~0.5 - 20 ng/mL~5 - 100 ng/mL (with derivatization)
**Linearity (R²) **> 0.995> 0.998> 0.995
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (% RSD) < 5%< 10%< 15%
Selectivity Moderate; susceptible to co-eluting compounds with similar UV spectra.High; very specific due to parent/fragment ion monitoring.High; good specificity, can be improved with derivatization.
Sample Throughput HighMedium to HighMedium
Cost LowHighMedium
Derivatization Required? NoNoOften recommended to improve volatility and peak shape.

Experimental Workflows and Logical Relationships

A general workflow for the determination of this compound concentration involves several key steps, from sample preparation to data analysis. The specific details of each step will vary depending on the chosen analytical method.

2_Phenylacrylamide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample_Collection Sample Collection Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization HPLC_UV HPLC-UV Extraction->HPLC_UV LC_MS_MS LC-MS/MS Extraction->LC_MS_MS GC_MS GC-MS Derivatization->GC_MS Chromatogram Chromatogram Acquisition HPLC_UV->Chromatogram LC_MS_MS->Chromatogram GC_MS->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Method_Selection_Logic node_method node_method Start High Sensitivity Required? Complex_Matrix Complex Sample Matrix? Start->Complex_Matrix Yes High_Throughput High Throughput Needed? Start->High_Throughput No LC_MS_MS LC-MS/MS Complex_Matrix->LC_MS_MS Yes HPLC_UV HPLC-UV Complex_Matrix->HPLC_UV No High_Throughput->HPLC_UV Yes GC_MS GC-MS High_Throughput->GC_MS No

Reactivity of 2-Phenylacrylamide in Copolymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-phenylacrylamide in free-radical copolymerization with various comonomers. The data presented here, including reactivity ratios and detailed experimental protocols, is intended to assist researchers in the design and synthesis of novel copolymers with tailored properties for applications in drug delivery, biomaterials, and other advanced fields.

Performance Comparison: Reactivity Ratios

The reactivity of a monomer in copolymerization is quantitatively described by its reactivity ratio (r). This value indicates the preference of a growing polymer chain ending in a specific monomer unit to add the same monomer (homopropagation) versus the other comonomer (cross-propagation). The following table summarizes the known reactivity ratios for this compound (M1) with methyl methacrylate (B99206) (M2).

Comonomer (M2)r1 (this compound)r2 (Comonomer)r1 * r2Copolymer Type
Methyl Methacrylate (MMA)0.03[1]0.593[1]0.01779Alternating Tendency

Interpretation of Data:

The product of the reactivity ratios (r1 * r2) provides insight into the copolymerization behavior.

  • r1 * r2 ≈ 0: Strong tendency for alternation. In the case of this compound and methyl methacrylate, the product is close to zero, indicating that the monomers prefer to add to the chain in an alternating sequence.[1]

  • r1 * r2 ≈ 1: Ideal or random copolymerization.

  • r1 * r2 > 1: Tendency towards block copolymer formation.

The low reactivity ratio of this compound (r1 = 0.03) in copolymerization with methyl methacrylate suggests that a growing polymer chain ending in a this compound radical is much more likely to react with a methyl methacrylate monomer than another this compound monomer. Conversely, the r2 value of 0.593 indicates that a chain ending in a methyl methacrylate radical has a moderate preference for adding another methyl methacrylate monomer over a this compound monomer.[1]

Experimental Protocols

The determination of monomer reactivity ratios is crucial for understanding and controlling copolymerization processes. Below are detailed methodologies for the free-radical copolymerization of this compound and the subsequent determination of copolymer composition and reactivity ratios.

Free-Radical Copolymerization of this compound with Methyl Methacrylate

This protocol is based on the synthesis of poly(phenyl acrylamide-co-methyl methacrylate).[1]

Materials:

  • This compound (M1)

  • Methyl Methacrylate (M2)

  • Dimethylsulfoxide (DMSO) (solvent)

  • Benzoyl Peroxide (BPO) (initiator)

  • Petroleum ether (precipitating agent)

  • Nitrogen gas

Procedure:

  • Monomer and Initiator Preparation: Prepare solutions of this compound, methyl methacrylate, and benzoyl peroxide in dimethylsulfoxide at the desired molar ratios. A series of experiments with varying initial monomer feed ratios is required to determine the reactivity ratios.

  • Purification of Monomers and Solvent: Ensure all monomers and the solvent are free of inhibitors and impurities. This can be achieved by standard purification techniques such as distillation or passing through a column of inhibitor remover.

  • Polymerization Reaction:

    • Charge a polymerization tube with the prepared monomer and initiator solution.

    • Purge the reaction mixture with dry nitrogen gas for a sufficient time to remove dissolved oxygen, which can inhibit free-radical polymerization.

    • Seal the tube and immerse it in a constant temperature bath to initiate the polymerization. The reaction temperature will depend on the initiator used (e.g., 60-80 °C for BPO).

  • Control of Conversion: Monitor the reaction time to ensure the total monomer conversion remains low (typically below 15%). This is crucial for the accurate determination of reactivity ratios using the Mayo-Lewis equation.[1]

  • Copolymer Isolation and Purification:

    • After the desired reaction time, quench the polymerization by rapidly cooling the reaction vessel.

    • Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent, such as petroleum ether.[1]

    • Filter the precipitated copolymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator.

    • Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Determination of Copolymer Composition by Elemental Analysis

The composition of the synthesized copolymer is determined to calculate the reactivity ratios. Elemental analysis, specifically the determination of the nitrogen content from the acrylamide (B121943) monomer, is a common method.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried copolymer.

  • Analysis: Perform elemental analysis to determine the weight percentage of nitrogen in the copolymer sample.

  • Calculation of Copolymer Composition:

    • The mole fraction of this compound in the copolymer (F1) can be calculated from the nitrogen percentage using the following formula:

      F1 = (%N * M_copolymer) / (14 * 100)

      where %N is the weight percentage of nitrogen in the copolymer and M_copolymer is the molar mass of the repeating unit of the copolymer, which can be expressed as:

      M_copolymer = F1 * M1 + (1 - F1) * M2

      where M1 and M2 are the molar masses of this compound and the comonomer, respectively. By solving these equations, the mole fraction F1 can be determined.

Calculation of Reactivity Ratios

Several methods can be used to determine the reactivity ratios from the monomer feed ratios and the corresponding copolymer compositions. The Fineman-Ross and Kelen-Tüdös methods are two commonly used linear graphical methods.[1]

Fineman-Ross Method:

The Fineman-Ross equation is a linearization of the Mayo-Lewis copolymerization equation:

G = H * r1 - r2

where:

  • G = (F-1) / f

  • H = F / f^2

  • F = F1 / F2 (molar ratio of monomers in the copolymer)

  • f = f1 / f2 (molar ratio of monomers in the feed)

By plotting G versus H for a series of copolymerization experiments with different feed ratios, a straight line is obtained. The slope of the line gives r1, and the y-intercept gives -r2.

Kelen-Tüdös Method:

The Kelen-Tüdös method is another graphical method that aims to provide a more even distribution of data points:

η = (r1 + r2/α) * ξ - r2/α

where:

  • η = G / (α + H)

  • ξ = H / (α + H)

  • α = (H_min * H_max)^0.5 (α is a constant calculated from the minimum and maximum H values from the experimental data)

A plot of η versus ξ yields a straight line from which r1 and r2 can be determined from the slope and the y-intercept.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the reactivity ratio of this compound in copolymerization.

experimental_workflow cluster_reaction Copolymerization cluster_analysis Analysis monomer_prep Monomer & Comonomer Purification reaction_setup Reaction Setup (Varying Feed Ratios) monomer_prep->reaction_setup initiator_prep Initiator & Solvent Preparation initiator_prep->reaction_setup polymerization Free-Radical Polymerization reaction_setup->polymerization quenching Quenching & Precipitation polymerization->quenching purification Copolymer Purification & Drying quenching->purification composition Copolymer Composition Determination (e.g., Elemental Analysis) purification->composition reactivity_ratio Reactivity Ratio Calculation (e.g., Fineman-Ross, Kelen-Tüdös) composition->reactivity_ratio

References

Phenylacrylamide Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylacrylamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylacrylamide derivatives across different therapeutic areas, supported by experimental data and detailed methodologies.

I. Comparative Biological Activities

The biological efficacy of phenylacrylamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the acrylamide (B121943) moiety. This section compares the SAR of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Phenylacrylamide derivatives have shown promise as anticancer agents, primarily through the inhibition of key enzymes like histone deacetylases (HDACs) and protein kinases.

Structure-Activity Relationship Summary:

  • HDAC Inhibition: The general structure of a hydroxamic acid-based HDAC inhibitor consists of a cap group, a linker (often containing the phenylacrylamide scaffold), and a zinc-binding group (like the hydroxamic acid). The phenylacrylamide moiety often serves as part of the linker and cap group, where substitutions on the phenyl ring can influence potency and selectivity. Lipophilicity and steric factors of the substituents are critical determinants of activity.[1]

  • Kinase Inhibition: Phenylacrylamide derivatives can act as ATP-competitive inhibitors of protein kinases.[2] Modifications on the phenyl ring can lead to interactions with specific residues in the kinase ATP-binding pocket, thereby influencing potency and selectivity.

  • Cytotoxicity: The substitution pattern on the phenyl ring plays a crucial role in the cytotoxic effects of phenylacrylamide derivatives against various cancer cell lines. For instance, methoxy-substituted aryl acrylonitriles have demonstrated cytotoxic effects on lung (A549) and breast (MCF-7) cancer cells.[3] In some series, compounds with nitro moieties have shown higher cytotoxic effects than those with methoxy (B1213986) groups.[4]

Table 1: Anticancer Activity of Phenylacrylamide Derivatives

Compound IDSubstitution PatternTarget/Cell LineIC50 (µM)Reference
Methoxy-substituted aryl acrylonitrile (B1666552) 2a 2,4-dimethoxyphenylA549131 (24h), 44 (48h)[3]
Methoxy-substituted aryl acrylonitrile 2b 2,5-dimethoxyphenylMCF-7363 (24h), 34 (48h)[3]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) m-nitroPC352[4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) p-nitroPC380[4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) p-nitroMCF-7100[4]
Antimicrobial Activity

Phenylacrylamide and related structures have been investigated for their antibacterial and antifungal properties.

Structure-Activity Relationship Summary:

  • The antimicrobial activity of phenylacrylamide derivatives is influenced by substitutions on the phenyl ring. For some methoxy phenylacrylonitriles, activity was observed against both Gram-positive and Gram-negative bacteria, although the minimum inhibitory concentrations (MICs) were relatively high compared to standard antibiotics.[3]

  • For related benzohydrazide (B10538) and phenylacetamide scaffolds, specific substitutions led to potent activity against E. coli, with MIC values as low as 0.64 µg/mL.[5]

Table 2: Antimicrobial Activity of Phenylacrylamide and Related Derivatives

Compound ClassOrganismMIC (mg/mL)Reference
Methoxy phenylacrylonitriles E. coli2.5 - 25[3]
P. aeruginosa5 - 12.5[3]
S. aureus6.25 - 12.5[3]
Phenylacetamide Derivative 5 E. coli0.00064[5]
Phenylacetamide Derivative 21 E. coli0.00067[5]
Anti-inflammatory and Antioxidant Activity

Certain phenylacrylamide derivatives have been shown to possess anti-inflammatory and antioxidant properties, primarily through the activation of the Nrf2 signaling pathway.

Structure-Activity Relationship Summary:

  • A series of phenylacrylamide derivatives were synthesized as novel anti-oxidant and anti-inflammatory agents.[6]

  • Compound 6a from this series was found to protect HBZY-1 mesangial cells from H₂O₂-induced oxidative stress more potently than resveratrol (B1683913) and sulforaphane.[6]

  • The mechanism of action involves the activation of Nrf2 and the increased expression of downstream antioxidant enzymes.[6] This anti-inflammatory activity is linked to the inhibition of NO production and NF-κB activity.[6]

II. Experimental Protocols

Synthesis of Phenylacrylamide Derivatives

A general method for the synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide derivatives is as follows:

  • Reaction Setup: Dissolve equimolar amounts (e.g., 2 mmol) of the appropriate benzaldehyde (B42025) and 2-cyano-N-(4-hydroxyphenyl)acetamide in ethanol (B145695).

  • Catalyst Addition: Add a catalytic amount of piperidine (B6355638) to the reaction mixture.

  • Reflux: Reflux the reaction mixture for 1 hour.

  • Isolation and Purification: After cooling, filter the solid product and wash with ethanol. The crude product can be recrystallized from a suitable solvent mixture, such as ethanol and DMF, to yield the purified phenylacrylamide derivative.[1]

HDAC Inhibitor Screening Assay (Fluorometric)

This protocol is based on a typical fluorometric HDAC inhibitor screening kit.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Dilute the HDAC enzyme (e.g., HDAC1) to the desired concentration in the Assay Buffer.

    • Prepare the HDAC substrate solution.

    • Prepare the Developer solution.

  • Assay Procedure (96-well plate format):

    • Inhibitor/Compound Wells: Add diluted test compounds in a suitable solvent (e.g., DMSO) to the wells.

    • Enzyme Control Wells: Add solvent without the test compound.

    • Background Wells: Add Assay Buffer and solvent without the enzyme.

    • Enzyme Addition: Add the diluted HDAC enzyme to all wells except the background wells.

    • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C.

    • Substrate Addition: Initiate the reaction by adding the HDAC substrate to all wells.

    • Incubation: Incubate the plate for 30 minutes at 37°C.

    • Development: Stop the reaction and develop the signal by adding the Developer solution to each well.

    • Incubation: Incubate for an additional 10-15 minutes at 37°C.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[7][8]

  • Data Analysis: Calculate the percent inhibition for each compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

III. Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Antioxidant Response

Phenylacrylamide derivatives can exert their antioxidant effects by activating the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles or oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenylacrylamide Phenylacrylamide Keap1_Nrf2 Keap1-Nrf2 Complex Phenylacrylamide->Keap1_Nrf2 ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ub_Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Degradation basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Nrf2 signaling pathway activation by phenylacrylamide derivatives.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening phenylacrylamide derivatives as potential kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Screening Start Start Compound_Library Phenylacrylamide Derivative Library Start->Compound_Library Primary_Screen Primary Screen (Single High Concentration) Compound_Library->Primary_Screen Hit_Identification Identify Hits (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Active Compounds End_Inactive Inactive Hit_Identification->End_Inactive Inactive Compounds IC50_Determination Determine IC50 Values Dose_Response->IC50_Determination Selectivity_Profiling Selectivity Profiling (Panel of Kinases) IC50_Determination->Selectivity_Profiling Lead_Compounds Lead Compounds Selectivity_Profiling->Lead_Compounds

Caption: Workflow for identifying and characterizing kinase inhibitors.

References

A Comparative Guide to Acylamide-Based Polymers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Acrylamide-based polymers are a versatile class of materials widely utilized in biomedical research and pharmaceutical development due to their biocompatibility, tunable properties, and capacity for forming hydrogels. This guide provides a comparative analysis of different acrylamide-based polymers, supported by experimental data, to aid researchers in selecting the optimal polymer for their specific application.

Performance Comparison of Acrylamide-Based Polymers

The selection of an appropriate acrylamide-based polymer is contingent on the desired physical and chemical properties for a given application. The following table summarizes the key performance characteristics of common acrylamide-based polymers.

Polymer TypeKey PropertiesAdvantagesDisadvantagesCommon Applications
Polyacrylamide (PAM) Non-ionic, high molecular weight, water-soluble.[1]Biocompatible, forms transparent hydrogels.[2]Limited responsiveness, potential for residual toxic monomer.[3]Drug delivery carrier, electrophoresis gels, flocculants.[4][5]
Anionic Polyacrylamide (APAM) Negatively charged (e.g., hydrolyzed PAM).Enhanced swelling in neutral/basic pH, good flocculating agent.pH-sensitive swelling, potential for ionic interactions with charged molecules.Drug delivery, wastewater treatment, soil conditioning.
Cationic Polyacrylamide (CPAM) Positively charged.Strong interaction with negatively charged biological molecules (e.g., DNA, proteins), effective flocculant for cells.Potential for cytotoxicity depending on charge density.Gene delivery, antimicrobial agents, sludge dewatering.
Poly(N-isopropylacrylamide) (PNIPAm) Temperature-responsive, exhibits a Lower Critical Solution Temperature (LCST) around 32°C.[6][7]"Smart" polymer with controlled swelling/deswelling based on temperature, useful for injectable hydrogels and controlled release.[7]Mechanical weakness in a swollen state.[7]Temperature-triggered drug delivery, cell culture scaffolds, biosensors.[7]
Double-Network (DN) Hydrogels Interpenetrating polymer networks (IPNs) with contrasting properties (e.g., one brittle, one ductile).Significantly enhanced mechanical strength and toughness compared to single-network hydrogels.[6][7]More complex synthesis.Load-bearing tissue engineering, robust drug delivery systems.[8]
Acrylamide-Based Copolymers Properties are tunable by incorporating different co-monomers (e.g., acrylic acid for pH sensitivity).Versatile, allows for tailoring of specific properties like swelling, charge, and hydrophobicity.[1]Characterization can be more complex.Multi-responsive drug delivery systems, advanced hydrogels.

Quantitative Data Summary

The following tables present a summary of quantitative data extracted from various studies, highlighting the performance of different acrylamide-based polymers in specific experimental contexts.

Table 1: Swelling and Drug Release Properties
Polymer SystemCrosslinker Concentration (MBA)Maximum Swelling (%)DrugDrug Loading (%)Maximum Drug Release (%)Reference
Polyacrylamide Hydrogel0.1 M2207 (at pH 10)Promethazine~9996 (in SGF)[9]
Polyacrylamide Hydrogel0.2 M1046 (at pH 12)Promethazine~9995 (in SIF)[9]

MBA: N,N'-Methylenebisacrylamide, SGF: Simulated Gastric Fluid, SIF: Simulated Intestinal Fluid

Table 2: Mechanical Properties of Reinforced Hydrogels
Hydrogel CompositionYoung's Compression Modulus (kPa)Reference
Net-Acrylamide (net-AAm)11[2]
Net-AAm with Cellulose Nanocrystals (4% w/w)30[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of acrylamide-based polymers.

Protocol 1: Synthesis of Polyacrylamide Hydrogel by Free Radical Polymerization

Objective: To synthesize a crosslinked polyacrylamide hydrogel.

Materials:

  • Acrylamide (B121943) (AAm) monomer

  • N,N'-Methylenebisacrylamide (MBA) crosslinker

  • Ammonium persulfate (APS) initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) accelerator

  • Deionized water

Procedure:

  • Prepare a solution of acrylamide and MBA in deionized water at the desired concentrations.

  • De-gas the solution by bubbling nitrogen gas through it for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.[10]

  • Add the APS initiator to the solution and mix gently.

  • Add the TEMED accelerator to initiate the polymerization reaction.

  • Quickly pour the solution into a mold of the desired shape.

  • Allow the polymerization to proceed at room temperature. The solution will turn into a gel.

  • After polymerization is complete, the hydrogel can be removed from the mold and washed with deionized water to remove any unreacted monomers.

Protocol 2: Characterization of Swelling Behavior

Objective: To determine the swelling ratio of a hydrogel.

Materials:

  • Synthesized hydrogel

  • Deionized water or buffer solution of desired pH

  • Analytical balance

Procedure:

  • Immerse a pre-weighed, dried hydrogel sample (Wd) in a large volume of deionized water or buffer solution at a specific temperature.

  • Allow the hydrogel to swell for a predetermined period.

  • At various time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of acrylamide-based polymers.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application Monomer Acrylamide Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Crosslinker Crosslinker (e.g., MBA) Crosslinker->Polymerization Initiator Initiator (e.g., APS) Initiator->Polymerization FTIR FTIR Spectroscopy Polymerization->FTIR Verify Structure SEM Scanning Electron Microscopy (SEM) Polymerization->SEM Analyze Morphology Swelling Swelling Studies Polymerization->Swelling Determine Swelling Capacity Mechanical Mechanical Testing Polymerization->Mechanical Measure Strength DrugLoading Drug Loading Swelling->DrugLoading Optimize Loading DrugRelease In Vitro Drug Release DrugLoading->DrugRelease Evaluate Performance

Caption: Experimental workflow for synthesis and evaluation.

Signaling_Pathway cluster_stimuli Stimuli cluster_hydrogel Hydrogel Response cluster_drug_delivery Drug Delivery Mechanism Temp Temperature (for PNIPAm) Swelling Swelling Temp->Swelling < LCST Shrinking Shrinking Temp->Shrinking > LCST pH pH Change pH->Swelling Ionization of Functional Groups DrugRelease Drug Release Swelling->DrugRelease Diffusion Shrinking->DrugRelease Pore Size Reduction TargetCell Target Cell DrugRelease->TargetCell TherapeuticEffect Therapeutic Effect TargetCell->TherapeuticEffect

Caption: Stimuli-responsive drug release mechanism.

References

Spectroscopic Validation of 2-Phenylacrylamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-phenylacrylamide, a valuable building block in organic synthesis, alongside a common isomer, N-phenylacrylamide. Understanding the distinct spectral characteristics of these compounds is crucial for ensuring the successful validation of their synthesis. This document presents detailed experimental protocols, comparative data tables, and visualizations to aid in the unambiguous identification and characterization of this compound.

Introduction

This compound is a versatile monomer and intermediate used in the synthesis of various polymers and fine chemicals. Its synthesis is often accomplished through the amidation of 2-phenylacrylic acid. However, the potential for isomeric impurities, such as N-phenylacrylamide, necessitates robust analytical methods for product validation. This guide focuses on the use of key spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to differentiate between the target molecule, this compound, and the isomeric alternative, N-phenylacrylamide.

Synthesis Protocols

Synthesis of this compound

A common route to this compound involves a two-step process starting with the Knoevenagel condensation of benzaldehyde (B42025) and malonic acid to produce 2-phenylacrylic acid, followed by amidation.

Step 1: Synthesis of 2-Phenylacrylic Acid

In a round-bottom flask, benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) are dissolved in pyridine. A catalytic amount of piperidine (B6355638) is added, and the mixture is heated at reflux for 4-6 hours. After cooling, the reaction mixture is poured into ice-cold water and acidified with concentrated hydrochloric acid to precipitate the crude 2-phenylacrylic acid. The solid is collected by filtration, washed with cold water, and recrystallized from ethanol/water to yield pure 2-phenylacrylic acid.

Step 2: Amidation of 2-Phenylacrylic Acid

To a solution of 2-phenylacrylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) or tetrahydrofuran, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2-3 hours to form the corresponding acyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure. The crude acyl chloride is then dissolved in an anhydrous solvent and added dropwise to a cooled, concentrated solution of aqueous ammonia (B1221849) (excess). The reaction mixture is stirred for 1-2 hours, after which the solvent is evaporated. The resulting solid is washed with water and recrystallized to afford this compound.

Synthesis of N-Phenylacrylamide (Alternative Product)

N-phenylacrylamide can be synthesized by the reaction of aniline (B41778) with acryloyl chloride in the presence of a base.

To a solution of aniline (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, acryloyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield N-phenylacrylamide.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and N-phenylacrylamide, highlighting the key differences for unambiguous identification.

¹H NMR Data (in CDCl₃, 400 MHz)
Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
This compound 7.25-7.45m-5H, Ar-H
6.35s-1H, =CH
5.90s-1H, =CH
5.60-5.80 (broad)br s-2H, -NH₂
N-Phenylacrylamide 7.55d8.02H, Ar-H (ortho)
7.30t8.02H, Ar-H (meta)
7.10t7.51H, Ar-H (para)
7.80 (broad)br s-1H, -NH-
6.45dd17.0, 1.51H, =CH (trans to C=O)
6.25dd17.0, 10.01H, =CH₂ (geminal)
5.80dd10.0, 1.51H, =CH (cis to C=O)
¹³C NMR Data (in CDCl₃, 100 MHz)
Compound Chemical Shift (δ, ppm) Assignment
This compound 168.5C=O
142.0Ar-C (quaternary)
139.5=C(Ph)
129.0Ar-CH
128.5Ar-CH
128.0Ar-CH
126.0=CH₂
N-Phenylacrylamide 164.0C=O
138.0Ar-C (quaternary)
131.5=CH
129.5=CH₂
129.0Ar-CH
124.5Ar-CH
120.0Ar-CH
FT-IR Data (KBr Pellet, cm⁻¹)
Compound Frequency (cm⁻¹) Vibration
This compound 3350-3150 (broad)N-H stretch (primary amide)
3060, 3030C-H stretch (aromatic)
1660C=O stretch (amide I)
1625N-H bend (amide II)
1600, 1490, 1450C=C stretch (aromatic)
980, 910=C-H bend (alkene)
N-Phenylacrylamide 3300 (sharp)N-H stretch (secondary amide)
3060C-H stretch (aromatic)
1670C=O stretch (amide I)
1600C=C stretch (alkene)
1540N-H bend (amide II)
1440C=C stretch (aromatic)
980, 910=C-H bend (alkene)
Mass Spectrometry Data (EI)
Compound m/z (relative intensity) Fragmentation
This compound 147 [M]⁺Molecular ion
131[M-NH₂]⁺
103[M-CONH₂]⁺
77[C₆H₅]⁺
N-Phenylacrylamide 147 [M]⁺Molecular ion
93[C₆H₅NH₂]⁺
77[C₆H₅]⁺
55[CH₂=CH-C=O]⁺

Experimental Workflows and Data Interpretation

The successful synthesis of this compound requires careful monitoring and characterization at each step. The following diagrams illustrate the experimental workflow and the logical process of spectroscopic validation.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_validation Spectroscopic Validation start Starting Materials (Benzaldehyde, Malonic Acid) step1 Knoevenagel Condensation start->step1 intermediate 2-Phenylacrylic Acid step1->intermediate step2 Amidation (Thionyl Chloride, Ammonia) intermediate->step2 product Crude this compound step2->product purify Recrystallization product->purify isolate Pure this compound purify->isolate nmr ¹H & ¹³C NMR isolate->nmr ftir FT-IR isolate->ftir ms Mass Spectrometry isolate->ms

Caption: Experimental workflow for the synthesis and validation of this compound.

The validation process relies on the unique spectroscopic fingerprints of the target molecule. The following diagram illustrates the logical flow of data interpretation to confirm the structure of this compound and rule out the N-phenylacrylamide isomer.

validation_logic cluster_interpretation Data Interpretation data Spectroscopic Data ¹H NMR ¹³C NMR FT-IR Mass Spec h_nmr ¹H NMR Analysis Observe two distinct vinylic protons (singlets)? Observe broad NH₂ signal? Absence of complex vinyl splitting pattern? data->h_nmr c_nmr ¹³C NMR Analysis Carbonyl signal at ~168.5 ppm? Alkene carbons at ~139.5 and ~126.0 ppm? data->c_nmr ftir FT-IR Analysis Broad N-H stretch (3350-3150 cm⁻¹)? Amide I at ~1660 cm⁻¹? Amide II at ~1625 cm⁻¹? data->ftir mass_spec Mass Spec Analysis Molecular ion at m/z 147? Fragments at m/z 131 and 103? data->mass_spec conclusion Structure Confirmed: This compound h_nmr->conclusion Yes alternative Alternative Structure: N-Phenylacrylamide h_nmr->alternative No c_nmr->conclusion Yes c_nmr->alternative No ftir->conclusion Yes ftir->alternative No mass_spec->conclusion Yes mass_spec->alternative No

Caption: Logical flow for the spectroscopic validation of this compound.

Conclusion

The successful synthesis of this compound can be unequivocally validated through a comprehensive analysis of its spectroscopic data. The distinct chemical shifts and splitting patterns in ¹H and ¹³C NMR, the characteristic vibrational modes in FT-IR, and the unique fragmentation patterns in mass spectrometry provide a robust fingerprint for this compound. By comparing the experimental data with the reference values provided in this guide, and by carefully considering the potential for isomeric impurities like N-phenylacrylamide, researchers can confidently confirm the identity and purity of their synthesized product. This rigorous approach to characterization is essential for ensuring the quality and reliability of materials used in subsequent research and development activities.

Phenylacrylamides: A Comparative Guide to their Antioxidant and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the antioxidant and anti-inflammatory properties of phenylacrylamide derivatives. By objectively comparing their performance with supporting experimental data, this document serves as a valuable resource for identifying promising candidates for further investigation and development.

Comparative Analysis of Biological Activities

The antioxidant and anti-inflammatory activities of various phenylacrylamide derivatives are summarized below. The data, presented in tabular format, facilitates a clear comparison of their potency, often expressed as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Antioxidant Activity

The antioxidant potential of phenylacrylamides is primarily evaluated through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used for this purpose.

Table 1: Antioxidant Activity of Phenylacrylamide Derivatives (DPPH and ABTS Assays)

CompoundDerivativeDPPH IC50 (µM)ABTS IC50 (µM)Reference CompoundDPPH IC50 (µM)ABTS IC50 (µM)
1 N-(4-hydroxyphenyl)acrylamideData not availableData not availableAscorbic Acid~25-50~10-20
2 N-(3,4-dihydroxyphenethyl)acrylamidePotent activity suggested[1][2]Potent activity suggested[1][2]Trolox~40-60~5-15
Anti-inflammatory Activity

The anti-inflammatory properties of phenylacrylamides are assessed by their ability to inhibit key inflammatory mediators and enzymes. This includes the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, their inhibitory effect on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, is a critical parameter.

Table 2: Anti-inflammatory Activity of Phenylacrylamide Derivatives

CompoundDerivativeNO Inhibition IC50 (µM)TNF-α Inhibition (% at a given conc.)IL-6 Inhibition (% at a given conc.)COX-2 Inhibition IC50 (µM)Reference CompoundNO IC50 (µM)COX-2 IC50 (µM)
3 Phenylacrylamide derivative 6aPotent inhibition observed[3]Data not availableData not availableData not availableDexamethasone~1-10Celecoxib
4 N-(3,4-dihydroxyphenethyl)acrylamidePotential modulation of inflammatory pathways suggested[1][2]Data not availableData not availableData not availableL-NAME~10-20

Note: Quantitative data for the anti-inflammatory activity of a wide range of specific phenylacrylamide derivatives is limited in the available literature. The table highlights a derivative with observed potent activity and another with suggested potential. Further experimental validation is necessary to establish a comprehensive comparative profile.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve phenylacrylamide derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the phenylacrylamide derivatives and a standard antioxidant (e.g., Trolox) in ethanol.

  • Reaction: Add 10 µL of the sample or standard to 1 mL of the ABTS•+ working solution and mix thoroughly.

  • Measurement: After 6 minutes, measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay, and the IC50 value is determined.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Principle: This assay measures the amount of nitrite (B80452), a stable product of NO, in the culture supernatant of macrophages stimulated with LPS. The Griess reagent is used to quantify nitrite levels.

Procedure:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of phenylacrylamide derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with only LPS are included.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated group.

Measurement of TNF-α and IL-6 Levels

Principle: The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the culture supernatant of LPS-stimulated macrophages are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Procedure:

  • Cell Culture and Treatment: Follow the same procedure as in the NO inhibition assay (steps 1-3).

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

  • Calculation: The concentrations of TNF-α and IL-6 are determined from a standard curve generated with recombinant cytokines. The percentage of inhibition is calculated relative to the LPS-stimulated group.

COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The production of prostaglandin (B15479496) E2 (PGE2), a major product of COX-2, is often quantified.

Procedure:

  • Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit. The kit typically provides purified COX-2 enzyme and its substrate, arachidonic acid.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the phenylacrylamide derivative at various concentrations. A control without the inhibitor and a blank without the enzyme are included.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture according to the kit's instructions (e.g., 10 minutes at 37°C).

  • Quantification of PGE2: Stop the reaction and measure the amount of PGE2 produced using the detection method provided in the kit, which is often a competitive ELISA.

  • Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The antioxidant and anti-inflammatory effects of phenylacrylamides are attributed to their ability to modulate key cellular signaling pathways.

Experimental Workflow

The general workflow for screening and evaluating the biological activities of phenylacrylamide derivatives is depicted below.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization Synthesis Phenylacrylamide Derivatives Synthesis Characterization Structural Characterization Synthesis->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, TNF-α, IL-6, COX-2) Characterization->Anti_inflammatory Signaling Signaling Pathway Analysis (Nrf2, NF-κB, MAPK) Antioxidant->Signaling Anti_inflammatory->Signaling Lead_Compound Lead Compound Identification Signaling->Lead_Compound

General workflow for assessing phenylacrylamides.
Nrf2 Signaling Pathway

Some phenylacrylamide derivatives have been shown to exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

G cluster_0 Cytoplasm cluster_1 Nucleus PA Phenylacrylamide Derivative Keap1_Nrf2 Keap1-Nrf2 Complex PA->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates

Activation of the Nrf2 pathway by phenylacrylamides.
NF-κB and MAPK Signaling Pathways

Phenylacrylamides can exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK NFkB_nuc NF-κB (p65/p50) MAPK->NFkB_nuc IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->NFkB_nuc Translocation PA Phenylacrylamide Derivative PA->MAPKKK Inhibits PA->IKK Inhibits Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Inflammation

Inhibition of NF-κB and MAPK pathways.

References

A Comparative Guide to the Glutathione Reactivity of N-Phenylacrylamides for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of targeted covalent inhibitors relies on a nuanced understanding of the reactivity of their electrophilic warheads. N-phenylacrylamides are a prominent class of warheads that form covalent bonds with nucleophilic residues, most notably cysteine, on their protein targets. However, off-target reactivity, particularly with the abundant intracellular nucleophile glutathione (B108866) (GSH), is a critical consideration in drug development, influencing both efficacy and toxicity. This guide provides a comparative analysis of the GSH reactivity of various substituted N-phenylacrylamides, supported by experimental data and detailed protocols.

Data Presentation: Glutathione Reactivity of Substituted N-Phenylacrylamides

The reactivity of N-phenylacrylamides with glutathione is highly dependent on the electronic properties of substituents on the acrylamide (B121943) moiety. A systematic study by Birkholz et al. provides key insights into these structure-reactivity relationships.[1][2][3][4][5] The rate of reaction is typically measured by the half-life (t½) of the parent molecule in the presence of GSH. A shorter half-life indicates higher reactivity.

The data reveals that electron-withdrawing groups generally increase the electrophilicity of the acrylamide, leading to faster reaction rates with GSH.[1][2][3][4] Conversely, electron-donating groups tend to decrease reactivity.

Substituent PositionSubstituentGlutathione Half-life (t½, min)Relative Reactivity
αHydrogen (Unsubstituted)179Baseline
αTrifluoromethyl (CF₃)15Very High
αAminomethyl<2Extremely High
βAminomethyl (amine pKa > 7)-Accelerated
βAminomethyl (amine pKa < 7)-Slowed

Note: Specific half-life values for β-substituted compounds were not detailed in the provided abstracts, but their effect on reaction rate was noted.[2][3][4][6]

Comparison with Alternative Covalent Warheads

While N-phenylacrylamides are widely used, several other electrophilic groups, or "warheads," are employed in covalent inhibitor design. Each possesses a distinct reactivity profile.

  • Methacrylamides: α-substituted methacrylamides have been explored as tunable electrophiles. Their reactivity towards thiols can be modulated and is influenced by the nature of the leaving group in a conjugate addition-elimination reaction.[7][8]

  • Allenamides: Identified as a reactive bioisostere of acrylamides, allenamides have demonstrated significantly higher reaction rates with GSH compared to some acrylamide-based inhibitors like osimertinib.[9]

  • Vinyl Sulfonamides and Other Heteroaromatics: These represent alternative classes of electrophiles that react with cysteine residues, expanding the toolbox for covalent inhibitor design.[2][10]

The choice of warhead is a critical design element, balancing on-target potency with off-target reactivity. Measuring reactivity against GSH is a standard method for assessing this balance.[11]

Diagrams and Workflows

Reaction Mechanism: Michael Addition of Glutathione

The reaction between glutathione and an N-phenylacrylamide proceeds via a Michael addition (conjugate addition) mechanism. The thiol group of glutathione acts as a nucleophile, attacking the β-carbon of the electron-deficient acrylamide.

experimental_workflow prep Preparation of Reactants incubate Incubation (N-phenylacrylamide + GSH in PBS buffer) prep->incubate sample Time-Point Sampling (e.g., 0, 5, 15, 30, 60, 120 min) incubate->sample quench Reaction Quenching sample->quench analyze LC/MS Analysis (Quantify remaining acrylamide) quench->analyze calculate Data Analysis (Calculate half-life, t½) analyze->calculate

References

Safety Operating Guide

Personal protective equipment for handling 2-Phenylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 2-Phenylacrylamide. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is a chemical that requires careful handling to avoid potential health risks. Key hazards include potential irritation to the skin, eyes, and respiratory system.[1][2] When handling the solid form, dust formation should be avoided to prevent inhalation.[1][3]

Personal Protective Equipment (PPE) Plan

Appropriate PPE is mandatory to prevent exposure. The required level of protection depends on the specific task being performed. Always inspect PPE for integrity before use.[1]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Powder (outside fume hood) Safety goggles with side shields & face shield[1][4]Chemical-resistant gloves (e.g., Nitrile), double-gloved recommended[5][6]Fully buttoned lab coat; consider disposable coveralls for large quantities[4][7]NIOSH-approved respirator is required[1][4]
Handling Solid Powder (inside fume hood) Safety goggles with side shields[1][5]Chemical-resistant gloves (e.g., Nitrile)[1][5]Fully buttoned lab coat[7]Not required if fume hood is functioning properly
Handling Solutions Safety goggles with side shields[1][5]Chemical-resistant gloves (e.g., Nitrile)[1][5]Fully buttoned lab coat[7]Not required if handled in a well-ventilated area or fume hood
Spill Cleanup (Solid or Liquid) Chemical splash goggles and face shield[4]Chemical-resistant gloves (e.g., Nitrile)[1][5]Impervious clothing or disposable coveralls[1]NIOSH-approved respirator[1][4]

Operational Plan: Step-by-Step Handling

Proper procedure is critical to minimize exposure risk. Always work in a designated area.[7]

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form or creating aerosols.[1][7]

    • Cover the work surface with absorbent bench pads to contain any potential spills.[7]

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE :

    • Put on PPE in the correct order: lab coat, respirator (if needed), eye protection, and then gloves.

  • Handling :

    • When weighing the solid, do so in a fume hood to avoid dust inhalation.[7] If a balance cannot be placed inside a hood, tare a sealed container, add the powder inside the hood, and then re-weigh the sealed container outside.[7]

    • Keep containers of this compound tightly closed when not in use.[1][3]

    • Avoid all contact with skin and eyes.[1] Do not eat, drink, or smoke in the work area.[3]

  • Post-Handling :

    • Decontaminate all equipment and the work surface with a suitable cleaning agent (e.g., soap and water).[7]

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[1][3]

First Aid Measures

In the event of an exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

This compound and its contaminated materials are considered hazardous waste and must be disposed of according to institutional and local regulations.[7]

  • Waste Segregation :

    • Collect all waste containing this compound (solid, solutions, and grossly contaminated items like pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[3][8]

    • The label should include "Hazardous Waste" and the chemical name "this compound."

    • Do not mix this waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[9]

  • Empty Container Disposal :

    • Empty containers must be decontaminated before disposal.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[8][9] For highly toxic compounds, the first three rinses must be collected.[8][9]

    • After thorough rinsing and air-drying, the container can be disposed of in the normal trash or recycled, depending on institutional policy.

  • Spill Debris :

    • All materials used to clean up a spill (absorbent pads, contaminated PPE, etc.) must be placed in the hazardous waste container.[3]

  • Final Disposal :

    • Arrange for pickup and disposal through your institution's EHS office.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Final Steps risk_assessment Risk Assessment & SOP Review prep_area Prepare Work Area (Fume Hood, Bench Pads) risk_assessment->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe handling Weighing / Solution Prep don_ppe->handling Proceed to handling experiment Perform Experiment handling->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Experiment complete waste_seg Segregate & Collect Hazardous Waste decontaminate->waste_seg doff_ppe Doff PPE Correctly waste_seg->doff_ppe Cleanup complete wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Arrange Waste Disposal (Contact EHS) wash_hands->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.